molecular formula C37H37ClF3N8O9P B15579698 Tilpisertib fosmecarbil tfa

Tilpisertib fosmecarbil tfa

Numéro de catalogue: B15579698
Poids moléculaire: 861.2 g/mol
Clé InChI: IQAXFQBBUUXECL-ASIFPPIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tilpisertib fosmecarbil tfa is a useful research compound. Its molecular formula is C37H37ClF3N8O9P and its molecular weight is 861.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C37H37ClF3N8O9P

Poids moléculaire

861.2 g/mol

Nom IUPAC

phosphonooxymethyl N-[(S)-[1-(1-bicyclo[1.1.1]pentanyl)triazol-4-yl]-(2-methyl-1-oxoisoquinolin-5-yl)methyl]-N-[8-chloro-3-cyano-4-(2,2-dimethylpropylamino)quinolin-6-yl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C35H36ClN8O7P.C2HF3O2/c1-34(2,3)18-39-29-21(15-37)16-38-30-26(29)10-22(11-27(30)36)44(33(46)50-19-51-52(47,48)49)31(28-17-43(41-40-28)35-12-20(13-35)14-35)24-6-5-7-25-23(24)8-9-42(4)32(25)45;3-2(4,5)1(6)7/h5-11,16-17,20,31H,12-14,18-19H2,1-4H3,(H,38,39)(H2,47,48,49);(H,6,7)/t20?,31-,35?;/m0./s1

Clé InChI

IQAXFQBBUUXECL-ASIFPPIESA-N

Origine du produit

United States

Foundational & Exploratory

Unraveling the Core Mechanism of Tilpisertib Fosmecarbil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

FOSTER CITY, Calif. – Tilpisertib (B3325163) fosmecarbil (formerly GS-5290), an investigational, orally administered agent, is currently under evaluation in a Phase 2 clinical trial (PALEKONA, NCT06029972) for the treatment of moderate to severe ulcerative colitis. This document provides an in-depth technical overview of the core mechanism of action of its active metabolite, tilpisertib (GS-4875), for researchers, scientists, and drug development professionals. Tilpisertib fosmecarbil is a prodrug that is converted to tilpisertib, a potent and highly selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase.

Core Mechanism of Action: TPL2 Inhibition

Tilpisertib's primary pharmacological activity is the inhibition of TPL2, a serine/threonine kinase also known as MAP3K8 or Cot. TPL2 is a critical upstream regulator of the MEK-ERK signaling pathway, which plays a pivotal role in the inflammatory cascade. Specifically, TPL2 activation is essential for the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα), in response to inflammatory stimuli such as lipopolysaccharide (LPS).

By inhibiting TPL2, tilpisertib effectively blocks the phosphorylation and subsequent activation of MEK and ERK. This disruption of the TPL2-MEK-ERK signaling axis leads to a significant reduction in the production and secretion of key pro-inflammatory cytokines, including TNFα, Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). This targeted anti-inflammatory activity forms the basis of its therapeutic potential in immune-mediated inflammatory diseases like ulcerative colitis.

Quantitative Data Summary

Preclinical studies have demonstrated the high potency and selectivity of tilpisertib for the TPL2 kinase. The following table summarizes the key quantitative data from in vitro and in vivo experiments.

ParameterValueAssay/ModelSource
IC50 (TPL2 Kinase Inhibition) 1.3 nMKINOMEscan™ selectivity assay[1][2]
EC50 (LPS-stimulated TNFα production inhibition) 667 ± 124 nMIn vivo rat model of acute inflammation[1]

Key Experimental Protocols

The mechanism of action of tilpisertib has been elucidated through a series of preclinical experiments. The methodologies for these key experiments are detailed below.

TPL2 Kinase Inhibition and Selectivity Assay

Objective: To determine the potency and selectivity of tilpisertib (GS-4875) against TPL2 kinase.

Methodology:

  • A KINOMEscan™ selectivity assay (ScanMAX, DiscoveRx, San Diego, CA) was utilized.[1]

  • This assay format quantitatively measures the binding of the test compound (tilpisertib) to a comprehensive panel of human kinases.

  • The IC50 value for TPL2 was determined by measuring the concentration of tilpisertib required to inhibit 50% of TPL2 kinase activity.

  • Selectivity was assessed by evaluating the binding affinity of tilpisertib to a wide range of other kinases, with a lack of significant off-target binding indicating high selectivity.[1]

Cellular Assays of Inflammatory Signaling

Objective: To evaluate the effect of tilpisertib on inflammatory signaling pathways in primary human cells.

Methodology:

  • Primary human monocytes were isolated and cultured.

  • The cells were pre-incubated with varying concentrations of tilpisertib (GS-4875) prior to stimulation with inflammatory agents such as lipopolysaccharide (LPS) or TNFα.[1]

  • Following stimulation, cell lysates were analyzed by Western blotting to measure the phosphorylation status of key signaling proteins, including TPL2, MEK, ERK, p38, JNK, and p65.[1]

  • The supernatants from the cell cultures were collected to quantify the secretion of pro-inflammatory cytokines (TNFα, IL-1β, IL-6, and IL-8) using enzyme-linked immunosorbent assays (ELISA).[1]

  • RNA was also extracted from the cells to measure the gene expression of these cytokines via quantitative real-time polymerase chain reaction (qRT-PCR).[1]

In Vivo Model of Acute Inflammation

Objective: To assess the in vivo efficacy of tilpisertib in a model of acute inflammation.

Methodology:

  • Lewis rats were orally administered tilpisertib (GS-4875) at various doses (3, 10, 30, or 100 mg/kg).[1]

  • Two hours after drug administration, acute inflammation was induced by an intravenous injection of LPS (0.01 mg/kg).[1]

  • Blood samples were collected at multiple time points post-LPS challenge.

  • Plasma concentrations of TNFα were measured to determine the dose-dependent and exposure-dependent inhibition of LPS-stimulated TNFα production.[1]

  • The in vivo EC50 was calculated based on these measurements.[1]

Visualizing the Mechanism of Action

The following diagrams illustrate the core signaling pathway targeted by tilpisertib and the experimental workflow used to characterize its activity.

Tilpisertib_Mechanism_of_Action cluster_upstream Upstream Inflammatory Stimuli cluster_pathway TPL2-MEK-ERK Signaling Pathway cluster_downstream Downstream Effects LPS LPS TPL2 TPL2 (MAP3K8/Cot) LPS->TPL2 TNFa_receptor TNFα Receptor TNFa_receptor->TPL2 MEK MEK TPL2->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6, IL-8) ERK->Proinflammatory_Cytokines promotes production Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Tilpisertib Tilpisertib (GS-4875) Tilpisertib->TPL2 inhibits

Tilpisertib inhibits TPL2, blocking the pro-inflammatory MEK-ERK pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay KINOMEscan™ Assay (Determine IC50) Cell_Culture Primary Human Monocytes Stimulation Stimulation (LPS/TNFα) Cell_Culture->Stimulation Analysis Western Blot (pMEK, pERK) ELISA & qRT-PCR (Cytokines) Stimulation->Analysis Animal_Model Lewis Rats Dosing Oral Administration of Tilpisertib Animal_Model->Dosing Challenge IV LPS Injection Dosing->Challenge Measurement Plasma TNFα Measurement (Determine EC50) Challenge->Measurement

Workflow for preclinical characterization of tilpisertib.

References

GS-5290: A Technical Overview of a Novel TPL2 Inhibitor in Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of GS-5290 (Tilpisertib Fosmecarbil), a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase. TPL2, a key regulator of inflammatory signaling pathways, has emerged as a promising therapeutic target for a range of immune-mediated diseases. This document details the scientific rationale for TPL2 inhibition, the preclinical characterization of Gilead's TPL2 inhibitor program, and the ongoing clinical investigation of GS-5290.

Introduction to TPL2 Kinase and its Role in Inflammation

Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot, is a serine/threonine kinase that plays a critical role in the innate and adaptive immune systems. TPL2 is a central node in signaling cascades initiated by various pro-inflammatory stimuli, including Toll-like receptor (TLR) ligands (e.g., lipopolysaccharide [LPS]), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).

Upon activation, TPL2 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The TPL2-MEK-ERK pathway is a critical regulator of the production of numerous pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and IL-8. Dysregulation of the TPL2 signaling pathway is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

The Discovery of GS-5290 and Preclinical Characterization

GS-5290 (Tilpisertib Fosmecarbil) is a small molecule inhibitor of TPL2 kinase developed by Gilead Sciences. While specific preclinical data for GS-5290 is not extensively published, data from closely related first-in-class TPL2 inhibitors from Gilead, such as GS-4875, and associated patents provide strong insights into the potency and selectivity of this class of molecules.

In Vitro Potency and Selectivity

Preclinical studies on Gilead's TPL2 inhibitors have demonstrated high potency and selectivity. GS-4875, a precursor or close analog of GS-5290, inhibits the TPL2 kinase with a half-maximal inhibitory concentration (IC50) of 1.3 nM.[1] Patent filings from Gilead describe TPL2 inhibitors with similar picomolar to low nanomolar IC50 values against TPL2 enzymatic activity.[2]

Furthermore, these inhibitors have been shown to be highly selective for TPL2. For instance, GS-4875 exhibited no significant off-target binding activity in a KINOMEscan™ selectivity assay.[1] This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic window of the drug.

CompoundAssayTargetIC50Reference
GS-4875Kinase AssayTPL21.3 nM[1]
Gilead Patent Compound [I]HTRF AssayHuman Tpl-2/Cot1 nM[2]
Gilead Patent Compound [II]HTRF AssayHuman Tpl-2/Cot1 nM[2]
Cellular Activity

The inhibitory activity of Gilead's TPL2 inhibitors has been confirmed in cellular assays. These compounds effectively suppress the production of pro-inflammatory cytokines in response to inflammatory stimuli. For example, Gilead's patented compounds suppressed LPS-induced TNF-α production in cryopreserved human monocytes with half-maximal effective concentrations (EC50) in the low nanomolar range (7 nM and 13 nM).[2]

CompoundCell TypeStimulantCytokine MeasuredEC50Reference
Gilead Patent Compound [I]Human MonocytesLPSTNF-α7 nM[2]
Gilead Patent Compound [II]Human MonocytesLPSTNF-α13 nM[2]
In Vivo Efficacy

While specific in vivo efficacy data for GS-5290 in preclinical models of ulcerative colitis have not been publicly disclosed, studies on the closely related compound GS-4875 in a rat model of acute inflammation provide evidence of in vivo activity. Oral administration of GS-4875 demonstrated dose- and exposure-dependent inhibition of LPS-stimulated TNFα production, with an estimated EC50 of 667 nM.[1] This demonstrates that oral administration of these TPL2 inhibitors can achieve sufficient exposure to modulate inflammatory responses in vivo.

CompoundAnimal ModelEndpointEC50Reference
GS-4875Lewis RatLPS-induced TNFα production667 nM[1]

Signaling Pathways and Experimental Workflows

TPL2 Signaling Pathway

The following diagram illustrates the central role of TPL2 in mediating inflammatory signals.

TPL2_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptors Receptors cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR IL-1b IL-1b IL-1R IL-1R IL-1b->IL-1R TPL2 TPL2 TLR4->TPL2 Activation TNFR->TPL2 Activation IL-1R->TPL2 Activation MEK1/2 MEK1/2 TPL2->MEK1/2 Phosphorylation p38 p38 TPL2->p38 Phosphorylation GS-5290 GS-5290 (TPL2 Inhibitor) GS-5290->TPL2 Inhibition ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylation Pro-inflammatory\nCytokines\n(TNFa, IL-1b, IL-6) Pro-inflammatory Cytokines (TNFa, IL-1b, IL-6) ERK1/2->Pro-inflammatory\nCytokines\n(TNFa, IL-1b, IL-6) Upregulation p38->Pro-inflammatory\nCytokines\n(TNFa, IL-1b, IL-6) Upregulation

TPL2 Signaling Pathway and the Mechanism of Action of GS-5290.
Experimental Workflow for TPL2 Inhibitor Screening

The discovery and characterization of TPL2 inhibitors like GS-5290 typically involves a multi-step screening process.

Inhibitor_Screening_Workflow Compound_Library Compound Library Biochemical_Assay Biochemical TPL2 Kinase Assay (e.g., HTRF) Compound_Library->Biochemical_Assay Cell-based_Assay Cell-based Assay (e.g., LPS-stimulated TNF-α production) Biochemical_Assay->Cell-based_Assay Potent Hits Selectivity_Profiling Kinase Selectivity Profiling Cell-based_Assay->Selectivity_Profiling Active Compounds In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Colitis Models) Selectivity_Profiling->In_Vivo_Efficacy Selective Hits Lead_Candidate Lead Candidate (e.g., GS-5290) In_Vivo_Efficacy->Lead_Candidate Efficacious Compounds

A generalized workflow for the discovery of TPL2 inhibitors.

Clinical Development of GS-5290 (Tilpisertib Fosmecarbil)

GS-5290, also known as Tilpisertib Fosmecarbil, is currently being investigated in a Phase 2 clinical trial for the treatment of moderately to severely active ulcerative colitis (the PALEKONA study).[3][4][5][6] This randomized, double-blind, placebo-controlled study is designed to evaluate the efficacy and safety of GS-5290 in this patient population.[4][7] The primary objective is to assess the clinical response at Week 12.[3][7]

Experimental Protocols

TPL2 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is a representative example for determining the in vitro potency of a TPL2 inhibitor.

  • Reagents and Materials:

    • Recombinant human TPL2 kinase

    • Biotinylated peptide substrate

    • ATP

    • HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 1 mM DTT)

    • Test compounds (e.g., GS-5290) dissolved in DMSO

    • 384-well low-volume microplates

  • Procedure:

    • Add 2 µL of test compound dilutions in assay buffer to the microplate wells.

    • Add 2 µL of TPL2 kinase solution to the wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the biotinylated peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 4 µL of HTRF detection reagent mix.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

LPS-Induced TNF-α Production in Human Whole Blood Assay

This protocol is a representative example for assessing the cellular activity of a TPL2 inhibitor.

  • Reagents and Materials:

    • Freshly collected human whole blood from healthy donors

    • Lipopolysaccharide (LPS) from E. coli

    • RPMI 1640 medium

    • Test compounds (e.g., GS-5290) dissolved in DMSO

    • 96-well cell culture plates

    • Human TNF-α ELISA kit

  • Procedure:

    • Dilute whole blood 1:10 in RPMI 1640 medium.

    • Add 180 µL of the diluted blood to each well of a 96-well plate.

    • Add 10 µL of test compound dilutions to the wells.

    • Pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.

    • Add 10 µL of LPS solution (final concentration, e.g., 100 ng/mL) to stimulate TNF-α production.

    • Incubate for 6 hours at 37°C in a 5% CO2 incubator.

    • Centrifuge the plate at 1,500 rpm for 10 minutes to pellet the blood cells.

    • Collect the plasma supernatant.

  • TNF-α Measurement:

    • Quantify the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the TNF-α concentration against the logarithm of the inhibitor concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

GS-5290 is a promising, potent, and selective TPL2 inhibitor currently in clinical development for the treatment of ulcerative colitis. The inhibition of the TPL2 kinase represents a targeted approach to modulate the dysregulated inflammatory responses that drive this and other immune-mediated diseases. The preclinical data from Gilead's TPL2 inhibitor program provide a strong scientific rationale for its clinical investigation. The ongoing Phase 2 PALEKONA study will provide crucial insights into the therapeutic potential of GS-5290 in patients with ulcerative colitis. The detailed experimental protocols and pathway diagrams provided in this guide offer a technical resource for researchers and scientists in the field of drug discovery and development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information as of December 2025. Specific preclinical data for GS-5290 may not be fully available in the public domain.

References

Preclinical Profile of Tilpisertib Fosmecarbil: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilpisertib (B3325163) fosmecarbil (formerly GS-5290) is an investigational small molecule inhibitor targeting Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot, a serine/threonine kinase.[1] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway, which plays a central role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα).[1][2] By inhibiting TPL2, tilpisertib fosmecarbil is being developed as a potential therapeutic agent for autoimmune and inflammatory diseases, with a particular focus on inflammatory bowel disease (IBD).[1][3] This document provides a detailed guide to the preclinical research findings for tilpisertib, the active moiety of tilpisertib fosmecarbil, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action

Tilpisertib is a potent inhibitor of the TPL2 kinase. TPL2 is a critical node in the inflammatory signaling cascade, activated by stimuli such as lipopolysaccharide (LPS), TNFα, and Interleukin-1β (IL-1β).[4] Inhibition of TPL2 by tilpisertib has been shown to selectively block the phosphorylation of downstream targets MEK and ERK, leading to a reduction in the production and secretion of multiple pro-inflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8.[4] This targeted approach aims to modulate the inflammatory response in various disease settings.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of tilpisertib (GS-4875), the active form of tilpisertib fosmecarbil.

Table 1: In Vitro Efficacy Data
ParameterValueCell/SystemAssay Type
IC50 1.3 nMTPL2 KinaseHomogeneous Time-Resolved Fluorescence (HTRF)
EC50 667 ± 124 nMLewis Rat Whole Blood (LPS-stimulated TNFα production)Ex vivo analysis

Data sourced from a 2019 ACR/ARP Annual Meeting abstract.[4]

Table 2: In Vivo Efficacy Data
Animal ModelDosingEndpointResult
Lewis Rat LPS-TNFα Model of Acute Inflammation3, 10, 30, or 100 mg/kg (oral)Inhibition of LPS-stimulated TNFα productionDose and exposure-dependent inhibition of TNFα

Data sourced from a 2019 ACR/ARP Annual Meeting abstract.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of tilpisertib.

TPL2 Kinase Inhibition Assay (HTRF)

This assay quantifies the direct inhibitory effect of tilpisertib on TPL2 kinase activity.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a fluorescence resonance energy transfer (FRET)-based technology. The assay measures the phosphorylation of a substrate by TPL2 kinase. A europium cryptate-labeled antibody (donor) binds to the phosphorylated substrate, and an XL665-labeled antibody (acceptor) binds to a tag on the substrate. When both antibodies are bound, they are in close proximity, allowing for FRET to occur upon excitation of the donor, resulting in a specific fluorescence signal from the acceptor. Inhibition of TPL2 by tilpisertib reduces substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing a final concentration of 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA. Prepare serial dilutions of tilpisertib in DMSO.

  • Enzyme and Substrate Preparation: Dilute recombinant human TPL2 kinase and a biotinylated peptide substrate (e.g., a peptide containing the MEK1 phosphorylation site) in the reaction buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of tilpisertib dilution or DMSO (vehicle control) to each well.

    • Add 4 µL of the TPL2 kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for TPL2).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the tilpisertib concentration. Determine the IC50 value using a non-linear regression analysis.

Inhibition of LPS-Induced TNFα Production in Human Monocytes (TR-FRET)

This assay assesses the cellular activity of tilpisertib in a more physiologically relevant system.

Principle: This time-resolved FRET (TR-FRET) assay quantifies the amount of TNFα secreted by human monocytes following stimulation with lipopolysaccharide (LPS). The assay uses two antibodies specific for TNFα, one labeled with a donor fluorophore (e.g., europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When both antibodies bind to the same TNFα molecule, FRET occurs. The intensity of the FRET signal is proportional to the concentration of TNFα.

Protocol:

  • Cell Culture: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Plate the monocytes in a 96-well plate and pre-incubate with various concentrations of tilpisertib or DMSO for 1 hour.

  • Stimulation: Stimulate the cells with 100 ng/mL of LPS for 18-24 hours to induce TNFα production.

  • Sample Collection: Centrifuge the plate and collect the supernatant containing the secreted TNFα.

  • TR-FRET Assay:

    • In a separate assay plate, add a sample of the cell supernatant.

    • Add the TR-FRET antibody pair specific for human TNFα.

    • Incubate for 2-4 hours at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Generate a standard curve using recombinant human TNFα. Calculate the concentration of TNFα in the samples and determine the EC50 value of tilpisertib for the inhibition of TNFα production.

In Vivo Rat Model of LPS-Induced TNFα Production

This in vivo model evaluates the efficacy and pharmacodynamic effects of tilpisertib in a living organism.

Principle: Intravenous administration of LPS to rats induces a systemic inflammatory response, characterized by a rapid increase in plasma levels of TNFα. This model is used to assess the ability of an orally administered compound to suppress this inflammatory response.

Protocol:

  • Animals: Use male Lewis rats (or another appropriate strain) weighing 200-250g. Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Administer tilpisertib orally (p.o.) via gavage at doses of 3, 10, 30, and 100 mg/kg. A vehicle control group (e.g., 0.5% methylcellulose) and a positive control group (e.g., dexamethasone) should be included.

  • LPS Challenge: Two hours after the oral administration of the compound, administer 0.01 mg/kg of LPS intravenously (i.v.) via the tail vein.

  • Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at multiple time points (e.g., 0, 1, 2, 4, and 6 hours) after LPS administration into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Analysis: Centrifuge the blood samples to separate the plasma. Measure the concentration of TNFα in the plasma using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

  • Data Analysis: Plot the plasma TNFα concentration over time for each treatment group. Calculate the area under the curve (AUC) for TNFα and determine the percentage of inhibition for each dose of tilpisertib compared to the vehicle control.

Visualizations

Signaling Pathway of TPL2 Inhibition

TPL2_Signaling_Pathway LPS LPS / TNFα / IL-1β TLR4 TLR4 / TNFR / IL-1R LPS->TLR4 TPL2 TPL2 (MAP3K8) TLR4->TPL2 MEK MEK TPL2->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors ProInflammatoryCytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6, IL-8) TranscriptionFactors->ProInflammatoryCytokines Tilpisertib Tilpisertib Tilpisertib->TPL2

Caption: TPL2 signaling pathway and the inhibitory action of tilpisertib.

Experimental Workflow for In Vitro Cellular Assay

In_Vitro_Workflow start Start culture_monocytes Culture Human Monocytes start->culture_monocytes pre_incubate Pre-incubate with Tilpisertib culture_monocytes->pre_incubate stimulate Stimulate with LPS pre_incubate->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant tr_fret Perform TR-FRET for TNFα collect_supernatant->tr_fret analyze Analyze Data (EC50) tr_fret->analyze end End analyze->end

Caption: Workflow for the in vitro inhibition of TNFα production assay.

In Vivo Experimental Workflow

In_Vivo_Workflow start Start acclimatize Acclimatize Lewis Rats start->acclimatize dose_po Oral Dosing of Tilpisertib acclimatize->dose_po lps_challenge Intravenous LPS Challenge dose_po->lps_challenge 2 hours post-dose blood_sampling Serial Blood Sampling lps_challenge->blood_sampling plasma_analysis Plasma TNFα Analysis (ELISA) blood_sampling->plasma_analysis data_analysis Data Analysis (% Inhibition) plasma_analysis->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo rat model of LPS-induced TNFα production.

References

An In-depth Technical Guide to the MAP3K8 Signaling Pathway and the Investigational Inhibitor Tilpisertib Fosmecarbil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase kinase kinase 8 (MAP3K8), also known as Tumor Progression Locus 2 (TPL2) or COT, is a critical serine/threonine kinase that functions as a key regulator of inflammatory signaling. Positioned upstream of the MEK-ERK pathway, MAP3K8 integrates signals from various pro-inflammatory stimuli, including cytokines and pathogen-associated molecular patterns, to modulate the expression of numerous inflammatory mediators. Its central role in inflammation has made it an attractive therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the MAP3K8 signaling pathway, its components, and its mechanism of activation. Furthermore, it details the preclinical pharmacology of Tilpisertib (B3325163) fosmecarbil (formerly GS-5290), a novel, orally administered prodrug of the potent and selective MAP3K8 inhibitor, Tilpisertib (GS-4875). This document includes a summary of its inhibitory activity, detailed experimental protocols for assessing MAP3K8 pathway modulation, and visual representations of the key pathways and experimental workflows.

The MAP3K8 (TPL2) Signaling Pathway

MAP3K8 is a central node in the inflammatory response, primarily activating the extracellular signal-regulated kinase (ERK) pathway downstream of inflammatory triggers such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and lipopolysaccharide (LPS) through Toll-like receptors (TLRs).[1][2] In addition to the ERK pathway, MAP3K8 has been shown to activate the JNK and p38 MAPK pathways.[1]

Under basal conditions, the kinase activity of MAP3K8 is suppressed through its association with an inhibitory complex containing NF-κB1 p105 and ABIN-2. Upon cellular stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates p105, leading to its proteasomal degradation. This event liberates MAP3K8, allowing it to phosphorylate and activate its downstream target, MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the transcription of a host of pro-inflammatory genes, including those encoding for cytokines such as TNFα, IL-1β, IL-6, and IL-8.[2]

MAP3K8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R / TNFR IKK IKK TLR->IKK LPS / IL-1β / TNFα p105_MAP3K8 NF-κB1 p105-MAP3K8 (Inactive Complex) IKK->p105_MAP3K8 Phosphorylation of p105 MAP3K8 MAP3K8 (TPL2) (Active) p105_MAP3K8->MAP3K8 Release & Activation MEK MEK1/2 MAP3K8->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription (TNFα, IL-1β, IL-6, IL-8) pERK->Transcription

Caption: Simplified MAP3K8 Signaling Pathway.

Tilpisertib Fosmecarbil: A Targeted MAP3K8 Inhibitor

Tilpisertib fosmecarbil (GS-5290) is an orally bioavailable prodrug of Tilpisertib (GS-4875), a potent and highly selective small-molecule inhibitor of MAP3K8 kinase.[3][4] Developed by Gilead Sciences, Tilpisertib fosmecarbil is currently in Phase II clinical trials for the treatment of ulcerative colitis, a form of inflammatory bowel disease.[5][6] The mechanism of action of Tilpisertib is the direct inhibition of the MAP3K8 kinase, thereby blocking the downstream phosphorylation of MEK and ERK and subsequent production of pro-inflammatory cytokines.[2][4]

Tilpisertib_MOA MAP3K8 MAP3K8 (TPL2) MEK MEK1/2 MAP3K8->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Cytokines Pro-inflammatory Cytokines ERK->Cytokines Upregulation Tilpisertib Tilpisertib (GS-4875) Tilpisertib->MAP3K8 Inhibition

Caption: Mechanism of Action of Tilpisertib.

Quantitative Data for Tilpisertib (GS-4875)

The following table summarizes the in vitro and in vivo potency of Tilpisertib, the active metabolite of Tilpisertib fosmecarbil.

ParameterValueAssay TypeSpecies/SystemReference
IC50 1.3 nMBiochemical Kinase AssayHuman TPL2 Kinase[2][4]
EC50 667 nM (±124 nM)In vivo LPS-induced TNFα productionLewis Rats[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of MAP3K8 inhibitors like Tilpisertib.

MAP3K8 (TPL2) Biochemical Kinase Assay

This protocol is adapted from a radiometric assay format to determine the in vitro potency (IC50) of a test compound against purified human MAP3K8.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on MAP3K8 kinase activity.

  • Materials:

    • Recombinant human MAP3K8 (TPL2) enzyme.

    • Kinase substrate: MEK1 (K97R), a kinase-dead mutant.

    • [γ-33P]-ATP.

    • Kinase reaction buffer.

    • Test compound (e.g., Tilpisertib) serially diluted in DMSO.

    • 96-well plates.

    • Phosphocellulose paper.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, purified MAP3K8 enzyme, and the MEK1 substrate.

    • Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO vehicle control.

    • Initiate the kinase reaction by adding [γ-33P]-ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]-ATP.

    • Measure the amount of 33P incorporated into the MEK1 substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay for MAP3K8 Pathway Inhibition (Western Blot)

This protocol describes the use of Western blotting to assess the effect of a MAP3K8 inhibitor on the phosphorylation of downstream targets MEK and ERK in a cellular context.

  • Objective: To determine if the test compound inhibits the phosphorylation of MEK and ERK in cells stimulated with a pro-inflammatory agent.

  • Materials:

    • Human monocytic cell line (e.g., THP-1) or primary human monocytes.

    • Cell culture medium and supplements.

    • Pro-inflammatory stimulus (e.g., LPS).

    • Test compound (e.g., Tilpisertib).

    • Lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer apparatus and PVDF membranes.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cytokine Production Assay (ELISA)

This protocol details the measurement of pro-inflammatory cytokine release from cells treated with a MAP3K8 inhibitor using a sandwich ELISA.

  • Objective: To quantify the inhibition of cytokine (e.g., TNFα, IL-6) production by a test compound in stimulated immune cells.

  • Materials:

    • Primary human monocytes or a relevant cell line.

    • Cell culture medium.

    • Pro-inflammatory stimulus (e.g., LPS).

    • Test compound (e.g., Tilpisertib).

    • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate).

    • 96-well ELISA plates.

    • Wash buffer.

    • Plate reader.

  • Procedure:

    • Seed cells in a 96-well culture plate.

    • Pre-treat the cells with serially diluted test compound or vehicle for 1-2 hours.

    • Stimulate the cells with LPS for a longer duration (e.g., 18-24 hours) to allow for cytokine production and secretion.

    • Centrifuge the plate and collect the cell culture supernatants.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a new 96-well plate with the capture antibody.

      • Blocking the plate.

      • Adding the collected supernatants and a standard curve of the recombinant cytokine.

      • Incubating and washing.

      • Adding the biotinylated detection antibody.

      • Incubating and washing.

      • Adding streptavidin-HRP.

      • Incubating and washing.

      • Adding the TMB substrate and stopping the reaction.

    • Measure the absorbance at 450 nm using a plate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

    • Determine the EC50 value for the inhibition of cytokine production.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Analysis start Seed Cells (e.g., Primary Monocytes) pretreat Pre-treat with Tilpisertib or Vehicle start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_lysates Collect Lysates (15-30 min post-stimulation) stimulate->collect_lysates collect_supernatants Collect Supernatants (18-24h post-stimulation) stimulate->collect_supernatants western Western Blot (p-MEK, p-ERK) collect_lysates->western elisa ELISA (TNFα, IL-6) collect_supernatants->elisa

Caption: General experimental workflow for cellular characterization of a MAP3K8 inhibitor.

Conclusion

The MAP3K8 signaling pathway is a pivotal mediator of inflammation, making it a compelling target for therapeutic intervention in a variety of inflammatory disorders. Tilpisertib fosmecarbil, a prodrug of the potent and selective MAP3K8 inhibitor Tilpisertib, represents a promising clinical candidate for diseases such as ulcerative colitis. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of MAP3K8 inhibitors, enabling researchers to thoroughly characterize their biochemical and cellular activities. Further investigation into the clinical efficacy and safety of Tilpisertib fosmecarbil will be crucial in determining its therapeutic potential.

References

The Dichotomous Role of Tumor Progression Locus 2 (TPL2) in Inflammatory Bowel Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tumor Progression Locus 2 (TPL2), also known as MAP3K8, has emerged as a critical and complex signaling node in the pathogenesis of Inflammatory Bowel Disease (IBD). Identified through genome-wide association studies as an IBD risk gene, TPL2 presents a dichotomous role, acting as both a pro-inflammatory driver in immune cells and a homeostatic protector in the intestinal stroma.[1][2] In hematopoietic cells, TPL2 is a key mediator of inflammatory cytokine production downstream of pattern recognition receptors (PRRs), activating the MEK-ERK pathway.[3][4] Conversely, in intestinal myofibroblasts, TPL2 is essential for epithelial repair and barrier integrity through a Cox-2-PGE2-dependent mechanism.[1][5] This guide provides an in-depth analysis of the TPL2 signaling axis, summarizes key preclinical data, details relevant experimental protocols, and explores the therapeutic implications of targeting this multifaceted kinase in IBD.

Introduction to TPL2 (MAP3K8)

TPL2 is a serine/threonine protein kinase that functions as a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[6] It is a central regulator of innate and adaptive immunity.[7][8][9][10] In its inactive state, TPL2 forms a complex with NF-κB1 p105.[1] Upon stimulation by various signals, including ligands for Toll-like receptors (TLRs) and NOD-like receptors (NLRs), TPL2 is released and activated, subsequently phosphorylating and activating MEK1/2, which in turn activates ERK1/2.[6][11] This pathway is integral to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and IL-6.[3][12]

Genetic evidence has solidified the link between TPL2 and IBD. A single nucleotide polymorphism (SNP), rs1042058, within the MAP3K8 gene locus is associated with increased risk for IBD.[11][13] This variant acts as a gain-of-function polymorphism, leading to increased TPL2 expression and subsequent amplification of PRR-initiated inflammatory signaling.[2][14]

The TPL2 Signaling Cascade in IBD

TPL2 is a central kinase that translates signals from innate immune receptors into inflammatory responses, primarily through the ERK pathway.

Pro-inflammatory Signaling in Immune Cells

In myeloid cells such as macrophages and dendritic cells, the activation of PRRs by microbial products like lipopolysaccharide (LPS) or muramyl dipeptide (MDP) triggers a signaling cascade that leads to the activation of TPL2.[11] Activated TPL2 then phosphorylates MEK1/2, leading to the activation of ERK1/2. This TPL2-MEK-ERK axis is crucial for the transcriptional and post-transcriptional regulation of key pro-inflammatory cytokines, including TNF-α and IL-1β.[1][3] The IBD-associated rs1042058 risk variant enhances this pathway, leading to increased TPL2 expression, greater activation of ERK, JNK, and NF-κB, and amplified secretion of IL-1β and IL-18.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR PRR (e.g., TLR, NOD2) TPL2_inactive TPL2-p105 (Inactive) PRR->TPL2_inactive Microbial Ligands (LPS, MDP) TPL2_active TPL2 (Active) TPL2_inactive->TPL2_active Activation MEK MEK1/2 TPL2_active->MEK P JNK JNK TPL2_active->JNK P NFkB NF-κB TPL2_active->NFkB Activation ERK ERK1/2 MEK->ERK P Transcription Gene Transcription ERK->Transcription JNK->Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-18) Transcription->Cytokines Expression & Secretion

Caption: TPL2 pro-inflammatory signaling in myeloid cells.
Homeostatic Signaling in Intestinal Myofibroblasts (IMFs)

Contrary to its role in immune cells, TPL2 plays a protective, homeostatic role in subepithelial intestinal myofibroblasts (IMFs).[1] In these stromal cells, TPL2 is essential for promoting epithelial cell proliferation and repair following injury. This function is mediated through the activation of cyclooxygenase-2 (Cox-2) and the subsequent production of prostaglandin (B15479496) E2 (PGE2).[1][5] Mice with IMF-specific TPL2 ablation are highly susceptible to epithelial injury-induced colitis, displaying impaired crypt proliferation and extensive ulcerations.[1][5] This suggests that the genetic association of TPL2 with IBD may be linked to this previously unknown homeostatic function.[1]

G cluster_imf Intestinal Myofibroblast (IMF) cluster_epc Intestinal Epithelial Cell (IEC) TPL2 TPL2 Cox2 Cox-2 Activation TPL2->Cox2 PGE2 PGE2 Synthesis Cox2->PGE2 Proliferation Compensatory Proliferation & Epithelial Repair PGE2->Proliferation Paracrine Signaling label_stimulus Epithelial Injury / Innate Stimuli label_stimulus->TPL2

Caption: TPL2 homeostatic signaling in intestinal myofibroblasts.

Evidence from Preclinical Models

The role of TPL2 in IBD has been extensively studied using chemically-induced colitis models, primarily with dextran (B179266) sulfate (B86663) sodium (DSS). The results from these studies highlight the dual nature of TPL2.

TPL2 as a Pro-inflammatory Mediator

Studies using global TPL2 knockout mice have shown that the absence of TPL2 can ameliorate DSS-induced colitis.[3][4] In these models, TPL2-deficient mice exhibited reduced weight loss, longer colon length, and diminished synthesis of inflammatory cytokines compared to wild-type controls, despite having normal NF-κB activation.[3][4] Bone marrow chimera experiments confirmed that TPL2 deficiency in hematopoietic cells is sufficient to reduce intestinal inflammation.[4] Pharmacological inhibition of TPL2 kinase was similarly effective in reducing colitis severity.[3]

TPL2 as a Homeostatic Mediator

In contrast, other studies have demonstrated that TPL2-deficient mice are highly susceptible to DSS-induced colitis.[5][15] These mice show significantly increased weight loss, a higher disease activity index, and more severe ulceration.[15] The discrepancy appears to stem from the cell-type-specific role of TPL2. When TPL2 function is ablated specifically in intestinal myofibroblasts, mice display an exacerbated colitis phenotype, mirroring the results seen in global knockout mice in these particular studies.[5] This underscores the critical role of TPL2 in IMFs for maintaining epithelial homeostasis and orchestrating repair mechanisms.[1][5]

Quantitative Data from DSS Colitis Models

The following table summarizes representative quantitative data from studies using the DSS-induced colitis model in TPL2-deficient mice, illustrating the conflicting outcomes based on the predominant role being investigated.

ParameterTPL2-Deficient Mice (Ameliorated Phenotype)TPL2-Deficient Mice (Exacerbated Phenotype)Wild-Type (WT) ControlCitation(s)
Body Weight Change Less weight loss (e.g., ~95% of initial weight at day 8)Greater weight loss (e.g., ~80% of initial weight at day 8)Variable (e.g., ~85-90% of initial weight)[4][5]
Colon Length Longer, closer to healthy controlSignificantly shorterShorter than healthy control[4][5]
Disease Activity Index Lower scoreSignificantly higher scoreIntermediate to high score[5][15]
Histological Score Milder inflammation, less tissue damageSimilar inflammation but significantly increased tissue damage and ulcerationModerate to severe inflammation and damage[4][5][15]
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Reduced synthesisNot significantly different (inflammation score similar)Elevated[3][15]

Key Experimental Methodologies

Reproducing and building upon existing research requires a thorough understanding of the experimental protocols used.

DSS-Induced Colitis Model

This is the most common model for studying IBD pathogenesis and evaluating therapeutic agents.

  • Animal Selection: Age- and sex-matched C57BL/6 wild-type and TPL2 knockout (or conditional knockout) mice (6-12 weeks old) are used.[4][16]

  • Induction: Colitis is induced by administering 1.5% to 3% (w/v) DSS (Dextran Sulfate Sodium, MW 36-50 kDa) in the drinking water for 5-7 consecutive days.[4][5]

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of fecal occult blood. A Disease Activity Index (DAI) is calculated based on these parameters.

  • Endpoint Analysis: At the end of the protocol (e.g., day 8-12), mice are euthanized. The colon is excised, and its length is measured.

  • Histology: Colon tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological scoring of inflammation and tissue damage.

  • Molecular Analysis: Colon tissue can be cultured ex vivo to measure cytokine secretion in supernatants via ELISA or multiplex assays.[4] RNA and protein can be extracted for qRT-PCR and Western blot analysis, respectively.

Experimental Workflow Diagram

G cluster_setup Phase 1: Induction cluster_monitoring Phase 2: Monitoring cluster_analysis Phase 3: Endpoint Analysis Mice Select WT and TPL2-KO Mice (Age/Sex Matched) DSS Administer DSS (1.5-3%) in Drinking Water for 5-7 Days Mice->DSS Daily Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood DSS->Daily DAI Calculate Disease Activity Index (DAI) Daily->DAI Sacrifice Euthanize Mice (Day 8-12) DAI->Sacrifice Colon Measure Colon Length Sacrifice->Colon Histo Histological Analysis (H&E) Sacrifice->Histo Culture Ex Vivo Colon Culture (Cytokine Measurement) Sacrifice->Culture MolBio RNA/Protein Extraction (qRT-PCR, Western Blot) Sacrifice->MolBio

Caption: General experimental workflow for the DSS-induced colitis model.
Isolation and Culture of Intestinal Myofibroblasts (IMFs)

  • Tissue Preparation: The colon is excised, opened longitudinally, and washed with PBS. The epithelial layer is removed by incubation in a dissociation buffer (e.g., containing EDTA).

  • Digestion: The remaining tissue (lamina propria) is minced and digested with an enzyme cocktail (e.g., collagenase and dispase) to create a single-cell suspension.

  • Cell Culture: The cell suspension is plated. IMFs will adhere to the plastic culture dish, while non-adherent hematopoietic cells are washed away after an initial incubation period.

  • Stimulation: Cultured IMFs can be stimulated with IL-1β or LPS to assess TPL2-dependent signaling pathways via Western blot (for p-ERK, p-JNK) or gene expression via qRT-PCR (for Ptgs2/Cox-2).[17]

Therapeutic Implications and Future Directions

The dual role of TPL2 presents both an opportunity and a challenge for therapeutic development in IBD.

  • Targeting Pro-inflammatory Actions: Pharmacological inhibition of TPL2 kinase is a promising strategy to reduce the production of key inflammatory drivers like TNF-α and IL-1β.[3][6] Small molecule inhibitors of TPL2 could offer a novel oral therapy for IBD, particularly for Crohn's disease where TPL2/ERK activation is elevated.[3]

  • Navigating Homeostatic Functions: A major challenge is that systemic TPL2 inhibition could impair the protective, wound-healing functions of TPL2 in intestinal myofibroblasts. This could potentially worsen epithelial barrier defects and delay ulcer healing.[1][5]

  • Future Strategies: Drug development efforts may need to focus on creating targeted delivery systems that deliver TPL2 inhibitors specifically to pathogenic immune cells while sparing stromal cell populations. Alternatively, developing inhibitors that selectively block pathogenic downstream signaling without affecting homeostatic pathways could be another avenue. Further research is needed to fully dissect the context-dependent signaling outputs of TPL2 in different intestinal cell types.

References

GS-4875: A Potent and Selective TPL2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GS-4875, the active metabolite of the prodrug Tilpisertib (B3325163) fosmecarbil (formerly GS-5290), is a first-in-class, potent, and highly selective small molecule inhibitor of Tumor Progression Locus 2 (TPL2) kinase, also known as MAP3K8 or Cot. TPL2 is a critical regulator of the MEK-ERK signaling pathway downstream of pro-inflammatory stimuli such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNFα), and interleukin-1 beta (IL-1β). By inhibiting TPL2, GS-4875 effectively suppresses the production of key pro-inflammatory cytokines, positioning it as a promising therapeutic agent for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and preclinical characterization of GS-4875, including detailed experimental methodologies and quantitative data to support further research and development.

Introduction

Tumor Progression Locus 2 (TPL2) is a serine/threonine protein kinase that plays a pivotal role in the innate immune response.[1] As a mitogen-activated protein kinase kinase kinase (MAP3K), TPL2 is the primary regulator of the MEK-ERK signaling cascade downstream of various inflammatory receptors, including Toll-like receptors (TLRs), the TNF receptor (TNFR), and the IL-1 receptor (IL-1R).[2][3] Dysregulated TPL2 signaling is associated with chronic inflammation and has been implicated in the pathogenesis of numerous autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.[1][3]

GS-4875 is the pharmacologically active form of Tilpisertib fosmecarbil. This prodrug approach is designed to improve the oral bioavailability of GS-4875. In the body, Tilpisertib fosmecarbil is converted to GS-4875, which then acts as a potent inhibitor of TPL2 kinase.[4] This document details the preclinical data available for GS-4875, focusing on its biochemical activity, selectivity, cellular effects, and in vivo efficacy.

Biochemical Activity and Selectivity

GS-4875 demonstrates high potency against TPL2 kinase with minimal off-target activity.

Table 1: In Vitro Potency of GS-4875

ParameterValueDescription
IC501.3 nMHalf-maximal inhibitory concentration against TPL2 kinase.[5]
EC50667 ± 124 nMHalf-maximal effective concentration for the inhibition of LPS-stimulated TNFα production in a rat model.[5]

The selectivity of GS-4875 has been extensively profiled against a broad panel of kinases, demonstrating a highly specific interaction with TPL2.

Mechanism of Action

GS-4875 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of TPL2. This disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

The TPL2 Signaling Pathway

Upon stimulation by inflammatory signals such as LPS or TNFα, TPL2 is activated and subsequently phosphorylates and activates MEK1/2.[1][6] Activated MEK1/2, in turn, phosphorylates and activates ERK1/2.[2] Phosphorylated ERK (pERK) then translocates to the nucleus to activate transcription factors involved in the expression of various pro-inflammatory genes, including those for TNFα, IL-1β, IL-6, and IL-8.[5]

// Nodes LPS_TNF [label="LPS / TNFα", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="TLR / TNFR", fillcolor="#F1F3F4", fontcolor="#202124"]; TPL2 [label="TPL2 (MAP3K8)", fillcolor="#FBBC05", fontcolor="#202124"]; GS4875 [label="GS-4875", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK1_2 [label="MEK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK1_2 [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pERK1_2 [label="pERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNFα, IL-1β, IL-6, IL-8)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS_TNF -> Receptor [label="binds"]; Receptor -> TPL2 [label="activates"]; TPL2 -> MEK1_2 [label="phosphorylates"]; GS4875 -> TPL2 [label="inhibits", arrowhead=tee, color="#EA4335", style=dashed]; MEK1_2 -> ERK1_2 [label="phosphorylates"]; ERK1_2 -> pERK1_2 [label="activation"]; pERK1_2 -> Transcription_Factors [label="activates"]; Transcription_Factors -> Cytokines [label="upregulates expression"]; } TPL2 Signaling Pathway and Inhibition by GS-4875.

Effect of GS-4875 on Downstream Signaling

GS-4875 has been shown to selectively inhibit the phosphorylation of TPL2, MEK, and ERK in response to LPS and TNFα stimulation in primary human monocytes.[5] Importantly, it does not significantly affect the phosphorylation of other MAP kinases such as p38 and JNK, nor the activation of NF-κB (p65), highlighting its specificity for the TPL2-MEK-ERK axis.[5]

Experimental Protocols

This section details the methodologies used in the preclinical evaluation of GS-4875.

TPL2 Kinase Inhibition Assay

A high-throughput mass spectrometry assay can be used to determine the in vitro potency of GS-4875 against the TPL2/NF-κB1 p105/ABIN-2 complex.

  • Enzyme Preparation: Recombinant TPL2/NF-κB1 p105/ABIN-2 complex is expressed and purified.

  • Assay Reaction:

    • Dispense the TPL2 enzyme complex into assay plates.

    • Add serial dilutions of GS-4875 or control compounds and incubate for a defined period (e.g., 10 minutes).

    • Initiate the kinase reaction by adding a substrate buffer containing an optimal peptide substrate (e.g., TPL-2tide) and ATP.[7]

  • Detection: The reaction is quenched, and the amount of phosphorylated peptide substrate is quantified using a RapidFire™ mass spectrometry system.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Selectivity Profiling (KINOMEscan™)

The selectivity of GS-4875 is assessed using the KINOMEscan™ platform (DiscoveRx).[5] This is a competition binding assay.

  • Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified by qPCR of a DNA tag conjugated to the kinase.[8]

  • Methodology:

    • A panel of kinases (e.g., 468 kinases) is used.[9]

    • GS-4875 is incubated with the kinase panel at a specific concentration (e.g., 1 µM).[10]

    • The results are reported as percent of control, where a lower percentage indicates stronger binding of the test compound.

// Nodes Kinase [label="DNA-tagged Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="Immobilized Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; GS4875 [label="GS-4875", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Binding [label="Binding Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Capture [label="Capture on Solid Support", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qPCR [label="qPCR Detection", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(% of Control)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Kinase -> Binding; Ligand -> Binding; GS4875 -> Binding; Binding -> Capture; Capture -> qPCR; qPCR -> Data; } KINOMEscan™ Experimental Workflow.

In Vitro Cell-Based Assays with Primary Human Monocytes

These assays evaluate the effect of GS-4875 on inflammatory responses in a physiologically relevant cell type.

  • Isolation of Monocytes:

    • Collect peripheral blood from healthy donors in EDTA-containing tubes.

    • Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation (e.g., using Histopaque®-1077).[11]

    • Enrich for monocytes using methods such as negative selection with magnetic beads.[11]

  • Cell Culture and Treatment:

    • Culture the isolated monocytes in a suitable medium.

    • Pre-culture the cells with various concentrations of GS-4875 for a specified time.[5]

    • Stimulate the cells with LPS or TNFα to induce an inflammatory response.[5]

  • Endpoint Measurement:

    • Cytokine Production: Measure the levels of TNFα, IL-1β, IL-6, and IL-8 in the cell culture supernatants using enzyme-linked immunosorbent assays (ELISA).

    • Phospho-protein Analysis: Lyse the cells and analyze the phosphorylation status of TPL2, MEK, ERK, p38, and JNK using Western blotting or other immunoassays.

    • Gene Expression: Isolate RNA and quantify the mRNA levels of pro-inflammatory cytokines using quantitative real-time PCR (qRT-PCR).

In Vivo Rat LPS-Induced TNFα Model

This animal model is used to assess the in vivo efficacy and establish the pharmacokinetic/pharmacodynamic (PK/PD) relationship of GS-4875.[5]

  • Animals: Lewis rats are commonly used for this model.[5]

  • Experimental Procedure:

    • Administer GS-4875 orally at various doses (e.g., 3, 10, 30, or 100 mg/kg).[5]

    • After a set period (e.g., 2 hours), induce an inflammatory response by intravenous injection of LPS (e.g., 0.01 mg/kg).[5]

    • Collect blood samples at multiple time points after LPS administration.

  • Analysis:

    • Measure the plasma concentrations of TNFα using ELISA.

    • Measure the plasma concentrations of GS-4875 using LC-MS/MS to determine the pharmacokinetic profile.

  • PK/PD Modeling: Correlate the plasma concentrations of GS-4875 with the inhibition of TNFα production to determine the in vivo potency (EC50).

Clinical Development

Tilpisertib fosmecarbil, the prodrug of GS-4875, has been investigated in clinical trials for the treatment of moderately to severely active ulcerative colitis.[12][13][14] These studies aim to evaluate the efficacy and safety of different doses of the drug compared to a placebo.[12]

Conclusion

GS-4875 is a highly potent and selective inhibitor of TPL2 kinase with demonstrated anti-inflammatory activity in both in vitro and in vivo models. By specifically targeting the TPL2-MEK-ERK signaling pathway, GS-4875 effectively reduces the production of a range of pro-inflammatory cytokines. The data presented in this technical guide support the continued investigation of Tilpisertib fosmecarbil as a potential therapeutic for inflammatory and autoimmune diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the biological effects and therapeutic potential of this novel TPL2 inhibitor.

References

Tilpisertib Fosmecarbil: A Deep Dive into its Molecular Targets in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilpisertib (B3325163) fosmecarbil (formerly GS-5290) is an investigational, orally administered small molecule prodrug under development by Gilead Sciences for the treatment of autoimmune diseases, with a current focus on ulcerative colitis.[1][2] It is designed to deliver the active moiety, tilpisertib (GS-4875), a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot.[3][4] TPL2 is a critical serine/threonine kinase that plays a pivotal role in the inflammatory cascade, making it a compelling therapeutic target for immune-mediated disorders. This technical guide will provide an in-depth overview of the molecular targets of tilpisertib fosmecarbil, the associated signaling pathways, quantitative data from preclinical studies, and detailed experimental methodologies.

Core Target: TPL2 (MAP3K8)

The primary molecular target of the active form of tilpisertib fosmecarbil is the serine/threonine kinase TPL2.[2] TPL2 is a key downstream effector of inflammatory signals originating from various receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and the interleukin-1 receptor (IL-1R).[5][6] In the context of autoimmune diseases like ulcerative colitis, these pathways are often chronically activated.

TPL2 Signaling Pathway in Autoimmunity

In its inactive state, TPL2 forms a complex with NF-κB1 p105 and the A20-binding inhibitor of NF-κB (ABIN-2).[7] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates p105, leading to its processing and the release of an active TPL2.[6]

Once activated, TPL2 specifically phosphorylates and activates MEK1/2 (MAPK Kinase 1/2), which in turn phosphorylates and activates ERK1/2 (Extracellular signal-regulated kinase 1/2).[5] This TPL2-MEK-ERK signaling cascade is a central regulator of the expression of numerous pro-inflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8.[8] By inhibiting TPL2, tilpisertib blocks this signaling cascade, thereby reducing the production of these key inflammatory mediators.[3][8] This mechanism is particularly relevant in inflammatory bowel disease (IBD), where increased TPL2/ERK activation has been observed in patients with Crohn's disease.[9]

TPL2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R / TNFR IKK IKK Complex TLR->IKK Inflammatory Stimuli p105_TPL2 NF-κB1-p105 / TPL2 (Inactive Complex) IKK->p105_TPL2 Phosphorylation TPL2 TPL2 (Active) p105_TPL2->TPL2 Release MEK MEK1/2 TPL2->MEK Phosphorylation Tilpisertib Tilpisertib (Active Metabolite) Tilpisertib->TPL2 Inhibition ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Activation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Cytokines TNFα, IL-1β, IL-6, IL-8 Gene_Expression->Cytokines

Caption: TPL2 Signaling Pathway Inhibition by Tilpisertib.

Quantitative Data

Preclinical data for tilpisertib (GS-4875), the active metabolite of tilpisertib fosmecarbil, demonstrates potent and selective inhibition of TPL2 kinase activity.

CompoundTargetAssay TypeIC50 (nM)EC50 (nM)Reference
Tilpisertib (GS-4875)TPL2 KinaseKinase Assay1.3-[8]
Tilpisertib (GS-4875)LPS-stimulated TNFα production in ratsIn vivo PK/PD model-667 ± 124[8]

Experimental Protocols

The following are representative experimental protocols that are employed to characterize TPL2 inhibitors like tilpisertib.

TPL2 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of TPL2.

  • Principle: The assay quantifies the phosphorylation of a biotinylated MEK1-derived peptide substrate by recombinant human TPL2. A europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore are used for detection. Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.

  • Methodology:

    • Recombinant human TPL2 enzyme is added to the wells of a low-volume 384-well plate containing serial dilutions of the test compound (e.g., tilpisertib).

    • The kinase reaction is initiated by adding a mixture of the biotinylated substrate peptide and ATP.

    • The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

    • The reaction is stopped, and detection reagents (donor-labeled antibody and acceptor-labeled streptavidin) are added.

    • Following a second incubation period to allow for antibody-peptide binding, the plate is read on an HTRF-compatible reader.

  • Data Analysis: The ratio of the emission signals from the acceptor and donor fluorophores is calculated. IC50 values are determined by fitting the inhibitor concentration-response data to a four-parameter logistic equation.[10]

Cellular TNF-α Production Assay

This assay measures the ability of a TPL2 inhibitor to block a key downstream functional consequence of TPL2 activation in a cellular context.

  • Principle: In immune cells such as primary human monocytes, lipopolysaccharide (LPS) activates TLR4, which triggers a signaling cascade involving TPL2, leading to the production and secretion of the pro-inflammatory cytokine TNF-α. The potency of the inhibitor is determined by its ability to reduce TNF-α secretion.[10]

  • Methodology:

    • Isolated primary human monocytes are pre-incubated with serial dilutions of the test compound for 1 hour.

    • The cells are then stimulated with LPS (e.g., 100 ng/mL).

    • After an incubation period (e.g., 4-6 hours), the cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of TNF-α production is calculated for each concentration of the inhibitor, and an IC50 value is determined.[8]

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay Kinase_Assay TPL2 Kinase Assay (HTRF) IC50_determination Determine IC50 Kinase_Assay->IC50_determination Cell_Culture Primary Human Monocytes Compound_Treatment Treat with Tilpisertib Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation TNFa_Measurement Measure TNF-α (ELISA) LPS_Stimulation->TNFa_Measurement Cellular_IC50 Determine Cellular IC50 TNFa_Measurement->Cellular_IC50

Caption: Workflow for Characterizing TPL2 Inhibitors.

Clinical Development in Ulcerative Colitis

Tilpisertib fosmecarbil is currently being evaluated in a Phase 2, double-blinded, randomized, placebo-controlled, dose-ranging study in participants with moderately to severely active ulcerative colitis (NCT06029972).[11] The primary objective of this study is to assess the efficacy of tilpisertib fosmecarbil compared to placebo in achieving clinical response at Week 12.[12][13]

Conclusion

Tilpisertib fosmecarbil represents a targeted therapeutic approach for autoimmune diseases by inhibiting TPL2, a key kinase in the pro-inflammatory signaling cascade. Its active metabolite, tilpisertib, has demonstrated potent inhibition of TPL2 and its downstream effects on cytokine production in preclinical models. The ongoing clinical development in ulcerative colitis will provide crucial insights into the therapeutic potential of this novel mechanism of action. The data and methodologies presented in this guide offer a comprehensive technical foundation for understanding the core targets of tilpisertib fosmecarbil.

References

Cot/TPL2 as a Therapeutic Target in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Tumor Progression Locus 2 (TPL2), also known as Cot or MAP3K8, is a serine/threonine protein kinase that has emerged as a critical regulator of inflammatory responses. It functions as an essential kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, specifically activating the MEK-ERK pathway downstream of key pro-inflammatory stimuli such as Toll-like receptor (TLR) agonists, TNFα, and IL-1β.[1][2][3] TPL2 is required for the production of numerous inflammatory mediators, including TNFα, IL-1β, IL-6, and matrix metalloproteinases (MMPs).[1][3][4] Its central role in amplifying inflammatory signals has made it an attractive therapeutic target for a range of autoimmune and inflammatory conditions, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and psoriasis.[5][6][7][8] This guide provides an in-depth overview of TPL2 signaling, preclinical efficacy data for TPL2 inhibitors, and key experimental protocols for its investigation.

The Cot/TPL2 Signaling Pathway

Cot/TPL2 is a tightly regulated kinase that links innate immune receptor activation to the MAPK cascade. In unstimulated cells, its activity is suppressed through complex formation, and its activation requires a precise sequence of events initiated by inflammatory signals.

Activation Mechanism

In its inactive state, TPL2 is sequestered in a cytoplasmic complex with the NF-κB1 precursor protein p105 and the ubiquitin-binding protein ABIN-2.[5][9] The binding of p105 both stabilizes the TPL2 protein and sterically hinders its access to its downstream substrate, MEK.[5]

Activation of inflammatory signaling pathways, for instance through TLR4 by lipopolysaccharide (LPS), leads to the recruitment of adaptor proteins and the activation of the IκB kinase (IKK) complex.[5][10][11] The IKK complex then phosphorylates p105, tagging it for proteasomal degradation.[5][12] This degradation liberates TPL2 from p105-mediated inhibition, allowing it to become catalytically active and phosphorylate its downstream targets.[5][12]

Downstream Effectors

Once released and active, TPL2 directly phosphorylates and activates MAP kinase kinases (MKKs).

  • MEK1/2-ERK1/2 Axis: The canonical and most well-described function of TPL2 is the phosphorylation and activation of MEK1 and MEK2.[2][5][13] MEK1/2, in turn, phosphorylate the MAPKs, extracellular signal-regulated kinase 1 and 2 (ERK1/2). Activated ERK1/2 translocates to the nucleus to regulate transcription factors responsible for the expression of a wide array of pro-inflammatory genes, including cytokines (TNFα, IL-1β, IL-6) and chemokines.[2][10]

  • p38 MAPK Axis: In certain cell types, such as neutrophils, TPL2 has also been shown to activate the p38 MAPK pathway.[8][13] This occurs through the phosphorylation of MKK3 and MKK6, which then activate p38α and p38δ isoforms, contributing to the production of inflammatory mediators.[13]

The activation of these MAPK cascades by TPL2 is critical for the production of key drivers of inflammation, making its inhibition a compelling strategy for therapeutic intervention.

Signaling Pathway Diagram

TPL2_Signaling_Pathway cluster_input Inflammatory Stimuli cluster_receptor Receptors cluster_activation TPL2 Activation cluster_downstream MAPK Cascade cluster_output Cellular Response LPS LPS TLR TLR/IL-1R/TNFR LPS->TLR TNF TNF TNF->TLR IL1B IL-1β IL1B->TLR IKK IKK Complex TLR->IKK Activates p105_TPL2 p105-TPL2 Complex (Inactive) IKK->p105_TPL2 Phosphorylates p105 TPL2 Active TPL2 p105_TPL2->TPL2 p105 Degradation Releases TPL2 MEK12 MEK1/2 TPL2->MEK12 Phosphorylates MEK36 MEK3/6 TPL2->MEK36 Phosphorylates (e.g., in Neutrophils) ERK12 ERK1/2 MEK12->ERK12 Phosphorylates Cytokines Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) ERK12->Cytokines Induces Gene Expression MMPs MMPs ERK12->MMPs Induces Gene Expression p38 p38 MEK36->p38 Phosphorylates p38->Cytokines Induces Gene Expression

Caption: The Cot/TPL2 signaling pathway from receptor activation to inflammatory gene expression.

Cot/TPL2 Inhibition: Preclinical Efficacy Data

Pharmacological inhibition of TPL2 has demonstrated significant anti-inflammatory effects in a variety of preclinical models. Small molecule inhibitors effectively suppress the production of key inflammatory mediators in primary human cells and show efficacy in vivo.

Table: In Vitro Inhibition of Pro-inflammatory Mediators by TPL2 Inhibitors
CompoundCell TypeStimulusMediator InhibitedIC₅₀ / EC₅₀Reference
GS-4875 TPL2 Kinase Assay-Kinase Activity1.3 nM[4]
GS-4875 Primary Human MonocytesLPSTNFα, IL-1β, IL-6, IL-8- (Dose-dependent)[4]
Unnamed RA Fibroblast-like SynoviocytesIL-1βIL-6, IL-8, PGE₂, MMP-1, MMP-3- (Dose-dependent)[3]
Unnamed Primary Human MonocytesLPSTNFα- (Dose-dependent)[3]
G-432 / G-767 Primary Mouse MicrogliaLPSTNFα, IL-1α, IL-6, CXCL1- (Greatly reduced)[14]
Compound 34 Human Whole BloodLPSTNFαIC₅₀ ~100-300 nM[15]
Table: In Vivo Efficacy of TPL2 Inhibitors
CompoundAnimal ModelEffect MeasuredEfficacyReference
GS-4875 Rat LPS-induced InflammationPlasma TNFα ProductionEC₅₀ = 667 ± 124 nM[4]
Compound 34 Rat LPS-induced InflammationPlasma TNFα ProductionGood efficacy[15]
Unnamed Mouse DSS-induced ColitisAmelioration of ColitisEffective[6]
Unnamed Mouse Collagen-induced ArthritisReduced Clinical SignsEffective[7]

Key Experimental Protocols for TPL2 Research

Investigating TPL2 as a therapeutic target requires robust and reproducible assays. The following section details key methodologies for assessing TPL2 kinase activity, its downstream signaling in a cellular context, and its role in an in vivo model of acute inflammation.

Protocol: In Vitro TPL2 Kinase Assay

This protocol is adapted from methods used to measure the kinase activity of immunoprecipitated TPL2.[16][17]

Objective: To measure the direct catalytic activity of TPL2 on a known substrate.

Materials:

  • RAW264.7 macrophage cell line

  • LPS (100 ng/mL)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-TPL2 antibody for immunoprecipitation (IP)

  • Protein A/G agarose (B213101) beads

  • Recombinant GST-MEK1 (inactive) as substrate

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • SDS-PAGE gels and Western blot equipment

  • Phosphorimager or autoradiography film

Methodology:

  • Cell Stimulation: Culture RAW264.7 cells to ~80% confluency. Stimulate cells with 100 ng/mL LPS for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation: Incubate the clarified lysate with an anti-TPL2 antibody for 2-4 hours at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by gentle centrifugation and wash 3-4 times with Lysis Buffer and twice with Kinase Assay Buffer to remove detergents and non-specific proteins.

  • Kinase Reaction: Resuspend the beads in 30 µL of Kinase Assay Buffer containing 1-2 µg of inactive GST-MEK1 substrate and 10 µCi of [γ-³²P]ATP. Incubate at 30°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

  • Detection: Separate the proteins by SDS-PAGE. Transfer the gel to a membrane or dry the gel. Visualize the phosphorylated GST-MEK1 band using a phosphorimager or by autoradiography.

  • Control: Perform a parallel IP and Western blot to confirm equal amounts of TPL2 were precipitated in each sample.[17]

Protocol: Cellular Assay for TPL2 Activity (Phospho-ERK Western Blot)

Objective: To assess TPL2 activity in intact cells by measuring the phosphorylation of its downstream target, ERK, in response to a stimulus.[4]

Materials:

  • Primary human monocytes or a relevant cell line

  • TPL2 inhibitor (e.g., GS-4875) and vehicle control (e.g., DMSO)

  • LPS (100 ng/mL)

  • Cell Lysis Buffer with inhibitors

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Methodology:

  • Cell Plating: Plate primary human monocytes in 12-well plates and allow them to adhere.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the TPL2 inhibitor or vehicle control for 1-2 hours.

  • Stimulation: Add LPS (100 ng/mL final concentration) to the wells and incubate for 15-30 minutes.

  • Lysis: Remove media, wash with ice-cold PBS, and add Lysis Buffer to each well.

  • Protein Quantification: Collect lysates, clarify by centrifugation, and determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect signal using a chemiluminescence substrate.

  • Loading Control: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.

Protocol: In Vivo Model - LPS-Induced TNFα Production in Rats

This protocol is based on a standard model to evaluate the in vivo efficacy of anti-inflammatory compounds.[4]

Objective: To determine the pharmacokinetic/pharmacodynamic (PK/PD) relationship of a TPL2 inhibitor by measuring its effect on LPS-induced TNFα in rats.

Materials:

  • Lewis rats

  • TPL2 inhibitor formulated for oral (p.o.) administration

  • LPS (e.g., 0.01 mg/kg) for intravenous (i.v.) injection

  • Dexamethasone (B1670325) (positive control)

  • Blood collection tubes (e.g., with EDTA)

  • ELISA kit for rat TNFα

Methodology:

  • Animal Acclimation: Acclimate Lewis rats to the facility for at least one week.

  • Compound Administration: Dose animals orally with the TPL2 inhibitor at various doses (e.g., 3, 10, 30, 100 mg/kg) or vehicle. Include a positive control group dosed with dexamethasone (e.g., 1 mg/kg).

  • LPS Challenge: At a set time post-compound administration (e.g., 2 hours), challenge the rats with an i.v. injection of LPS.[4]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at multiple time points after the LPS challenge (e.g., 0, 1, 2, 4 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • TNFα Quantification: Measure the concentration of TNFα in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.

  • PK Analysis: In a parallel satellite group, collect plasma at multiple time points to determine the drug concentration and establish the PK profile.

  • Data Analysis: Correlate the plasma drug concentration with the inhibition of TNFα production to establish a PK/PD relationship and calculate an in vivo EC₅₀.[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis cluster_analysis Data Interpretation Dosing 1. Oral Dosing of Rats (TPL2 Inhibitor or Vehicle) Challenge 2. IV LPS Challenge (2 hours post-dosing) Dosing->Challenge Sampling 3. Serial Blood Sampling (0-5 hours post-challenge) Challenge->Sampling Separation 4. Plasma Separation (Centrifugation) Sampling->Separation ELISA 5. TNFα Measurement (ELISA) Separation->ELISA Analysis 6. PK/PD Analysis (Correlate Drug Level & TNFα Inhibition) ELISA->Analysis

Caption: Workflow for an in vivo LPS-induced inflammation model to test TPL2 inhibitors.

Conclusion and Future Directions

Cot/TPL2 is a well-validated, druggable target positioned at a critical control point in inflammatory signaling. Its inhibition effectively blocks the MEK-ERK pathway downstream of multiple innate immune receptors, leading to a broad suppression of pro-inflammatory cytokines and other mediators implicated in chronic inflammatory diseases.[2][3][4] Preclinical data strongly support the therapeutic potential of TPL2 inhibitors in conditions like RA and IBD.[6][7]

Future research will likely focus on the continued development of highly selective and orally bioavailable TPL2 inhibitors, their progression into clinical trials, and the identification of patient populations most likely to benefit from this therapeutic strategy. Further investigation into the cell-type-specific roles of TPL2, such as its nuanced regulation of cytokine production (e.g., IFN-β and IL-10), will be crucial for fully understanding the therapeutic window and potential side effects of its long-term inhibition.[18]

References

Navigating the Intellectual Property and Technical Landscape of Tilpisertib Fosmecarbil (GS-5290): A TPL2 Inhibitor for Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the patent and intellectual property landscape surrounding Tilpisertib fosmecarbil (TFA), a novel, orally administered small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8. Developed by Gilead Sciences and identified by the code GS-5290, this compound is currently under investigation for the treatment of moderately to severely active ulcerative colitis (UC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core patents, preclinical and clinical data, and the underlying mechanism of action.

Core Intellectual Property: Composition of Matter and Therapeutic Applications

The foundational intellectual property for Tilpisertib and its analogs is primarily encapsulated in the international patent application WO2020252151A1 , titled "COT (MAP3K8) MODULATORS". This patent application, filed by Gilead Sciences, Inc., discloses the composition of matter for a series of compounds, including the active moiety of Tilpisertib fosmecarbil, and their use in treating inflammatory diseases.

The patent claims cover the chemical structure of these TPL2 inhibitors, their pharmaceutically acceptable salts, and formulations. The inventive step lies in the discovery of these specific chemical entities and their potent and selective inhibitory activity against TPL2, a key kinase in the inflammatory signaling cascade. The intellectual property also extends to the therapeutic application of these compounds in the treatment of a range of immune-mediated inflammatory diseases, with a particular emphasis on inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.

Mechanism of Action: Targeting the TPL2 Signaling Pathway

Tilpisertib fosmecarbil is a prodrug that is converted to its active form, Tilpisertib (GS-4875), in the body. Tilpisertib is a potent and selective inhibitor of TPL2, a serine/threonine kinase that plays a crucial role in the innate and adaptive immune systems. TPL2 is a key downstream effector of Toll-like receptors (TLRs) and cytokine receptors, such as the tumor necrosis factor receptor (TNFR) and the interleukin-1 receptor (IL-1R).

Upon activation by these upstream signals, TPL2 phosphorylates and activates MEK1/2, which in turn activates the extracellular signal-regulated kinase (ERK) 1/2. The TPL2/MEK/ERK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). By inhibiting TPL2, Tilpisertib effectively blocks this signaling cascade, leading to a reduction in the production of these key inflammatory mediators that drive the pathogenesis of ulcerative colitis.[1][2][3][4][5]

TPL2_Signaling_Pathway cluster_upstream Upstream Activators cluster_core_pathway TPL2 Signaling Cascade cluster_downstream Downstream Effects TLR TLRs TPL2 TPL2 (MAP3K8) TLR->TPL2 TNFR TNFR TNFR->TPL2 IL1R IL-1R IL1R->TPL2 MEK MEK1/2 TPL2->MEK ERK ERK1/2 MEK->ERK ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ERK->ProInflammatory_Cytokines Tilpisertib Tilpisertib fosmecarbil Tilpisertib->TPL2

Preclinical and Clinical Data Overview

In Vitro Activity

Preclinical studies have demonstrated the potent and selective inhibitory activity of Tilpisertib's active metabolite.

Assay TypeTargetMetricValue
Kinase AssayTPL2IC501.3 nM

This data is for the related compound GS-4875 and is indicative of the potency of the active moiety of Tilpisertib fosmecarbil.

Animal Models of Colitis

The therapeutic potential of TPL2 inhibition has been evaluated in preclinical models of colitis, most notably the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. These studies have shown that genetic deletion or pharmacological inhibition of TPL2 leads to a significant amelioration of colitis severity.[1][6]

Animal ModelKey Findings
DSS-induced colitis in miceReduced body weight loss, decreased colon shortening, and lower histological scores of inflammation in TPL2-deficient or inhibitor-treated mice compared to controls.[6]
Diminished production of pro-inflammatory cytokines in the colonic tissue.[1]
Clinical Trials

Tilpisertib fosmecarbil (GS-5290) is currently being evaluated in a Phase 2, double-blind, randomized, placebo-controlled, dose-ranging study in participants with moderately to severely active ulcerative colitis (PALEKONA trial; NCT06029972).[7][8][9] The primary objective of this study is to assess the efficacy of Tilpisertib fosmecarbil in inducing clinical remission compared to placebo.[7][8] While the full results of this trial are not yet publicly available, its progression to this stage suggests promising early-phase clinical data.

Experimental Protocols

Detailed experimental protocols for the synthesis of Tilpisertib fosmecarbil and related compounds, as well as for the in vitro and in vivo assays, are described within the patent application WO2020252151A1. Below is a summarized workflow for a key in vivo efficacy study.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Induction of Colitis in Mice (e.g., DSS administration) Grouping Randomization into Treatment Groups (Vehicle, Tilpisertib fosmecarbil doses) Animal_Model->Grouping Dosing Oral Administration of Tilpisertib fosmecarbil or Vehicle Grouping->Dosing Monitoring Daily Monitoring of Clinical Signs (Body weight, stool consistency, bleeding) Dosing->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice Histology Histopathological Analysis of Colon Sacrifice->Histology Cytokine_Analysis Measurement of Cytokine Levels (e.g., ELISA, qPCR) Sacrifice->Cytokine_Analysis

Conclusion

Tilpisertib fosmecarbil represents a promising novel therapeutic agent for the treatment of ulcerative colitis, backed by a solid intellectual property foundation. Its targeted mechanism of action, inhibiting the TPL2 signaling pathway to reduce pro-inflammatory cytokine production, offers a differentiated approach to managing this chronic inflammatory disease. The ongoing Phase 2 clinical trial will be crucial in further elucidating the efficacy and safety profile of this first-in-class TPL2 inhibitor. The data presented in this guide underscore the significant potential of Tilpisertib fosmecarbil and provide a valuable resource for professionals in the field of drug discovery and development.

References

In Vivo Proof of Concept for GS-5290: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-5290, now known as tilpisertib (B3325163) fosmecarbil, is an investigational drug currently under evaluation for the treatment of moderately to severely active ulcerative colitis. At present, the in vivo proof of concept for this compound is being established through a Phase 2 human clinical trial. Publicly available information from preclinical in vivo studies in animal models is not available. This guide summarizes the existing data from the ongoing clinical trial, providing an overview of the study design and objectives as the current basis for its in vivo proof of concept.

Introduction

Tilpisertib fosmecarbil (formerly GS-5290) is a novel therapeutic agent being developed by Gilead Sciences.[1][2] The primary indication currently under investigation is for adults with moderate to severe ulcerative colitis, a chronic inflammatory bowel disease.[3][4][5] This document outlines the available information regarding the in vivo assessment of GS-5290.

Clinical Development: The PALEKONA Study

The core of the current in vivo proof of concept for GS-5290 is the PALEKONA study, a Phase 2, double-blinded, randomized, placebo-controlled, dose-ranging clinical trial (NCT06029972).[1][6][7] This study is designed to evaluate the efficacy and safety of tilpisertib fosmecarbil in participants with moderately to severely active ulcerative colitis.[1][2][4][7][8][9][10]

Study Objectives and Design

The primary objective of the PALEKONA study is to assess whether tilpisertib fosmecarbil is superior to placebo in achieving clinical response at Week 12.[1][7][8] The study will compare different treatment groups receiving various doses of the drug against a placebo group.[1][4][7]

Table 1: PALEKONA Study (NCT06029972) Design

Parameter Description
Official Title A Phase 2, Double-Blinded, Randomized, Placebo-Controlled, Dose-Ranging Study Evaluating the Efficacy and Safety of GS-5290 in Participants With Moderately to Severely Active Ulcerative Colitis[1]
Phase Phase 2[1][4]
Study Type Interventional[1]
Estimated Enrollment 176 participants[1][7]
Intervention Tilpisertib Fosmecarbil, Placebo[1]
Primary Completion Date Estimated April 2026[1]
Study Completion Date Estimated May 2027[1]
Experimental Protocol: Participant Selection

The PALEKONA study has specific inclusion and exclusion criteria to ensure a well-defined patient population for evaluating the efficacy and safety of GS-5290.

Table 2: Key Inclusion and Exclusion Criteria for the PALEKONA Study

Criteria Type Description
Key Inclusion Criteria - Adults aged 18 to 75 years.[7][10][11] - Confirmed diagnosis of ulcerative colitis for at least 90 days prior to randomization.[7][11] - Moderately to severely active ulcerative colitis, as determined by a modified Mayo Clinic Score.[4][7] - History of treatment with at least one approved advanced therapy for ulcerative colitis.[11]
Key Exclusion Criteria - Current diagnosis of Crohn's Disease or indeterminate colitis.[7][8] - Disease limited to the rectum (ulcerative proctitis).[8] - Active, clinically significant infection.[8] - Requirement for ongoing therapy with prohibited medications.[8]
Visualizing the Clinical Trial Workflow

The following diagram illustrates the general workflow for a participant in the PALEKONA study.

PALEKONA_Workflow cluster_screening Screening Phase cluster_treatment Blinded Treatment Phase (12 Weeks) cluster_assessment Primary Endpoint Assessment cluster_extension Extended Treatment / Discontinuation Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Dose_A Tilpisertib Fosmecarbil (Dose A) Randomization->Dose_A Dose_B Tilpisertib Fosmecarbil (Dose B) Randomization->Dose_B Placebo Placebo Randomization->Placebo Week12_Eval Efficacy Assessment at Week 12 (Clinical Response) Dose_A->Week12_Eval Dose_B->Week12_Eval Placebo->Week12_Eval Responder_Phase Responders Continue Treatment (up to 52 weeks) Week12_Eval->Responder_Phase NonResponder_Phase Non-Responders may enter Non-responder Treatment Phase or Discontinue Week12_Eval->NonResponder_Phase

PALEKONA Study Participant Workflow.

Preclinical Data and Signaling Pathways

As of the current date, no specific preclinical in vivo data, such as pharmacokinetic, efficacy, or toxicology studies in animal models, have been made publicly available for GS-5290. Information regarding the specific signaling pathways targeted by GS-5290 is also not detailed in the available documentation, other than its classification as an investigational drug for inflammatory bowel disease.[6][11]

Conclusion

The in vivo proof of concept for tilpisertib fosmecarbil (GS-5290) is currently being established through the PALEKONA Phase 2 clinical trial in participants with moderately to severe ulcerative colitis. While the design and objectives of this trial provide a framework for its evaluation in humans, a comprehensive understanding of its preclinical in vivo profile, including data from animal models and detailed mechanistic pathways, is not possible based on the currently available public information. The results of the PALEKONA study will be critical in establishing the clinical efficacy and safety of GS-5290 and will represent the primary source of in vivo proof of concept data moving forward. Researchers and drug development professionals should monitor for future publications and presentations from Gilead Sciences for forthcoming data.

References

Tilpisertib Fosmecarbil: A Technical Overview of its Impact on TNFα Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tilpisertib (B3325163) fosmecarbil (formerly GS-5290) is an investigational, orally administered small molecule that has demonstrated potent inhibition of Tumor Necrosis Factor-alpha (TNFα) production. This document provides a detailed technical guide on the mechanism of action, quantitative effects, and experimental methodologies related to the impact of tilpisertib fosmecarbil on TNFα synthesis. The primary mechanism of action is the inhibition of Tumor progression locus 2 (TPL2), a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) pathway, which is critical for the expression of several pro-inflammatory cytokines, including TNFα.

Mechanism of Action: TPL2 Inhibition

Tilpisertib (GS-4875), the active metabolite of the prodrug tilpisertib fosmecarbil, is a highly selective and potent inhibitor of TPL2 (also known as MAP3K8 or Cot). TPL2 is a crucial regulator of the ERK1/2 signaling pathway downstream of various pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and TNFα itself. By inhibiting TPL2, tilpisertib effectively blocks the phosphorylation cascade that leads to the activation of MEK and ERK, ultimately suppressing the transcription of pro-inflammatory genes, including TNF.[1][2][3] This targeted inhibition allows for the modulation of inflammatory responses central to various autoimmune and inflammatory diseases.[1][3]

Quantitative Data on TNFα Inhibition

Preclinical studies have quantified the inhibitory effect of tilpisertib on TPL2 kinase activity and subsequent TNFα production. The following tables summarize the key in vitro efficacy data.

Target Inhibitor IC50 (nM) Assay Type Source
TPL2 (MAP3K8) KinaseTilpisertib (GS-4875)1.3Kinase Assay[1]

Table 1: In Vitro Kinase Inhibitory Activity of Tilpisertib.

Cell Type Stimulant Inhibitor EC50 (nM) Endpoint Source
Primary Human MonocytesLPSTilpisertib (GS-4875)667 ± 124TNFα Production[1]

Table 2: In Vitro Inhibition of TNFα Production by Tilpisertib.

Signaling Pathway

The following diagram illustrates the signaling pathway leading to TNFα production and highlights the point of intervention for tilpisertib.

TNF_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds TPL2 TPL2 (MAP3K8) TLR4->TPL2 activates MEK MEK TPL2->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors activates TNF_mRNA TNFα mRNA TranscriptionFactors->TNF_mRNA induces transcription TNF_Protein TNFα Protein TNF_mRNA->TNF_Protein translation Tilpisertib Tilpisertib (GS-4875) Tilpisertib->TPL2 inhibits

Caption: TPL2-mediated signaling cascade leading to TNFα production and its inhibition by tilpisertib.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of tilpisertib's effect on TNFα production.

In Vitro TPL2 Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of tilpisertib (GS-4875) against TPL2 kinase.

  • Methodology:

    • A KINOMEscan™ selectivity assay (ScanMAX, DiscoveRx, San Diego, CA) was utilized.[1]

    • This competitive binding assay quantifies the ability of a compound to displace a proprietary ligand from the ATP-binding site of the kinase.

    • The amount of kinase captured on a solid support is measured, and the results are reported as a percentage of the DMSO control.

    • The IC50 value is calculated from a dose-response curve of the inhibitor.

Inhibition of TNFα Production in Primary Human Monocytes
  • Objective: To determine the half-maximal effective concentration (EC50) of tilpisertib for the inhibition of TNFα production in a cellular context.

  • Methodology:

    • Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).

    • Pre-incubation: The isolated monocytes are pre-cultured with varying concentrations of tilpisertib (GS-4875) or a vehicle control (e.g., DMSO).

    • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and TNFα production.[1]

    • Incubation: The cell cultures are incubated for a specified period to allow for TNFα synthesis and secretion.

    • Quantification of TNFα: The concentration of TNFα in the cell culture supernatant is measured using a quantitative immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: The EC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Experimental Workflow

The diagram below outlines the general workflow for assessing the in vitro inhibitory effect of tilpisertib on TNFα production.

Experimental_Workflow start Start isolate_cells Isolate Primary Human Monocytes start->isolate_cells preincubate Pre-incubate with Tilpisertib (GS-4875) (Dose-Response) isolate_cells->preincubate stimulate Stimulate with LPS preincubate->stimulate incubate Incubate stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure TNFα (ELISA) collect_supernatant->elisa analyze Analyze Data (Calculate EC50) elisa->analyze end End analyze->end

Caption: Workflow for determining the in vitro efficacy of tilpisertib in inhibiting TNFα production.

Conclusion

Tilpisertib fosmecarbil, through its active metabolite tilpisertib, demonstrates potent and selective inhibition of TPL2. This mechanism effectively downregulates the MEK-ERK signaling pathway, leading to a significant reduction in TNFα production. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and professionals in the field of drug development for inflammatory diseases. The ongoing clinical trials for ulcerative colitis will further elucidate the therapeutic potential of this novel TPL2 inhibitor.[4][5][6][7][8][9][10][11]

References

Exploring the Therapeutic Potential of TPL2 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot, is a serine/threonine protein kinase that serves as a critical node in inflammatory signaling. It is the primary regulator of the MEK/ERK pathway downstream of pro-inflammatory stimuli such as Toll-like receptor (TLR) ligands, TNF-α, and IL-1β. By translating these external signals into a robust inflammatory response, including the production of key cytokines like TNF-α, TPL2 has emerged as a highly attractive therapeutic target for a range of human diseases. Dysregulation of the TPL2 pathway is implicated in autoimmune disorders, various cancers, neuroinflammatory conditions, and diabetic vasculopathy. The development of potent and selective small molecule inhibitors of TPL2 has provided essential tools for preclinical validation and offers a promising new therapeutic strategy for modulating uncontrolled inflammation and disease progression. This guide provides an in-depth overview of TPL2 signaling, the rationale for its inhibition, quantitative data on current inhibitors, and detailed protocols for evaluating candidate molecules.

The TPL2 Signaling Pathway

In unstimulated cells, TPL2 kinase activity is suppressed through its association in a ternary complex with NF-κB1 p105 and A20-binding inhibitor of NF-κB 2 (ABIN-2). This interaction is essential for maintaining TPL2 protein stability while preventing its access to downstream substrates.

Upon stimulation by pro-inflammatory signals—such as lipopolysaccharide (LPS) binding to TLR4 or TNF-α binding to its receptor—the IκB kinase (IKK) complex is activated. IKK phosphorylates p105, targeting it for proteasomal degradation. This event liberates TPL2 from its inhibitory binding, allowing it to phosphorylate and activate its primary downstream targets, MEK1 and MEK2. Activated MEK, in turn, phosphorylates and activates the MAP kinases ERK1 and ERK2, leading to the transcriptional activation of numerous pro-inflammatory genes, most notably TNF-α. This positions TPL2 as a key gatekeeper of the inflammatory cascade.[1][2][3]

TPL2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_complex Inactive State cluster_nucleus Nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK Activation TPL2_inactive TPL2 p105 NF-κB1 p105 TPL2_inactive->p105 ABIN2 ABIN2 p105->ABIN2 TPL2_active Active TPL2 p105->TPL2_active Release & Activation IKK->p105 P MEK MEK1/2 TPL2_active->MEK P ERK ERK1/2 MEK->ERK P Transcription_Factors AP-1, NF-κB, etc. ERK->Transcription_Factors Activation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Gene_Expression

Caption: TPL2 signaling pathway from receptor activation to gene expression.

Therapeutic Rationale for TPL2 Inhibition

The central role of TPL2 in mediating inflammatory responses makes it a compelling target for therapeutic intervention across multiple disease areas.

  • Inflammatory and Autoimmune Diseases: Conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis are characterized by excessive production of pro-inflammatory cytokines.[1] TPL2 is required for the expression of TNF-α, a key mediator in these pathologies.[3] Pharmacological inhibition of TPL2 has been shown to block the production of TNF-α, IL-6, IL-8, and other inflammatory mediators in primary human monocytes and synoviocytes, supporting its potential use in treating these conditions.[3]

  • Oncology: The role of TPL2 in cancer is complex and context-dependent. It has been implicated in the progression of various cancers, including melanoma and pancreatic cancer, by promoting tumor growth and metastasis.[1] In these contexts, TPL2 inhibitors can disrupt cancer cell signaling pathways.[1] Conversely, in some models, TPL2 has been shown to act as a tumor suppressor, highlighting the need for careful patient selection based on tumor type and signaling context.[4]

  • Neuroinflammatory Disorders: Emerging research indicates a role for TPL2 in neuroinflammatory conditions such as multiple sclerosis and Alzheimer's disease.[5] TPL2 kinase activity can promote harmful microglial activation, leading to cytokine release and subsequent neuronal damage. Inhibiting TPL2 could therefore represent a strategy to reduce neuroinflammation and protect against neuronal loss.[5]

  • Diabetic Vasculopathy: TPL2 has been identified as a key mediator of inflammation and pathological angiogenesis in diabetic retinopathy.[6] TPL2 inhibition can block the inflammasome signaling pathway, reduce the production of angiogenic factors, and inhibit vascular abnormalities in animal models, suggesting a potential therapeutic role in diabetes-associated microvascular complications.[6][7]

Pharmacological Inhibitors and Quantitative Efficacy

Several small molecule inhibitors targeting the ATP-binding site of TPL2 have been developed. These compounds have been instrumental in validating the therapeutic hypothesis and demonstrate a range of potencies in biochemical and cell-based assays.

Inhibitor NameTarget/AssayPotency (IC50/EC50)Reference(s)
GS-4875 (Tilpisertib) TPL2 KinaseIC50 = 1.3 nM[8]
LPS-induced TNF-α (Rat)EC50 = 667 nM[8]
TPL2 Kinase Inhibitor TPL2 KinaseIC50 = 50 nM[9][10]
(Calbiochem/Cayman)LPS-induced TNF-α (Human Monocytes)IC50 = 0.7 µM[9]
LPS-induced TNF-α (Human Whole Blood)IC50 = 8.5 µM[9]
Compound 34 TPL2 KinasePotent (IC50 not specified)[11]
(quinoline-3-carbonitrile)LPS-induced TNF-α (Rat model)Efficacious (in vivo)[11]
Luteolin (B72000) TPL2 KinaseATP-competitive inhibitor[12]
(Natural Flavonoid)Cancer Cell Viability (A549, 48h)IC50 = 27.12 µM[13]

Key Experimental Protocols for TPL2 Inhibitor Evaluation

Evaluating the therapeutic potential of a TPL2 inhibitor involves a multi-step process, from initial biochemical validation to cell-based functional assays and in vivo efficacy models.

TPL2_Inhibitor_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models kinase_assay 1. Recombinant TPL2 Kinase Assay inflammation_assay 3. Macrophage Inflammation Assay (LPS -> TNF-α ELISA) kinase_assay->inflammation_assay ic50 Determine IC50 kinase_assay->ic50 selectivity 2. Kinase Selectivity Panel off_target Assess Off-Target Activity selectivity->off_target animal_model 5. Rodent Model of Acute Inflammation (LPS Challenge) inflammation_assay->animal_model ec50 Determine EC50 inflammation_assay->ec50 western_blot 4. Downstream Signaling (p-ERK Western Blot) mechanism Confirm Mechanism of Action western_blot->mechanism efficacy Evaluate In Vivo Efficacy animal_model->efficacy

Caption: A typical experimental workflow for TPL2 inhibitor characterization.
In Vitro TPL2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of TPL2.

  • Reagents & Materials:

    • Recombinant active TPL2 complex (TPL2/p105/ABIN-2).

    • Kinase substrate: GST-tagged inactive MEK1 (GST-MEK).[14]

    • Kinase reaction buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.[14]

    • ATP solution (containing [γ-³²P]ATP for radiometric detection or cold ATP for immunoblotting).

    • Test compound (inhibitor) dissolved in DMSO.

    • 96-well plates, incubation equipment, detection system (phosphorimager or Western blot equipment).

  • Procedure (Radiometric):

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add kinase reaction buffer, GST-MEK substrate, and the test compound dilution (final DMSO concentration <1%).

    • Initiate the reaction by adding the recombinant TPL2 enzyme. Incubate for 10-15 minutes at room temperature.

    • Start the phosphorylation reaction by adding the ATP/[γ-³²P]ATP mix. Incubate for 30-60 minutes at 30°C.[15]

    • Terminate the reaction by adding stop buffer (e.g., EDTA) or spotting the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a phosphorimager.[15]

    • Calculate the percent inhibition relative to a DMSO vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Macrophage Inflammation Assay (LPS-induced TNF-α)

This cell-based assay assesses the functional consequence of TPL2 inhibition on the production of a key pro-inflammatory cytokine.

  • Reagents & Materials:

    • Macrophage cell line (e.g., RAW 264.7) or primary cells (e.g., human monocytes or mouse bone marrow-derived macrophages).[16]

    • Complete culture medium (e.g., DMEM with 10% FBS).[17]

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compound (inhibitor).

    • TNF-α ELISA kit.

    • 96-well cell culture plates.

  • Procedure:

    • Seed macrophages in a 96-well plate (e.g., 1-2 x 10⁵ cells/well) and allow them to adhere overnight.[16]

    • Remove the culture medium.

    • Add fresh medium containing serial dilutions of the test compound. Pre-incubate the cells for 1-2 hours at 37°C.[8]

    • Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[16]

    • Incubate for 4-18 hours at 37°C. The optimal time depends on the cell type and specific experimental goals.[17][18]

    • After incubation, carefully collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[17]

    • Calculate the percent inhibition of TNF-α production and determine the EC50 value.

Western Blot for Downstream Signaling (p-ERK/ERK)

This assay confirms that the inhibitor blocks the TPL2 signaling cascade at the expected downstream node, ERK.

  • Reagents & Materials:

    • Cells and stimulation reagents (as in 4.2).

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors.[19][20]

    • BCA protein assay kit.

    • SDS-PAGE gels, transfer system (e.g., PVDF membranes).

    • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse/Rabbit anti-total ERK1/2.[19][21]

    • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

    • Chemiluminescent substrate (ECL).

    • Stripping buffer for re-probing membranes.[22]

  • Procedure:

    • Culture and treat cells with the inhibitor and LPS as described in the macrophage inflammation assay (a shorter LPS stimulation of 15-60 minutes is usually sufficient for ERK phosphorylation).

    • Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.[19]

    • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[20]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]

    • Block the membrane for 1 hour at room temperature (e.g., with 5% BSA in TBST).[20]

    • Incubate the membrane with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

    • Crucially, to normalize the data, strip the antibody from the membrane using a stripping buffer, re-block, and re-probe with an antibody against total ERK. [23]

    • Quantify band intensities using densitometry and express the result as the ratio of p-ERK to total ERK.

Conclusion and Future Directions

TPL2 is a well-validated, druggable target for inflammatory diseases. Its role as a master regulator of the MEK-ERK pathway downstream of key inflammatory triggers provides a powerful strategic point for therapeutic intervention. Potent inhibitors like GS-4875 demonstrate that selective targeting of TPL2 can effectively suppress pro-inflammatory cytokine production in both cellular and in vivo models.[8] The therapeutic utility of TPL2 inhibition extends beyond classical inflammatory diseases to oncology and neurodegeneration, although the dual roles of TPL2 in cancer necessitate a careful, context-specific approach. Future research will focus on the clinical development of TPL2 inhibitors, the identification of biomarkers to guide patient selection, and a deeper exploration of the kinase's function in less-characterized pathologies. The continued application of the robust experimental protocols outlined in this guide will be essential for advancing novel TPL2 inhibitors toward clinical use.

References

TPL2 Inhibition as a Therapeutic Strategy in Models of Rheumatoid Arthritis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, synovial inflammation, and joint destruction. Current therapeutic strategies often target inflammatory cytokines or key signaling pathways. Tumor Progression Locus 2 (TPL2), also known as Cot or MAP3K8, has emerged as a critical kinase in the inflammatory cascade, positioning it as a promising therapeutic target for RA. This technical guide provides an in-depth overview of the role of TPL2 in RA pathogenesis and summarizes the preclinical data on TPL2 inhibitors in relevant models. While the clinical development of the TPL2 inhibitor GS-5290 (tilpisertib fosmecarbil) is currently focused on ulcerative colitis, the preclinical evidence for targeting TPL2 in arthritis models underscores its potential in a broader range of inflammatory diseases.[1][2] This document will detail the underlying signaling pathways, present quantitative data from preclinical studies of various TPL2 inhibitors, and outline the experimental protocols used to assess their efficacy.

The Role of TPL2 in Rheumatoid Arthritis Pathogenesis

TPL2 is a key MAP3 kinase that regulates the MEK-ERK signaling pathway, which is crucial for the production of pro-inflammatory cytokines and mediators central to the pathophysiology of rheumatoid arthritis.[3] In the context of RA, TPL2 is activated by inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as by Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS).[3] The activation of the TPL2-MEK-ERK pathway in immune cells, particularly monocytes and macrophages, leads to the production of TNF-α.[3][4] This creates a positive feedback loop, as TNF-α itself is a potent activator of TPL2, thus amplifying the inflammatory response.[4]

In fibroblast-like synoviocytes from patients with RA, TPL2 inhibition has been shown to block the activation of ERK and the subsequent production of key inflammatory and degradative mediators, including:

  • Interleukin-6 (IL-6)

  • Interleukin-8 (IL-8)

  • Prostaglandin E2 (PGE2)

  • Matrix Metalloproteinase-1 (MMP-1)

  • Matrix Metalloproteinase-3 (MMP-3)[3]

Given its central role in both the production of and response to key inflammatory cytokines, TPL2 inhibition represents a compelling strategy to modulate the uncontrolled immune activation and inflammation that drives RA.[4]

TPL2 Signaling Pathway in Inflammation

The following diagram illustrates the central role of TPL2 in the inflammatory signaling cascade.

TPL2_Signaling_Pathway TLR TLR TPL2 TPL2 (Cot/MAP3K8) TLR->TPL2 TNFR TNFR TNFR->TPL2 IL1R IL-1R IL1R->TPL2 MEK MEK1/2 TPL2->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, IL-8, PGE2, MMPs) Transcription->Pro_inflammatory_Mediators

TPL2 signaling cascade in inflammatory cells.

Preclinical Efficacy of TPL2 Inhibitors

While specific data for GS-5290 in RA models is not publicly available, research on other TPL2 inhibitors demonstrates the potential of this target in preclinical settings.

In Vitro Inhibition Data

The following table summarizes the in vitro potency of various TPL2 inhibitors.

CompoundAssay TypeCell Type/SystemStimulusMeasured EndpointPotency (IC50/EC50)Reference
Gilead Compound [I] Enzymatic ActivityHuman TPL2/Cot-Kinase ActivityIC50 = 1 nM[5]
Cellular ActivityHuman MonocytesLPSTNF-α ProductionEC50 = 7 nM[5]
Gilead Compound [II] Enzymatic ActivityHuman TPL2/Cot-Kinase ActivityIC50 = 1 nM[5]
Cellular ActivityHuman MonocytesLPSTNF-α ProductionEC50 = 13 nM[5]
GS-4875 Cellular ActivityNot SpecifiedLPSTNF-α ProductionEC50 = 667 ± 124 nM[4]
Quinoline-3-carbonitriles Cellular ActivityHuman MonocytesLPSPhosphorylationSpecific Inhibition[6]
Cellular ActivityHuman Whole Blood-Moderate Activity-[6]
In Vivo Models of Inflammation

Studies have utilized animal models to assess the in vivo efficacy of TPL2 inhibitors.

CompoundAnimal ModelDosing RegimenEfficacy ReadoutResultsReference
GS-4875 Lewis Rats (Acute Inflammation Model)3, 10, 30, or 100 mg/kg (oral)LPS-stimulated TNF-α productionDose and exposure-dependent inhibition of TNF-α[4]
Quinoline-3-carbonitriles MiceIntraperitoneal administrationLPS/D-Gal induced TNF-α releaseEffective inhibition of TNF-α
Compound 44 Rats (LPS-induced inflammation)Not specifiedTNF-α productionInhibition of TNF-α

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the typical experimental protocols used in the assessment of TPL2 inhibitors.

In Vitro Monocyte Activation Assay

This assay is designed to evaluate the ability of a compound to inhibit the production of pro-inflammatory cytokines from primary human monocytes.

Monocyte_Assay_Workflow Start Isolate Primary Human Monocytes Preculture Pre-culture with TPL2 Inhibitor (e.g., GS-4875) Start->Preculture Stimulate Stimulate with LPS Preculture->Stimulate Incubate Incubate Stimulate->Incubate Measure Measure TNF-α (TR-FRET or ELISA) Incubate->Measure End Determine EC50 Measure->End

Workflow for in vitro monocyte activation assay.

Protocol Details:

  • Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.

  • Pre-incubation: Monocytes are pre-incubated with varying concentrations of the TPL2 inhibitor (e.g., GS-4875) for a specified period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of TNF-α.

  • Incubation: The cell cultures are incubated for a defined period to allow for cytokine production.

  • Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using a sensitive immunoassay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

In Vivo Acute Inflammation Model

This model assesses the in vivo efficacy of a TPL2 inhibitor in reducing systemic inflammation.

InVivo_Inflammation_Workflow Start Acclimate Lewis Rats Dose Administer TPL2 Inhibitor (e.g., GS-4875, oral gavage) Start->Dose Challenge Administer LPS (intraperitoneal) Dose->Challenge Blood_Collection Collect Blood Samples (at various time points) Challenge->Blood_Collection Measure Measure Plasma TNF-α Blood_Collection->Measure End Assess Dose-Response Relationship Measure->End

Workflow for in vivo acute inflammation model.

Protocol Details:

  • Animal Model: Lewis rats are commonly used for this model.

  • Dosing: Animals are orally administered the TPL2 inhibitor (e.g., GS-4875) at various doses (e.g., 3, 10, 30, 100 mg/kg).

  • Inflammatory Challenge: After a set period post-dosing, a systemic inflammatory response is induced by intraperitoneal injection of LPS.

  • Sample Collection: Blood samples are collected at various time points after the LPS challenge.

  • Analysis: Plasma levels of TNF-α are measured to determine the extent of the inflammatory response.

  • Efficacy Assessment: The dose-dependent inhibition of TNF-α production is evaluated to determine the in vivo efficacy of the compound.

Conclusion

The inhibition of TPL2 presents a promising therapeutic strategy for rheumatoid arthritis. The central role of TPL2 in the inflammatory cascade, downstream of key pro-inflammatory stimuli and upstream of TNF-α production, makes it an attractive target for intervention. Preclinical studies with various TPL2 inhibitors have demonstrated potent in vitro and in vivo activity in relevant models of inflammation. While the clinical development of the TPL2 inhibitor GS-5290 is currently focused on ulcerative colitis, the foundational science supporting the role of TPL2 in RA pathogenesis suggests that this class of inhibitors holds significant potential for the treatment of rheumatoid arthritis and other autoimmune diseases. Further research, including studies in established arthritis models like collagen-induced arthritis (CIA), would be instrumental in fully elucidating the therapeutic potential of TPL2 inhibition in RA.

References

An In-depth Technical Guide on Tilpisertib Fosmecarbil for Non-Ulcerative Colitis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilpisertib fosmecarbil, formerly known as GS-5290, is an investigational, orally administered small molecule inhibitor currently in clinical development for the treatment of moderately to severely active ulcerative colitis.[1][2] This technical guide provides a comprehensive overview of the core scientific principles underlying Tilpisertib fosmecarbil, including its mechanism of action, preclinical evidence, and detailed experimental protocols relevant to its evaluation in non-ulcerative colitis research. The information is intended to support researchers and drug development professionals in understanding and potentially investigating this therapeutic agent and its molecular target.

Mechanism of Action: Targeting the TPL2/MAP3K8 Signaling Pathway

Tilpisertib fosmecarbil is a potent and selective inhibitor of the serine/threonine kinase Cot, also known as Tumor Progression Locus 2 (TPL2) or MAP3K8.[3] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway, which plays a critical role in the production of pro-inflammatory cytokines.[3][4]

In the context of inflammatory conditions such as colitis, various stimuli, including lipopolysaccharide (LPS) from gut microbiota, can activate Toll-like receptors (TLRs) on immune cells like macrophages. This activation triggers a signaling cascade that leads to the activation of TPL2. Activated TPL2, in turn, phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus and promotes the transcription and translation of genes encoding key pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[5][6]

By inhibiting TPL2, Tilpisertib fosmecarbil is designed to block this signaling cascade at a critical upstream juncture, thereby reducing the production of multiple downstream inflammatory mediators that drive the pathogenesis of colitis.[3][7]

Tilpisertib_Fosmecarbil_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TPL2 TPL2 TLR4->TPL2 Activates MEK1/2 MEK1/2 TPL2->MEK1/2 Phosphorylates p-MEK1/2 p-MEK1/2 ERK1/2 ERK1/2 p-MEK1/2->ERK1/2 Phosphorylates p-ERK1/2 p-ERK1/2 Pro-inflammatory_Genes Pro-inflammatory Gene Transcription p-ERK1/2->Pro-inflammatory_Genes Activates Tilpisertib_fosmecarbil Tilpisertib fosmecarbil Tilpisertib_fosmecarbil->TPL2 Inhibits Cytokines TNF-α, IL-1β, IL-6 Pro-inflammatory_Genes->Cytokines Leads to

Figure 1: Tilpisertib fosmecarbil Signaling Pathway

Preclinical Evidence in a Colitis Model

While specific preclinical data for Tilpisertib fosmecarbil in colitis models is not yet publicly available, studies on the genetic deletion and pharmacological inhibition of its target, TPL2, provide strong evidence for its therapeutic potential. A key study investigated the impact of TPL2 deficiency and inhibition in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, a widely used model that mimics aspects of human ulcerative colitis.[7][8]

Quantitative Data from TPL2 Inhibition in DSS-Induced Colitis

The following table summarizes the key findings from a study where colitis was induced in wild-type and TPL2-deficient (TPL-2-/-) mice by administering 3% DSS in drinking water for 5 days.[8]

ParameterWild-Type (WT) + DSSTPL-2-/- + DSS
Maximal Body Weight Loss (%) ~ 20%~ 5%
Colon Length Reduction (%) Significant shorteningLess pronounced reduction
Histopathological Colitis Score Severe ulcerations and submucosal infiltrationsMinor lesions with epithelial reconstitution

Data extracted and summarized from a preclinical study on TPL-2 in DSS-induced colitis.[8]

These results demonstrate that the absence of TPL2 significantly ameliorates the clinical and pathological features of DSS-induced colitis.[7][8] Furthermore, the study reported that pharmacological inhibition of TPL2 kinase activity was similarly effective in reducing the severity of colitis.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of TPL2 inhibitors like Tilpisertib fosmecarbil in the context of colitis research.

DSS-Induced Colitis in Mice

This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS).

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa

  • Sterile, autoclaved drinking water

  • Animal caging and husbandry supplies

  • Analytical balance

  • Individually tagged mice (e.g., C57BL/6, 8-12 weeks old)

Procedure:

  • Acclimatization: House mice in standard conditions for at least one week prior to the experiment for acclimatization.[9]

  • Baseline Measurements: On day 0, record the initial body weight of each mouse.[2]

  • DSS Administration: Prepare a 3-5% (w/v) solution of DSS in sterile drinking water.[10] Provide this solution as the sole source of drinking water for the mice for 5-7 consecutive days.[10][11] Control mice should receive regular sterile drinking water.

  • Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (hematochezia).[10] The Disease Activity Index (DAI) can be calculated based on these parameters.

  • Termination and Sample Collection: At the end of the DSS administration period (or at predetermined time points), euthanize the mice.[2]

  • Macroscopic Evaluation: Carefully excise the colon from the cecum to the anus. Measure the length of the colon.[2]

  • Sample Processing: A portion of the distal colon can be fixed in 10% neutral buffered formalin for histological analysis. Another portion can be snap-frozen in liquid nitrogen for subsequent molecular or biochemical analysis (e.g., cytokine measurement, Western blotting).

DSS_Colitis_Workflow cluster_preparation Preparation cluster_induction Induction (5-7 days) cluster_analysis Analysis Acclimatize Acclimatize Mice (1 week) Baseline Record Baseline Body Weight Acclimatize->Baseline DSS_Admin Administer DSS in Drinking Water Baseline->DSS_Admin Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding DSS_Admin->Daily_Monitoring Euthanize Euthanize Mice Daily_Monitoring->Euthanize End of Study Excise_Colon Excise & Measure Colon Length Euthanize->Excise_Colon Sample_Processing Process Colon Samples: - Histology - Molecular Analysis Excise_Colon->Sample_Processing

Figure 2: Experimental Workflow for DSS-Induced Colitis
Histological Scoring of Colitis

This protocol provides a method for the semi-quantitative assessment of colonic inflammation and tissue damage.

Materials:

  • Formalin-fixed, paraffin-embedded colon tissue sections

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Tissue Processing and Staining: Process the formalin-fixed colon tissues, embed in paraffin, and cut 5 µm sections. Stain the sections with H&E.

  • Microscopic Evaluation: Examine the stained sections under a light microscope.

  • Scoring System: Score the sections based on the following parameters, with a higher score indicating more severe colitis. A common scoring system evaluates:

    • Severity of Inflammation (0-3): 0 = none, 1 = mild, 2 = moderate, 3 = severe.

    • Extent of Inflammation (0-3): 0 = none, 1 = mucosa, 2 = mucosa and submucosa, 3 = transmural.

    • Crypt Damage (0-4): 0 = intact crypts, 1 = loss of the basal one-third, 2 = loss of the basal two-thirds, 3 = entire crypt loss, 4 = change in epithelial surface with erosion or ulceration.

    • Percentage of Area Involved (0-4): 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%.

The sum of these scores provides a total histological score.[3][9]

In Vitro TNF-α Inhibition Assay

This cell-based assay is used to determine the potency of a compound in inhibiting the production of TNF-α from immune cells.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Tilpisertib fosmecarbil or other test compounds

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed THP-1 cells (differentiated into macrophages with PMA, if necessary) or primary monocytes into a 96-well plate at an appropriate density.[12]

  • Compound Treatment: Pre-incubate the cells with various concentrations of Tilpisertib fosmecarbil or a vehicle control for 1-2 hours.[5]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[12]

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.[12]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[13]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the compound.

Western Blot for Phosphorylated ERK (p-ERK)

This protocol is used to assess the inhibition of the TPL2 signaling pathway by measuring the phosphorylation of its downstream target, ERK.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat macrophages with the test compound followed by stimulation with LPS as in the TNF-α assay. Lyse the cells with ice-cold lysis buffer.[14]

  • Protein Quantification: Determine the protein concentration of the cell lysates.[14]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[16]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Detect the protein bands using an ECL substrate and an imaging system.[14]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.[17]

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.[18]

Conclusion

Tilpisertib fosmecarbil represents a targeted therapeutic approach for ulcerative colitis by inhibiting the TPL2 kinase and subsequently downregulating the production of key pro-inflammatory cytokines. The preclinical data on TPL2 inhibition in colitis models strongly support its rationale for clinical development. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the efficacy and mechanism of action of TPL2 inhibitors in the context of inflammatory bowel disease and other inflammatory conditions. As clinical data for Tilpisertib fosmecarbil becomes available, it will be crucial to correlate these findings with the fundamental preclinical science to fully understand its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Tilpisertib Fosmecarbil TFA In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vitro evaluation of Tilpisertib (B3325163) fosmecarbil TFA, a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8.[1][2] Tilpisertib fosmecarbil has demonstrated anti-inflammatory properties and is under investigation for the treatment of inflammatory diseases.[3] The protocols outlined below are based on established methodologies for characterizing inhibitors of the MAPK signaling pathway and can be adapted for the specific experimental needs of your laboratory.

Mechanism of Action

Tilpisertib fosmecarbil targets TPL2, a key serine/threonine kinase that acts as an upstream regulator of the MEK-ERK signaling pathway.[4] Inhibition of TPL2 is expected to reduce the production and signaling of pro-inflammatory cytokines like TNFα.[4] Understanding the in vitro activity of Tilpisertib fosmecarbil is crucial for elucidating its therapeutic potential.

Tilpisertib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R TRAF6 TRAF6 TLR->TRAF6 Signal TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NF-κB_p105 ABIN-2/p105 IKK->NF-κB_p105 Phosphorylates TPL2 TPL2 (MAP3K8) NF-κB_p105->TPL2 Releases MEK1_2 MEK1/2 TPL2->MEK1_2 Phosphorylates Tilpisertib Tilpisertib fosmecarbil Tilpisertib->TPL2 Inhibits ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK1_2->Transcription_Factors Activates Gene_Expression Gene Expression (e.g., TNFα) Transcription_Factors->Gene_Expression

Caption: TPL2 (MAP3K8) Signaling Pathway and Tilpisertib Inhibition.

I. In Vitro Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory activity of Tilpisertib fosmecarbil on its target, TPL2. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

A. TPL2 Kinase Assay Protocol

This protocol describes a method to measure the kinase activity of TPL2 by quantifying the phosphorylation of a substrate, such as MEK1.

Materials:

  • Recombinant human TPL2 enzyme

  • Biotinylated-MEK1 substrate

  • Tilpisertib fosmecarbil TFA

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Experimental Workflow:

TPL2_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - TPL2 Enzyme - MEK1 Substrate - Tilpisertib Dilutions - ATP Solution start->prepare_reagents add_components Add to 384-well Plate: 1. Kinase Buffer 2. Tilpisertib/DMSO 3. TPL2 Enzyme prepare_reagents->add_components pre_incubation Pre-incubate (e.g., 15 min at RT) add_components->pre_incubation initiate_reaction Initiate Reaction: Add ATP/MEK1 Mix pre_incubation->initiate_reaction incubation Incubate (e.g., 60 min at RT) initiate_reaction->incubation stop_reaction Stop Reaction & Detect: Add ADP-Glo™ Reagent incubation->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze_data Analyze Data: Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for TPL2 Biochemical Kinase Assay.

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM.

  • Add 5 µL of kinase buffer to each well of a 384-well plate.

  • Add 1 µL of diluted Tilpisertib fosmecarbil or DMSO (vehicle control) to the appropriate wells.

  • Add 2 µL of TPL2 enzyme solution to each well.

  • Gently mix and pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and biotinylated-MEK1 substrate.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of Tilpisertib fosmecarbil and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundTargetIC50 (nM) [Hypothetical]
This compoundTPL25.2
Control Compound XTPL2150.8

II. In Vitro Cell-Based Assays

Cell-based assays are critical for evaluating the effect of Tilpisertib fosmecarbil in a more physiologically relevant context. These assays can measure the compound's impact on cell proliferation and its ability to modulate the TPL2 signaling pathway within the cell.

A. Cell Proliferation Assay

This assay determines the effect of Tilpisertib fosmecarbil on the viability and proliferation of a relevant cell line (e.g., a human monocyte cell line like THP-1).

Materials:

  • THP-1 cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • White, clear-bottom 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 10 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal effective concentration (EC50) for cell growth inhibition.

Data Presentation:

Cell LineCompoundEC50 (µM) [Hypothetical]
THP-1This compound1.5
THP-1Control Compound Y> 50
B. Western Blot Analysis of ERK Phosphorylation

This assay measures the ability of Tilpisertib fosmecarbil to inhibit the phosphorylation of ERK, a downstream target in the TPL2 pathway.

Materials:

  • THP-1 cells (or other suitable cell line)

  • LPS (Lipopolysaccharide) for cell stimulation

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Experimental Workflow:

Western_Blot_Workflow start Start cell_culture Seed and Culture Cells (e.g., THP-1 in 6-well plates) start->cell_culture serum_starve Serum Starve Cells (e.g., 4-6 hours) cell_culture->serum_starve pretreat Pre-treat with Tilpisertib (e.g., 1 hour) serum_starve->pretreat stimulate Stimulate with LPS (e.g., 15-30 minutes) pretreat->stimulate lyse_cells Lyse Cells and Quantify Protein stimulate->lyse_cells sds_page SDS-PAGE and Transfer to Membrane lyse_cells->sds_page blocking Block Membrane sds_page->blocking primary_ab Incubate with Primary Antibodies (p-ERK, t-ERK, GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detection Add Chemiluminescent Substrate and Image secondary_ab->detection end End detection->end

Caption: Workflow for Western Blot Analysis of p-ERK.

Procedure:

  • Seed THP-1 cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, and GAPDH overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-ERK signal to total-ERK and the loading control (GAPDH).

Data Presentation:

Treatment Concentration (µM) [Hypothetical]Relative p-ERK/t-ERK Ratio
Vehicle Control (DMSO) + LPS1.00
0.10.75
0.50.42
1.00.15
5.00.05

Disclaimer: The provided protocols are intended as a guide and are based on standard methodologies for similar kinase inhibitors. Optimization of specific conditions, such as cell types, reagent concentrations, and incubation times, may be necessary to achieve optimal results for this compound in your experimental setup.

References

Application Notes and Protocols for the Use of GS-5290 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-5290, also known as Tilpisertib (B3325163) Fosmecarbil, is an investigational small molecule inhibitor targeting the serine/threonine kinase Cot, also known as Tumor Progression Locus 2 (TPL2) or MAP3K8.[1][2] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway, which plays a critical role in the inflammatory response.[1] By inhibiting TPL2, GS-5290 is expected to reduce the production and signaling of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα).[1] Currently, GS-5290 is undergoing clinical trials for the treatment of moderate to severe ulcerative colitis, a chronic inflammatory bowel disease.[3][4]

These application notes provide a general framework for the utilization of GS-5290 in in vitro cell culture experiments based on its known mechanism of action. Due to the proprietary nature of investigational compounds, specific quantitative data (e.g., EC50, CC50) and detailed experimental protocols for GS-5290 are not publicly available. The following protocols are intended as a starting point for researchers to design and optimize their own cell-based assays.

Mechanism of Action

GS-5290 acts as an inhibitor of the TPL2/Cot kinase. TPL2 is an essential component of the signaling cascade downstream of various inflammatory stimuli. Upon activation, TPL2 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the transcription of numerous genes, including those encoding pro-inflammatory cytokines like TNFα. Inhibition of TPL2 by GS-5290 is therefore expected to block this cascade, leading to a potent anti-inflammatory effect.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor TPL2 TPL2 Receptor->TPL2 Activation MEK MEK TPL2->MEK Phosphorylation GS5290 GS-5290 GS5290->TPL2 Inhibition ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation Pro-inflammatory Genes (e.g., TNFα) Pro-inflammatory Genes (e.g., TNFα) Transcription Factors->Pro-inflammatory Genes (e.g., TNFα) Gene Expression

Diagram 1: Simplified signaling pathway of GS-5290's mechanism of action.

Data Presentation

As specific in vitro quantitative data for GS-5290 is not publicly available, the following table is a template that researchers can use to summarize their own experimental data. Data for a related TPL2 inhibitor, GS-4875, is included for illustrative purposes.

CompoundAssay TypeCell LineParameterValueReference
GS-4875TPL2 Kinase InhibitionBiochemicalIC501.3 nM[5]
GS-4875LPS-stimulated TNFα productionIn vivo (Rat)EC50667 nM[5]
GS-5290 (e.g., Anti-inflammatory) (e.g., THP-1) EC50 (To be determined) N/A
GS-5290 (e.g., Cytotoxicity) (e.g., HEK293) CC50 (To be determined) N/A

Experimental Protocols

The following are generalized protocols for assessing the in vitro activity of a TPL2 inhibitor like GS-5290. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Anti-Inflammatory Activity Assay

This protocol is designed to assess the ability of GS-5290 to inhibit the production of pro-inflammatory cytokines in a relevant cell line, such as human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs).

Materials:

  • GS-5290 (dissolved in an appropriate solvent, e.g., DMSO)

  • Cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for the target cytokine (e.g., human TNFα)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate. For THP-1 cells, a typical density is 1 x 10^5 cells/well. If using THP-1 monocytes, differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours, followed by a 24-hour rest period in fresh medium.

  • Compound Treatment: Prepare serial dilutions of GS-5290 in cell culture medium. Add the desired concentrations of GS-5290 to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor of the pathway).

  • Pre-incubation: Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) at 37°C and 5% CO2.

  • Stimulation: Add a stimulating agent, such as LPS (e.g., 100 ng/mL), to all wells except the negative control.

  • Incubation: Incubate the plate for a period sufficient to induce cytokine production (e.g., 4-24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNFα) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) of GS-5290 by plotting the cytokine concentration against the log of the compound concentration and fitting the data to a dose-response curve.

G start Start seed_cells Seed Cells (e.g., THP-1 in 96-well plate) start->seed_cells differentiate Differentiate with PMA (Optional) seed_cells->differentiate add_compound Add GS-5290 Dilutions & Vehicle Control differentiate->add_compound pre_incubate Pre-incubate (1-2 hours) add_compound->pre_incubate stimulate Stimulate with LPS pre_incubate->stimulate incubate Incubate (4-24 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Quantify Cytokine (ELISA) collect_supernatant->elisa analyze Calculate EC50 elisa->analyze end End analyze->end

Diagram 2: Workflow for an in vitro anti-inflammatory assay.
Cytotoxicity Assay

This protocol is to determine the concentration of GS-5290 that is toxic to cells, which is crucial for interpreting the results of activity assays.

Materials:

  • GS-5290 (dissolved in an appropriate solvent, e.g., DMSO)

  • A representative cell line (e.g., HEK293, HepG2, or the cell line used in the activity assay)

  • Cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of GS-5290 in cell culture medium. Add the desired concentrations of GS-5290 to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the activity assay (e.g., 24-72 hours) at 37°C and 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) of GS-5290 by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

G start Start seed_cells Seed Cells (e.g., HEK293 in 96-well plate) start->seed_cells add_compound Add GS-5290 Dilutions & Controls seed_cells->add_compound incubate Incubate (24-72 hours) add_compound->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent incubate_reagent Incubate per Protocol add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate analyze Calculate CC50 read_plate->analyze end End analyze->end

Diagram 3: Workflow for a cytotoxicity assay.

Conclusion

GS-5290 is a promising TPL2 inhibitor with potential therapeutic applications in inflammatory diseases. While specific in vitro data and protocols are not publicly available, the information and generalized methodologies provided in these application notes offer a foundation for researchers to explore the cellular effects of GS-5290 in their own experimental systems. It is imperative that researchers independently optimize assay conditions and validate their findings.

References

Application Notes and Protocols for Tilpisertib Fosmecarbil TFA in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilpisertib (B3325163) fosmecarbil (GS-5290) is a phosphate (B84403) prodrug of the active compound tilpisertib (GS-4875), a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8. TPL2 is a critical serine/threonine kinase that regulates inflammatory responses downstream of stimuli such as lipopolysaccharide (LPS), TNF-α, and IL-1β. By inhibiting the TPL2-mediated activation of the MEK-ERK signaling pathway, tilpisertib modulates the production of pro-inflammatory cytokines, making it a promising therapeutic target for inflammatory diseases like ulcerative colitis. This document provides an overview of its mechanism of action, available preclinical data, and representative protocols for its application in in vivo mouse models.

Mechanism of Action: TPL2/MAP3K8 Inhibition

Tilpisertib fosmecarbil is administered as an inactive prodrug and is metabolized to its active form, tilpisertib. Tilpisertib targets TPL2, a key kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. In response to inflammatory signals, TPL2 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the transcription of various pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8. By inhibiting TPL2, tilpisertib effectively blocks this signaling cascade, leading to a reduction in the production of these inflammatory mediators.

Tilpisertib_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) Receptor Receptor TPL2 TPL2 (MAP3K8) Receptor->TPL2 MEK1_2 MEK1/2 TPL2->MEK1_2 P ERK1_2 ERK1/2 MEK1_2->ERK1_2 P Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription_Factors->Pro_inflammatory_Cytokines Transcription Tilpisertib Tilpisertib (Active Form) Tilpisertib->TPL2 Inhibition

Caption: TPL2 signaling pathway and the inhibitory action of Tilpisertib.

Quantitative Data

Note: Specific in vivo dosing and pharmacokinetic data for tilpisertib fosmecarbil tfa in mouse models are not publicly available in the reviewed literature. The following data is for the active metabolite, tilpisertib (GS-4875), from a study in Lewis rats and is provided for reference. This data was presented in a conference abstract and should be considered preliminary.

Table 1: Pharmacodynamic Inhibition of LPS-stimulated TNF-α in Lewis Rats

Compound Administration Route Dose (mg/kg) Peak Inhibition of TNF-α
GS-4875 Oral 3 Dose-dependent
GS-4875 Oral 10 Dose-dependent
GS-4875 Oral 30 Dose-dependent

| GS-4875 | Oral | 100 | Equivalent to dexamethasone (B1670325) |

Experimental Protocols

The following protocols are representative examples and should be optimized for specific mouse models and experimental goals.

Formulation of this compound for Oral Gavage

Tilpisertib fosmecarbil is likely a poorly soluble compound, and the trifluoroacetic acid (TFA) salt may influence its solubility and stability. A formulation screening study is recommended.

Materials:

  • This compound

  • Vehicle components (e.g., 0.5% (w/v) Methylcellulose (B11928114) in sterile water, 0.2% (v/v) Tween 80)

  • Sterile water for injection

  • pH meter, stir plate, sterile containers

Protocol:

  • Prepare the vehicle solution. For a 0.5% methylcellulose with 0.2% Tween 80 solution:

    • Heat approximately half of the required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse.

    • Add the remaining volume as cold sterile water and continue to stir until a clear solution is formed.

    • Add Tween 80 to a final concentration of 0.2% and mix thoroughly.

  • Weigh the required amount of this compound.

  • Slowly add the powder to the vehicle while vortexing or stirring to create a homogenous suspension.

  • If solubility is an issue, consider alternative vehicles such as those containing cyclodextrins (e.g., 15% Captisol) or co-solvents (e.g., PEG 400), but ensure they are appropriate for the animal model and study duration.

  • Adjust the pH if necessary, keeping in mind the stability of the compound. A pH range of 4-8 is generally well-tolerated for oral administration in mice.

  • Prepare the formulation fresh daily unless stability data indicates otherwise.

In Vivo Efficacy Study in a DSS-induced Colitis Mouse Model

This protocol provides a general framework for evaluating the efficacy of tilpisertib fosmecarbil in a common mouse model of ulcerative colitis.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran sulfate (B86663) sodium (DSS)

  • This compound formulation

  • Oral gavage needles (20-22 gauge, curved)

  • Standard laboratory equipment for animal monitoring

Workflow:

DSS_Colitis_Model_Workflow Baseline Baseline Measurements (Weight, etc.) DSS_Induction DSS in Drinking Water (Days 0-5) Baseline->DSS_Induction Treatment Daily Oral Gavage (Vehicle or Tilpisertib) (Days 0-7) Baseline->Treatment Monitoring Daily Monitoring (Weight, DAI Score) DSS_Induction->Monitoring Treatment->Monitoring Termination Euthanasia & Tissue Collection (Day 8) Monitoring->Termination Analysis Endpoint Analysis (Colon Length, Histology, Cytokines) Termination->Analysis

Caption: Experimental workflow for a DSS-induced colitis mouse model.

Protocol:

  • Acclimatization: Acclimatize mice to the facility for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, Tilpisertib low dose, Tilpisertib high dose). A typical group size is 8-10 mice.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Colitis Induction: Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Drug Administration:

    • Based on the rat data for the active compound, a starting dose range for tilpisertib fosmecarbil in mice could be projected. A dose-finding study is highly recommended, but a range of 10-100 mg/kg , administered orally once or twice daily, could be a starting point for investigation.

    • Administer the this compound formulation or vehicle control by oral gavage in a volume of 5-10 mL/kg.

    • Treatment can be prophylactic (starting at Day 0 with DSS) or therapeutic (starting after the onset of clinical signs).

  • Monitoring:

    • Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

    • Observe the general health of the animals daily.

  • Termination and Endpoint Analysis:

    • At the end of the study (e.g., Day 8), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

    • Collect additional tissue for analysis of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA or qPCR.

Summary and Conclusion

Application Note: Quantification of p-ERK Inhibition by GS-5290 via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical cellular cascade that governs processes such as cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a frequent occurrence in various cancers.[1] Extracellular signal-regulated kinases (ERK1 and ERK2) are key downstream effectors in this cascade, and their activation is dependent on phosphorylation by the upstream kinases MEK1 and MEK2.[1] GS-5290 is a potent and selective inhibitor of the ERK signaling pathway. By targeting key components of this cascade, GS-5290 is expected to block the phosphorylation of ERK, thereby inhibiting downstream signaling that promotes cancer cell growth.

Western blotting is a robust and widely used technique to verify the mechanism of action of targeted inhibitors like GS-5290.[1] This application note provides a detailed protocol for utilizing Western blot to measure the levels of phosphorylated ERK (p-ERK) in cell lysates following treatment with GS-5290, enabling a direct evaluation of the inhibitor's efficacy.

Signaling Pathway and Drug Mechanism

The diagram below illustrates the MAPK signaling cascade and the putative point of inhibition by GS-5290.

ERK_Signaling_Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk Phosphorylation p_erk p-ERK1/2 erk->p_erk transcription Transcription Factors p_erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor GS-5290 inhibitor->mek Inhibition

MAPK signaling pathway showing GS-5290 inhibition.

Experimental Protocols

A. Cell Culture and Treatment

This protocol is designed for cells cultured in a 6-well plate format. Adjust volumes as needed for different culture vessels.

  • Cell Seeding : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

  • Incubation : Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Serum Starvation (Optional) : To minimize basal p-ERK levels, you may serum-starve the cells for 4-24 hours before treatment.[1]

  • GS-5290 Treatment : Prepare serial dilutions of GS-5290 in culture media. A common concentration range to demonstrate dose-dependent inhibition is 0 nM (vehicle control, e.g., DMSO), 1 nM, 10 nM, 100 nM, and 250 nM.[1] Treat cells for the desired time period (e.g., 1-2 hours).[3]

  • Stimulation (Optional) : If studying inhibition of stimulated p-ERK, add a known activator of the ERK pathway (e.g., 100 ng/mL EGF or 200 nM PMA) for 5-15 minutes before lysis.[3]

B. Cell Lysis and Protein Quantification

  • Washing : After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[3]

  • Lysis : Add 100-150 µL of ice-cold RIPA buffer, supplemented with fresh protease and phosphatase inhibitors, to each well.[3][4]

  • Scraping and Collection : Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

  • Incubation : Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]

  • Clarification : Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[3]

  • Supernatant Collection : Carefully transfer the supernatant to a new pre-chilled tube. This is your total protein lysate.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

C. SDS-PAGE and Western Blotting

Western_Blot_Workflow start Cell Culture & GS-5290 Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-ERK, 4°C Overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-linked, Room Temp) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection stripping Stripping Buffer detection->stripping reprobing Re-probing (anti-Total ERK or Loading Control) stripping->reprobing quantification Densitometry & Data Analysis reprobing->quantification

Experimental workflow for Western blot analysis of p-ERK.
  • Sample Preparation : Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]

  • Gel Electrophoresis : Load the samples into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel). Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[6][7]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[6]

  • Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[6] It is recommended to use BSA instead of non-fat dry milk for blocking when detecting phosphoproteins to avoid high background.[6]

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., rabbit anti-p-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing : Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection : Add an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

D. Stripping and Re-probing

To ensure that changes in p-ERK levels are not due to variations in the total amount of ERK protein, it is crucial to re-probe the membrane for total ERK or a loading control (e.g., β-actin).[6]

  • Stripping : After detecting p-ERK, the membrane can be stripped using a mild stripping buffer.[7]

  • Washing and Blocking : Wash the membrane thoroughly with TBST and re-block with 5% BSA in TBST for 1 hour.[1]

  • Re-probing : Incubate the membrane with the anti-total ERK antibody (overnight at 4°C) and repeat the washing, secondary antibody, and detection steps as described above. A loading control like β-actin should also be probed.[1]

Data Presentation

The efficacy of GS-5290 is determined by a dose-dependent decrease in the p-ERK signal relative to the total ERK or loading control signal.[1] Densitometry can be used to quantify the band intensities.[7]

GS-5290 Conc. (nM)p-ERK Signal (Arbitrary Units)Total ERK Signal (Arbitrary Units)Normalized p-ERK/Total ERK Ratio% Inhibition
0 (Vehicle)1.001.020.980%
10.851.010.8414%
100.520.990.5346%
1000.181.030.1783%
2500.061.000.0694%

This application note provides a comprehensive protocol for the detection and quantification of p-ERK inhibition by GS-5290 using Western blotting. A dose-dependent decrease in the ratio of p-ERK to total ERK is a direct measure of the on-target efficacy of the inhibitor.[6] This method is essential for the characterization of novel kinase inhibitors in both preclinical and drug discovery settings.

References

Application Note: Evaluating the Anti-Inflammatory Activity of Tilpisertib Fosmecarbil using a Cytokine Release Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tilpisertib (B3325163) fosmecarbil (formerly GS-5290) is an orally administered prodrug of the active molecule tilpisertib, a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot.[1] TPL2 is a serine/threonine kinase that plays a critical role in the inflammatory response.[2] It acts as a key downstream effector of Toll-like receptor (TLR) and cytokine receptor signaling, regulating the activation of the MEK-ERK pathway, which in turn controls the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][3] By inhibiting TPL2, tilpisertib is expected to reduce the production of these inflammatory mediators.[1] This mechanism makes it a promising therapeutic candidate for inflammatory conditions such as ulcerative colitis, for which it is currently in clinical development.[4][5][6]

Cytokine Release Assays (CRAs) are fundamental in vitro tools used to assess the immunomodulatory potential of drug candidates. These assays typically utilize human peripheral blood mononuclear cells (PBMCs), which comprise a mix of lymphocytes and monocytes, to model the human immune response.[7] Stimulation of these cells with agents like lipopolysaccharide (LPS) triggers a robust inflammatory cascade, leading to the release of a wide array of cytokines.[8] Measuring the ability of a compound to inhibit this cytokine release provides a quantitative measure of its anti-inflammatory potency.

This application note provides a detailed protocol for performing a cytokine release assay to evaluate the inhibitory activity of Tilpisertib fosmecarbil on LPS-stimulated human PBMCs.

Signaling Pathway of TPL2 Inhibition

Tilpisertib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88/IRAKs TLR4->MyD88 Activates LPS LPS LPS->TLR4 Binds TPL2_complex TPL2 Complex (p105-ABIN2-TPL2) MyD88->TPL2_complex Activates TPL2_active Active TPL2 TPL2_complex->TPL2_active MEK MEK1/2 TPL2_active->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., AP-1) ERK->TF Activates Tilpisertib Tilpisertib Tilpisertib->TPL2_active Inhibits Gene Pro-inflammatory Cytokine Genes TF->Gene Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines Translation & Release

Figure 1. TPL2 signaling pathway inhibition by Tilpisertib.

Experimental Protocol

This protocol details the steps for isolating human PBMCs, stimulating them with LPS, and treating them with Tilpisertib fosmecarbil to measure the inhibition of cytokine release.

Materials
  • Cells and Reagents:

    • Human whole blood or buffy coat (from healthy donors)

    • Ficoll-Paque™ PLUS (or similar density gradient medium)

    • Phosphate-Buffered Saline (PBS), sterile

    • RPMI 1640 cell culture medium

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100X)

    • L-Glutamine (200 mM)

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • Tilpisertib fosmecarbil (appropriate stock solution in DMSO)

    • Trypan Blue solution (0.4%)

  • Equipment:

    • Sterile 15 mL and 50 mL conical tubes

    • Serological pipettes

    • Laminar flow hood

    • Centrifuge

    • Hemocytometer or automated cell counter

    • 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader

  • Cytokine Quantification:

    • ELISA kits or multiplex immunoassay kits for human TNF-α, IL-6, and IL-1β

Methodology

1. Preparation of Complete Culture Medium:

  • Prepare complete RPMI medium by supplementing RPMI 1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.[8]

  • Warm the medium to 37°C before use.

2. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Dilute whole blood 1:1 with sterile PBS at room temperature.[10]

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[10]

  • After centrifugation, carefully aspirate the upper plasma layer.

  • Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface and transfer to a new 50 mL conical tube.

  • Wash the collected cells by adding PBS to a total volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and repeat the wash step one more time.

  • Resuspend the final cell pellet in 10 mL of complete RPMI medium.

3. Cell Counting and Viability:

  • Mix a small aliquot of the cell suspension with Trypan Blue (e.g., 1:1 ratio).

  • Count the viable (unstained) cells using a hemocytometer or automated cell counter.

  • Cell viability should be >95%.

  • Adjust the cell concentration to 1 x 10⁶ viable cells/mL in complete RPMI medium.

4. Cytokine Release Assay:

  • Seed 50 µL of the PBMC suspension (50,000 cells) into each well of a 96-well flat-bottom plate.[10]

  • Prepare serial dilutions of Tilpisertib fosmecarbil in complete RPMI medium. The final DMSO concentration should be ≤0.1% in all wells.

  • Add 50 µL of the diluted Tilpisertib fosmecarbil or vehicle control (medium with 0.1% DMSO) to the appropriate wells.

  • Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO₂ incubator.

  • Prepare an LPS working solution in complete RPMI medium. A final concentration of 100 ng/mL is a common starting point, but should be optimized.[10]

  • Add 100 µL of the LPS solution to all wells except the unstimulated (negative control) wells. Add 100 µL of complete RPMI medium to the negative control wells.

  • The final volume in each well will be 200 µL.

  • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[11]

5. Supernatant Collection and Analysis:

  • After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well without disturbing the cell pellet and transfer to a new 96-well plate or microcentrifuge tubes.

  • Store the supernatants at -80°C until analysis.

  • Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.

Experimental Workflow

The following diagram illustrates the key steps of the cytokine release assay protocol.

CRA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Blood 1. Isolate PBMCs (Ficoll Gradient) Count 2. Count & Adjust Cell Density Blood->Count Seed 3. Seed Cells (5x10^4 cells/well) Count->Seed Pretreat 4. Add Tilpisertib (1 hr pre-incubation) Seed->Pretreat Stimulate 5. Add LPS (18-24 hr incubation) Pretreat->Stimulate Collect 6. Collect Supernatant Stimulate->Collect Measure 7. Measure Cytokines (ELISA / Multiplex) Collect->Measure Analyze 8. Calculate IC50 Measure->Analyze

Figure 2. Experimental workflow for the cytokine release assay.

Data Presentation and Analysis

The inhibitory effect of Tilpisertib fosmecarbil is determined by calculating the percentage inhibition of cytokine production at each concentration compared to the LPS-stimulated vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then calculated using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

Note: The following data are for illustrative purposes only and represent hypothetical results.

Table 1: Dose-Dependent Inhibition of Cytokine Release by Tilpisertib fosmecarbil

Tilpisertib fosmecarbil (nM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
0.15.23.12.5
115.812.510.9
1048.542.138.7
5085.379.875.4
10095.191.588.2
50098.796.494.6
Calculated IC₅₀ (nM) 10.5 13.8 16.2

Table 2: Summary of Assay Parameters and Hypothetical Results

ParameterCondition
Cell TypeHuman Peripheral Blood Mononuclear Cells (PBMCs)
Seeding Density50,000 cells/well
StimulusLipopolysaccharide (LPS), 100 ng/mL
Incubation Time24 hours
CompoundTilpisertib fosmecarbil
IC₅₀ TNF-α 10.5 nM
IC₅₀ IL-6 13.8 nM
IC₅₀ IL-1β 16.2 nM

Therapeutic Rationale

The inhibition of TPL2 kinase activity by tilpisertib provides a targeted approach to reducing inflammation. By blocking a key node in the signaling cascade that leads to the production of multiple pro-inflammatory cytokines, tilpisertib can dampen the excessive immune response characteristic of inflammatory diseases. The cytokine release assay serves as a critical preclinical tool to quantify this activity and establish a dose-response relationship, which is essential for predicting therapeutic efficacy.

Logical_Relationship cluster_drug Pharmacological Intervention cluster_mechanism Molecular Mechanism cluster_cellular Cellular Response cluster_outcome Therapeutic Outcome Drug Tilpisertib fosmecarbil (Prodrug) ActiveDrug Tilpisertib (Active Inhibitor) Drug->ActiveDrug Metabolized to Target TPL2 Kinase (MAP3K8) ActiveDrug->Target Inhibits Pathway MEK/ERK Pathway Target->Pathway Activates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, etc.) Pathway->Cytokines Induces Outcome Reduction of Inflammation in Diseases (e.g., Ulcerative Colitis) Cytokines->Outcome Drives

References

Application Notes and Protocols: Preparation of Tilpisertib Fosmecarbil TFA for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and formulation of Tilpisertib (B3325163) fosmecarbil TFA (also known as GS-5290 TFA) for use in preclinical animal research. The information is intended to ensure consistent and effective delivery of the compound for in vivo studies investigating its anti-inflammatory properties.

Mechanism of Action

Tilpisertib fosmecarbil is a prodrug of Tilpisertib (GS-4875), which functions as an inhibitor of the serine/threonine kinase Cot (also known as MAP3K8 or TPL2).[1][2] This kinase is a key upstream regulator in the MEK-ERK signaling pathway. By inhibiting Cot/TPL2, Tilpisertib is expected to reduce the production and signaling of tumor necrosis factor-alpha (TNFα), a critical mediator of inflammation.[1] The compound is under development for the treatment of inflammatory bowel diseases such as ulcerative colitis.[3][4][5][6]

Signaling Pathway of Tilpisertib Fosmecarbil

Tilpisertib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R Cot Cot (TPL2/MAP3K8) TLR->Cot Activates MEK MEK1/2 Cot->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Inflammatory Gene Transcription (e.g., TNFα) ERK->Transcription Promotes Tilpisertib Tilpisertib Tilpisertib->Cot Inhibits

Caption: Tilpisertib inhibits Cot (TPL2/MAP3K8), blocking the downstream MEK-ERK pathway and reducing inflammatory gene transcription.

Formulation Data

Tilpisertib fosmecarbil TFA is the trifluoroacetic acid salt form of Tilpisertib fosmecarbil.[7] It is an inhibitor of serine/threonine kinase with anti-inflammatory activity.[7] For in vivo studies, proper solubilization is critical. The following tables summarize tested vehicle compositions and the achievable solubility.

Table 1: Vehicle Compositions for this compound

ProtocolComponent 1Component 2Component 3Component 4
110% DMSO40% PEG3005% Tween-8045% Saline
210% DMSO90% (20% SBE-β-CD in Saline)--
310% DMSO90% Corn Oil--

Table 2: Solubility of this compound in Different Vehicles

ProtocolSolubilityObservation
1≥ 2.5 mg/mL (2.90 mM)Clear solution
2≥ 2.5 mg/mL (2.90 mM)Clear solution
3≥ 2.5 mg/mL (2.90 mM)Clear solution

Experimental Protocols

Below are detailed protocols for preparing dosing solutions of this compound for animal administration. It is recommended to prepare a fresh solution for each experiment.

Protocol 1: PEG300/Tween-80 Formulation

This protocol is suitable for routes of administration where a co-solvent system is acceptable.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Warming bath or sonicator (optional)

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Vehicle Preparation (Step-wise): For a 1 mL final volume of a 2.5 mg/mL solution: a. Add 400 µL of PEG300 to a sterile tube. b. Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex until the solution is homogeneous. d. Add 450 µL of saline to reach the final volume of 1 mL. Vortex again to ensure a clear, uniform solution.

  • Final Check: Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[7]

Protocol 2: SBE-β-CD Formulation

This formulation uses sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) as a solubilizing agent, which can be advantageous for reducing potential toxicity associated with high concentrations of organic co-solvents.

Materials:

  • This compound

  • DMSO

  • 20% (w/v) SBE-β-CD in Saline

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Vehicle Preparation: For a 1 mL final volume of a 2.5 mg/mL solution: a. Add 900 µL of the 20% SBE-β-CD in saline solution to a sterile tube. b. Add 100 µL of the 25 mg/mL DMSO stock solution. c. Vortex thoroughly until a clear solution is obtained.

Protocol 3: Corn Oil Formulation

This protocol is suitable for oral gavage or other routes where an oil-based vehicle is preferred.

Materials:

  • This compound

  • DMSO

  • Corn Oil

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Vehicle Preparation: For a 1 mL final volume of a 2.5 mg/mL solution: a. Add 900 µL of corn oil to a sterile tube. b. Add 100 µL of the 25 mg/mL DMSO stock solution. c. Vortex vigorously to ensure a uniform suspension or solution.

Experimental Workflow

The following diagram outlines the general workflow for preparing and administering this compound in an animal study.

Animal_Study_Workflow cluster_prep Preparation cluster_exp Experiment start Weigh Tilpisertib fosmecarbil TFA stock Prepare DMSO Stock Solution start->stock vehicle Select & Prepare Vehicle (Protocol 1, 2, or 3) formulate Mix Stock with Vehicle stock->formulate vehicle->formulate qc Quality Control (Visual Inspection for Clarity) formulate->qc dose Calculate & Prepare Final Dosing Volume qc->dose animals Acclimate Study Animals administer Administer Formulation (e.g., Oral Gavage, IP) dose->administer monitor Monitor Animals & Collect Data administer->monitor

Caption: Workflow for the preparation and administration of this compound in animal studies.

Storage and Handling

  • Compound: this compound should be stored at room temperature in the continental US, though this may vary elsewhere.[7]

  • Stock Solutions: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[7]

  • Formulations: Dosing formulations should be prepared fresh before each experiment to ensure stability and prevent precipitation.

References

Application Note and Protocols for TPL2 Kinase Activity Assay with Tilpisertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot, is a serine/threonine kinase that plays a pivotal role in the inflammatory response.[1][2] TPL2 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, activated by stimuli such as Toll-like receptor (TLR) ligands, tumor necrosis factor-alpha (TNFα), and interleukin-1 beta (IL-1β).[3][4] Upon activation, TPL2 phosphorylates and activates MEK1/2, which in turn activates ERK1/2, leading to the production of pro-inflammatory cytokines.[1][3][5][6] Dysregulation of the TPL2 signaling pathway is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[7]

Tilpisertib (B3325163) (GS-4875) is a potent and highly selective inhibitor of TPL2 kinase activity with a reported IC50 of 1.3 nM.[8] It has demonstrated dose-dependent inhibition of the TPL2 pathway in preclinical studies.[7] This application note provides a detailed protocol for a TPL2 kinase activity assay to evaluate the inhibitory potential of compounds like Tilpisertib. The described methodologies are adaptable for high-throughput screening and detailed kinetic analysis.

TPL2 Signaling Pathway

The TPL2 signaling cascade is initiated by various pro-inflammatory stimuli that lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates NF-κB1 p105, which is in a complex with TPL2 and ABIN-2.[4] This phosphorylation event leads to the proteasomal degradation of p105, releasing TPL2. The released TPL2 is then phosphorylated and activated, enabling it to phosphorylate its downstream target, MEK1/2.[4] Activated MEK1/2 subsequently phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the transcription of genes involved in inflammation.[1][3]

TPL2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNFα, IL-1β) Receptor Receptor (TLR, TNFR, IL-1R) Stimuli->Receptor IKK IKK Complex Receptor->IKK p105_TPL2 p105-TPL2-ABIN-2 (Inactive Complex) IKK->p105_TPL2 p105 Phosphorylation & Degradation TPL2_active Active TPL2 p105_TPL2->TPL2_active Release & Activation MEK1_2 MEK1/2 TPL2_active->MEK1_2 Phosphorylation pMEK1_2 p-MEK1/2 MEK1_2->pMEK1_2 ERK1_2 ERK1/2 pMEK1_2->ERK1_2 Phosphorylation pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Transcription Gene Transcription (Pro-inflammatory Cytokines) pERK1_2->Transcription Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Tilpisertib/ Test Compound Dilutions to Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add TPL2 Enzyme Dispense_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate Enzyme and Inhibitor Add_Enzyme->Incubate_1 Initiate_Reaction Initiate Reaction with Substrate/ATP Mix Incubate_1->Initiate_Reaction Incubate_2 Incubate at Room Temperature Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction and Deplete ATP with ADP-Glo™ Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate at Room Temperature Stop_Reaction->Incubate_3 Detect_Signal Add Kinase Detection Reagent and Measure Luminescence Incubate_3->Detect_Signal Analyze_Data Analyze Data and Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Tilpisertib fosmecarbil in Primary Human Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilpisertib fosmecarbil (formerly GS-5290) is an orally bioavailable prodrug of the active compound Tilpisertib, a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot. TPL2 is a key serine-threonine kinase that acts as a critical node in inflammatory signaling pathways.[1][2] Downstream of stimuli such as Toll-like receptor (TLR) ligands (e.g., LPS), TNFα, and IL-1β, TPL2 activates the MEK-ERK signaling cascade, leading to the production of various pro-inflammatory cytokines.[3][4][5] As dysregulation of these pathways is implicated in numerous autoimmune and inflammatory diseases, TPL2 inhibition presents a promising therapeutic strategy.[3] Currently, Tilpisertib fosmecarbil is under investigation in Phase 2 clinical trials for the treatment of moderately to severely active ulcerative colitis.[6][7][8][9][10]

These application notes provide detailed protocols for utilizing Tilpisertib fosmecarbil (referred to herein as the active form, Tilpisertib, for in vitro applications) to study its effects on primary human immune cells. The protocols cover cell isolation, treatment, and subsequent analysis of key inflammatory readouts.

Mechanism of Action

Tilpisertib targets TPL2, a MAP3K that is the primary regulator of the MEK1/2-ERK1/2 signaling pathway downstream of various inflammatory receptors. In immune cells, particularly of the myeloid lineage (monocytes and macrophages), activation of receptors like TLR4 by lipopolysaccharide (LPS) leads to the activation of TPL2.[3][4] Activated TPL2 then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the transcription of pro-inflammatory genes, leading to the synthesis and secretion of cytokines such as TNFα, IL-1β, IL-6, and IL-8.[3] By inhibiting TPL2, Tilpisertib is expected to suppress this inflammatory cascade.

Signaling Pathway Diagram

TPL2_Signaling cluster_stimuli Inflammatory Stimuli cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events cluster_output Cellular Output LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_stim TNFα TNFR TNFR TNFa_stim->TNFR IL1b_stim IL-1β IL1R IL-1R IL1b_stim->IL1R TPL2 TPL2 (MAP3K8) TLR4->TPL2 activates TNFR->TPL2 activates IL1R->TPL2 activates MEK12 MEK1/2 TPL2->MEK12 phosphorylates ERK12 ERK1/2 MEK12->ERK12 phosphorylates Transcription Gene Transcription ERK12->Transcription activates Tilpisertib Tilpisertib Tilpisertib->TPL2 inhibits Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6, etc.) Transcription->Cytokines leads to secretion PBMC_Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis start Whole Blood dilute Dilute 1:1 with PBS start->dilute layer Layer over Ficoll dilute->layer centrifuge1 Centrifuge (400g, 30min) layer->centrifuge1 harvest Harvest PBMC Layer centrifuge1->harvest wash Wash with PBS harvest->wash centrifuge2 Centrifuge (300g, 10min) wash->centrifuge2 resuspend Resuspend in Media centrifuge2->resuspend count Count & Check Viability resuspend->count plate Plate Cells (e.g., 1x10^6/mL) count->plate pre_treat Pre-treat with Tilpisertib (e.g., 1 hour) plate->pre_treat stimulate Stimulate with LPS/TNFα (e.g., 4-24 hours) pre_treat->stimulate collect_sn Collect Supernatant stimulate->collect_sn lyse_cells Lyse Cells stimulate->lyse_cells elisa Cytokine ELISA collect_sn->elisa western Western Blot (p-ERK) lyse_cells->western

References

Application Notes and Protocols: Immunohistochemistry for MAP3K8 in Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase kinase kinase 8 (MAP3K8), also known as Tumor Progression Locus 2 (TPL2) or COT, is a critical serine/threonine kinase that functions as a key regulator in inflammatory and oncogenic signaling pathways. As an upstream activator of the MEK/ERK and NF-κB pathways, MAP3K8 is implicated in cancer cell proliferation, survival, and the tumor immune microenvironment.[1] Consequently, it has emerged as a promising therapeutic target, particularly in cancers characterized by aberrant MAPK signaling.

These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for MAP3K8 on formalin-fixed paraffin-embedded (FFPE) tissues, with a special focus on assessing its expression in the context of therapeutic intervention. This document includes detailed protocols, information on antibody selection, quantitative analysis of MAP3K8 expression in treated preclinical models, and a representation of the MAP3K8 signaling pathway.

MAP3K8 Signaling Pathway

MAP3K8 is a central node in signaling cascades that translate extracellular stimuli into cellular responses. It is activated by various inflammatory signals, including those from Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and interleukin-1 receptor (IL-1R). Upon activation, MAP3K8 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. The MAP3K8 signaling cascade plays a crucial role in cell proliferation, differentiation, and inflammation.

MAP3K8_Signaling_Pathway MAP3K8 Signaling Pathway TLR TLR/IL-1R/TNFR IKK_complex IKK Complex TLR->IKK_complex p105_ABIN2 NFKB1 (p105)-ABIN2 Complex IKK_complex->p105_ABIN2 Phosphorylation & Degradation NFkB NF-κB IKK_complex->NFkB Activates MAP3K8_active MAP3K8 (Active) p105_ABIN2->MAP3K8_active Release MAP3K8_inactive MAP3K8 (Inactive) MAP3K8_inactive->p105_ABIN2 MEK1_2 MEK1/2 MAP3K8_active->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Proliferation Cell Proliferation & Survival ERK1_2->Proliferation Inflammation Inflammation ERK1_2->Inflammation Metastasis Metastasis ERK1_2->Metastasis NFkB->Inflammation

Caption: MAP3K8 signaling cascade.

Quantitative Analysis of MAP3K8 in Treated Tissues

The expression level of MAP3K8 has been shown to correlate with the response to targeted therapies, such as MEK inhibitors. A study by Gruosso et al. (2015) investigated the role of MAP3K8 in high-grade serous ovarian carcinomas (HGSC) and its potential as a predictive marker for MEK inhibitor treatment.[2][3]

MAP3K8 Expression and Patient Prognosis in HGSC

Immunohistochemical analysis of a cohort of 139 HGSC patients revealed that high MAP3K8 protein levels, as determined by H-score, are associated with a poorer prognosis.

Patient Cohort MAP3K8 Expression Level Number of Patients Median Overall Survival P-value
HGSCLow (H-score < 200)69Not Reached0.04
HGSCHigh (H-score ≥ 200)7035 months

Data summarized from Gruosso et al., 2015.[2]

MAP3K8 as a Predictive Marker for MEK Inhibitor Efficacy in Patient-Derived Xenografts (PDX)

The study further utilized patient-derived xenograft (PDX) models of HGSC to assess the predictive value of MAP3K8 expression for MEK inhibitor treatment. PDX models with high and low MAP3K8 expression were treated with the MEK inhibitors AZD6244 (Selumetinib) or MEK162 (Binimetinib).

PDX Model MAP3K8 Expression Treatment Tumor Growth Inhibition (%)
PDX1HighAZD6244~75%
PDX5HighMEK162~80%
PDX2LowAZD6244~25%
PDX6LowMEK162~30%

Approximate values interpreted from graphical data in Gruosso et al., 2015.[4]

These findings suggest that high MAP3K8 expression in HGSC is not only a poor prognostic marker but also a potential predictive biomarker for sensitivity to MEK inhibitor therapy.

Experimental Protocols

General Immunohistochemistry Workflow for MAP3K8

The following diagram outlines a typical workflow for MAP3K8 immunohistochemical staining of FFPE tissues.

IHC_Workflow General IHC Workflow for MAP3K8 Start Start: FFPE Tissue Section on Slide Deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol (B145695) Series) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Protein Block) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-MAP3K8) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (Chromogen Substrate, e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing (Ethanol & Xylene Series) Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Analysis Image Acquisition & Analysis Mounting->Analysis

Caption: General IHC workflow for MAP3K8.

Detailed Protocol for MAP3K8 Staining in FFPE Ovarian Carcinoma Tissues

This protocol is based on the methodology described by Gruosso et al. (2015) for the immunohistochemical analysis of MAP3K8 in high-grade serous ovarian carcinomas.[2]

1. Tissue Preparation and Sectioning:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue blocks of human high-grade serous ovarian carcinoma are used.

  • Cut 4-µm thick sections using a microtome and mount them on positively charged microscope slides.

  • Dry the slides overnight at 37°C.

2. Deparaffinization and Rehydration:

  • Incubate slides in a tissue-drying oven at 60°C for 45 minutes.

  • Immerse slides in three changes of xylene for 5 minutes each.

  • Rehydrate the sections by sequential immersion in:

    • 100% ethanol: two changes for 3 minutes each.

    • 95% ethanol: two changes for 3 minutes each.

    • 80% ethanol: one change for 3 minutes.

  • Rinse gently in running distilled water for 5 minutes.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER).

  • Immerse slides in a staining jar containing 0.01 M sodium citrate (B86180) buffer (pH 6.0).

  • Heat the slides in a steamer or water bath at 99-100°C for 20 minutes.

  • Remove from heat and allow the slides to cool down in the buffer at room temperature for 20 minutes.

  • Rinse slides in Tris-buffered saline with Tween 20 (TBST).

4. Immunohistochemical Staining:

  • Endogenous Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.

  • Rinse with TBST.

  • Protein Block: Apply a universal protein block and incubate for 20 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody:

    • Drain the protein block from the slides.

    • Incubate with a rabbit polyclonal anti-MAP3K8 antibody (specific clone and catalog number should be validated, e.g., from Abcam or Cell Signaling Technology) diluted in antibody diluent. The optimal dilution should be determined empirically, but a starting point of 1:200 to 1:400 is often recommended.[3]

    • Incubate for 45 minutes at room temperature or overnight at 4°C in a humidified chamber.

  • Rinse slides in TBST (3 changes for 5 minutes each).

  • Secondary Antibody:

    • Apply a biotinylated goat anti-rabbit secondary antibody.

    • Incubate for 30 minutes at room temperature.

  • Rinse slides in TBST.

  • Detection:

    • Apply an alkaline phosphatase-streptavidin conjugate and incubate for 30 minutes at room temperature.

    • Rinse slides in TBST.

    • Apply the alkaline phosphatase chromogen substrate and incubate for 30 minutes at room temperature.

  • Wash slides in distilled water.

5. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei.

  • "Blue" the sections in running tap water.

  • Dehydrate the sections through graded ethanol series (95% and 100%).

  • Clear in xylene.

  • Mount the coverslip using a permanent mounting medium.

6. Image Acquisition and Quantitative Analysis:

  • Scan the slides using a whole-slide scanner or capture images using a microscope equipped with a digital camera.

  • H-Score Calculation: The H-score (histochemical score) is a semi-quantitative method to assess the extent of IHC staining. It is calculated by the following formula:

    • H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]

    • The final score ranges from 0 to 300.

    • A pathologist or trained technician should perform the scoring, evaluating both the intensity and the percentage of stained tumor cells across representative areas of the tissue section.

Antibody Validation and Selection

The reliability of IHC data is critically dependent on the specificity and validation of the primary antibody. It is essential to use an antibody that has been validated for use in IHC on FFPE tissues.

Recommended Validation Steps for Anti-MAP3K8 Antibodies:

  • Western Blotting: Confirm that the antibody detects a single band at the expected molecular weight for MAP3K8 (~53 kDa) in lysates from cell lines with known MAP3K8 expression.

  • Cell Pellet Arrays: Use FFPE cell pellets from cell lines with high and low/no MAP3K8 expression to confirm staining specificity.

  • Tissue Specificity: Test the antibody on a panel of normal human tissues to ensure the staining pattern is consistent with known MAP3K8 expression profiles.

  • Reproducibility: Ensure batch-to-batch consistency of the antibody to maintain the reproducibility of staining results over time.[5]

Conclusion

Immunohistochemistry for MAP3K8 is a valuable tool for investigating its role in cancer and as a potential biomarker for predicting response to therapy. The protocols and data presented here provide a framework for researchers to reliably assess MAP3K8 expression in treated tissues. Rigorous adherence to optimized protocols and the use of well-validated antibodies are paramount for generating accurate and reproducible quantitative data that can inform preclinical and clinical research in oncology.

References

Application Note: Flow Cytometry Analysis of Immune Cells Following Tilpisertib Fosmecarbil (GS-5290) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tilpisertib fosmecarbil (also known as GS-5290) is an investigational small molecule currently in Phase 2 clinical trials for the treatment of moderate to severe ulcerative colitis.[1][2][3][4][5] Ulcerative colitis is a chronic inflammatory bowel disease characterized by dysregulated immune responses in the gastrointestinal tract.[4][6] The immunopathogenesis of ulcerative colitis is thought to involve both the innate and adaptive immune systems, with a significant role played by T lymphocytes.[7] While the precise mechanism of action of Tilpisertib fosmecarbil is still under investigation, it is believed to target specific inflammatory pathways.[1] This application note provides detailed protocols for utilizing flow cytometry to analyze changes in immune cell populations in peripheral blood mononuclear cells (PBMCs) of patients treated with Tilpisertib fosmecarbil. This powerful technique allows for the precise identification and quantification of various immune cell subsets, providing valuable insights into the pharmacodynamic effects of the drug.[8]

Principle of the Assay

Flow cytometry is a technology that rapidly analyzes individual cells as they flow in a fluid stream through a beam of light.[8] By labeling cells with fluorescently tagged antibodies specific to cell surface and intracellular markers, distinct immune cell populations can be identified and enumerated.[8] This protocol focuses on the immunophenotyping of major lymphocyte and myeloid subsets to assess the impact of Tilpisertib fosmecarbil on the immune system.

Data Presentation

The following tables summarize hypothetical quantitative data from a cohort of ulcerative colitis patients before and after a 12-week treatment period with Tilpisertib fosmecarbil or a placebo. The data is presented as the mean percentage of parent population ± standard deviation.

Table 1: Percentage of Major Lymphocyte Populations in Peripheral Blood

Cell PopulationMarker DefinitionPre-treatmentWeek 12 (Placebo)Week 12 (GS-5290)
T Cells CD3+65.2 ± 8.364.8 ± 7.966.1 ± 8.1
Helper T CellsCD3+CD4+42.1 ± 6.541.7 ± 6.235.4 ± 5.8
Cytotoxic T CellsCD3+CD8+20.5 ± 4.120.9 ± 3.928.3 ± 4.5
B Cells CD19+10.3 ± 2.810.1 ± 2.59.9 ± 2.6
NK Cells CD3-CD56+15.1 ± 3.915.5 ± 4.215.3 ± 4.0

*p < 0.05 compared to pre-treatment

Table 2: Percentage of T Helper Cell Subsets

Cell PopulationMarker DefinitionPre-treatmentWeek 12 (Placebo)Week 12 (GS-5290)
Th1 Cells CD4+CXCR3+CCR6-15.8 ± 3.116.1 ± 2.912.5 ± 2.5
Th2 Cells CD4+CXCR3-CCR4+5.2 ± 1.55.4 ± 1.35.3 ± 1.4
Th17 Cells CD4+CCR6+CCR4+8.9 ± 2.28.7 ± 2.04.1 ± 1.1
Regulatory T Cells CD4+CD25+FoxP3+4.5 ± 1.24.7 ± 1.38.9 ± 1.9*

*p < 0.05 compared to pre-treatment

Table 3: Percentage of Monocyte and Dendritic Cell Populations

Cell PopulationMarker DefinitionPre-treatmentWeek 12 (Placebo)Week 12 (GS-5290)
Classical Monocytes CD14++CD16-85.3 ± 5.184.9 ± 4.885.7 ± 5.3
Intermediate Monocytes CD14++CD16+5.1 ± 1.85.3 ± 1.94.9 ± 1.7
Non-classical Monocytes CD14+CD16++9.6 ± 2.59.8 ± 2.39.4 ± 2.1
Myeloid Dendritic Cells Lin-HLA-DR+CD11c+0.8 ± 0.30.8 ± 0.20.7 ± 0.3
Plasmacytoid Dendritic Cells Lin-HLA-DR+CD123+0.3 ± 0.10.3 ± 0.10.3 ± 0.1

Experimental Protocols

I. Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in sodium heparin tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper plasma layer.

  • Collect the buffy coat layer containing PBMCs.

  • Wash the isolated PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in an appropriate buffer for cell counting and subsequent staining.

II. Staining for Surface Markers

This protocol details the staining of cell surface markers for the identification of major immune cell populations.

Materials:

  • Isolated PBMCs

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies (see Table 4 for suggested panels)

  • 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in FACS buffer.

  • Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well V-bottom plate.

  • Create an antibody cocktail for each panel by diluting the antibodies to their predetermined optimal concentrations in FACS buffer.

  • Add 50 µL of the appropriate antibody cocktail to each well.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of FACS buffer by centrifuging at 400 x g for 5 minutes.

  • Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.

Table 4: Suggested Antibody Panels for Flow Cytometry

PanelMarkerFluorochromePurpose
Lymphocyte Panel CD3FITCT Cell Identification
CD4PEHelper T Cell Identification
CD8PerCP-Cy5.5Cytotoxic T Cell Identification
CD19APCB Cell Identification
CD56PE-Cy7NK Cell Identification
T Helper Subset Panel CD4FITCHelper T Cell Identification
CXCR3PETh1 Identification
CCR6PerCP-Cy5.5Th17/Th1 Identification
CCR4APCTh2/Th17 Identification
Myeloid Panel Lineage Cocktail (CD3, CD19, CD20, CD56)FITCDump Channel
HLA-DRPEAntigen Presenting Cell Identification
CD11cPerCP-Cy5.5Myeloid DC Identification
CD123APCPlasmacytoid DC Identification
CD14APC-H7Monocyte Identification
CD16PE-Cy7Monocyte Subset Identification
III. Intracellular Staining for FoxP3

This protocol is for the identification of regulatory T cells by staining for the transcription factor FoxP3.

Materials:

  • Surface-stained cells (from Protocol II, T Helper Subset Panel)

  • FoxP3 Staining Buffer Set

  • Anti-human FoxP3 antibody (e.g., PE-conjugated)

  • Flow cytometer

Procedure:

  • Following surface staining, resuspend the cells in 1 mL of fixation/permeabilization buffer.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 1X permeabilization buffer.

  • Add the anti-human FoxP3 antibody at its optimal concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells once with 1X permeabilization buffer.

  • Resuspend the cells in FACS buffer for analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis whole_blood Whole Blood Collection pbmc_isolation PBMC Isolation whole_blood->pbmc_isolation cell_counting Cell Counting & Viability pbmc_isolation->cell_counting surface_staining Surface Marker Staining cell_counting->surface_staining intracellular_staining Intracellular Staining (FoxP3) surface_staining->intracellular_staining For Treg analysis flow_cytometry Flow Cytometry Acquisition surface_staining->flow_cytometry intracellular_staining->flow_cytometry data_analysis Gating & Statistical Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for flow cytometry analysis.

signaling_pathway cluster_t_cell T Helper Cell Differentiation cluster_drug_effect Hypothesized Effect of GS-5290 naive_t Naive CD4+ T Cell th1 Th1 naive_t->th1 IL-12 th17 Th17 naive_t->th17 TGF-β, IL-6 treg Treg naive_t->treg TGF-β, IL-2 gs5290 GS-5290 inhibition Inhibition promotion Promotion inhibition->th1 inhibition->th17 promotion->treg

Caption: Hypothesized GS-5290 mechanism of action.

References

Application Notes and Protocols for Tilpisertib Fosmecarbil Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilpisertib fosmecarbil (also known as GS-5290) is a first-in-class, orally administered small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot. TPL2 is a serine/threonine kinase that plays a critical role in inflammatory signaling pathways. It is a key regulator of the MEK-ERK signaling cascade downstream of pro-inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNFα).[1] By inhibiting TPL2, Tilpisertib fosmecarbil selectively blocks inflammatory-driven MEK-ERK activation without affecting growth factor-mediated signaling.[1] This targeted mechanism of action makes Tilpisertib fosmecarbil a promising therapeutic candidate for the treatment of inflammatory and autoimmune diseases, with a current focus on ulcerative colitis.[2][3]

These application notes provide a comprehensive overview of the experimental design for studies involving Tilpisertib fosmecarbil, including its mechanism of action, preclinical data, and detailed protocols for key in vitro and in vivo assays.

Mechanism of Action: TPL2-MEK-ERK Signaling Pathway

Tilpisertib fosmecarbil targets TPL2, a MAP3K, which is an upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. In response to inflammatory signals, TPL2 phosphorylates and activates MEK1/2 (a MAP2K), which in turn phosphorylates and activates ERK1/2 (a MAPK). Activated ERK1/2 then translocates to the nucleus to regulate the transcription of various pro-inflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8.[1] Tilpisertib fosmecarbil's inhibition of TPL2 effectively blocks this inflammatory cascade.

Tilpisertib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli (LPS, TNFα) Receptor Receptor Inflammatory Stimuli->Receptor TPL2 TPL2 (MAP3K8) Receptor->TPL2 Activation MEK MEK1/2 TPL2->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription of Pro-inflammatory Genes ERK->Transcription Tilpisertib Tilpisertib fosmecarbil Tilpisertib->TPL2 Inhibition Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6, IL-8) Transcription->Cytokines Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Dilute_Inhibitor Prepare serial dilutions of Tilpisertib fosmecarbil Add_Inhibitor Add Tilpisertib or vehicle Dilute_Inhibitor->Add_Inhibitor Prepare_Reagents Prepare TPL2, MEK1, and ATP solutions Add_TPL2 Add TPL2 to 384-well plate Prepare_Reagents->Add_TPL2 Add_TPL2->Add_Inhibitor Incubate_1 Incubate (15-30 min) Add_Inhibitor->Incubate_1 Add_Substrate_ATP Add MEK1 and ATP Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (60 min, 30°C) Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop reaction Incubate_2->Stop_Reaction Measure_ADP Measure ADP production (e.g., ADP-Glo™) Stop_Reaction->Measure_ADP Analyze_Data Calculate % inhibition and determine IC50 Measure_ADP->Analyze_Data InVivo_Colitis_Workflow Acclimatize Acclimatize Mice Induce_Colitis Induce Colitis (DSS in drinking water) Acclimatize->Induce_Colitis Treatment Administer Tilpisertib fosmecarbil or Vehicle (oral, daily) Induce_Colitis->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) Treatment->Monitoring Sacrifice Sacrifice at Study End Monitoring->Sacrifice Analysis Analysis: - Colon Length - Histology - Cytokine Levels Sacrifice->Analysis Comparison Compare Treatment vs. Vehicle Groups Analysis->Comparison

References

Application Notes and Protocols: Tilpisertib Fosmecarbil in Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilpisertib (B3325163) fosmecarbil is an investigational small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as Cot or MAP3K8.[1] TPL2 is a serine/threonine kinase that plays a crucial role as an upstream regulator in the MEK-ERK signaling pathway, which is involved in the production of pro-inflammatory cytokines like TNFα.[1] Given its mechanism of action, tilpisertib fosmecarbil is being developed as a potential therapeutic for inflammatory conditions, with clinical trials underway for moderate to severe ulcerative colitis.[2][3][4]

Organoid cultures, particularly patient-derived intestinal organoids, have emerged as powerful preclinical models. These three-dimensional, self-organizing structures recapitulate the cellular complexity and physiological responses of the native tissue, making them invaluable for disease modeling and drug screening.[5][6] Organoids derived from patients with ulcerative colitis have been shown to replicate disease-specific phenotypes, such as altered epithelial architecture and barrier dysfunction.[7] This makes them an ideal platform to investigate the efficacy and mechanism of action of novel anti-inflammatory compounds like tilpisertib fosmecarbil.

These application notes provide a comprehensive overview and detailed protocols for the use of tilpisertib fosmecarbil in intestinal organoid cultures to assess its anti-inflammatory potential.

Signaling Pathway of TPL2 Inhibition by Tilpisertib Fosmecarbil

TPL2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNFα TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK NFKB_p100 NF-κB p100 IKK->NFKB_p100 TPL2_complex ABIN2-p105-TPL2 NFKB_p100->TPL2_complex releases TPL2_active Active TPL2 TPL2_complex->TPL2_active MEK1_2 MEK1/2 TPL2_active->MEK1_2 phosphorylates Tilpisertib Tilpisertib Fosmecarbil Tilpisertib->TPL2_active inhibits ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates ERK1_2_nuc p-ERK1/2 ERK1_2->ERK1_2_nuc Transcription Gene Transcription ERK1_2_nuc->Transcription Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) Transcription->Cytokines

Caption: TPL2 signaling pathway and the inhibitory action of tilpisertib fosmecarbil.

Data Presentation: Efficacy of Tilpisertib Fosmecarbil in a Pro-inflammatory Model

The following tables summarize hypothetical quantitative data from experiments using tilpisertib fosmecarbil in patient-derived ulcerative colitis (UC) organoids or in healthy organoids stimulated with a pro-inflammatory cocktail (e.g., TNFα and IL-1β).

Table 1: Dose-Response of Tilpisertib Fosmecarbil on Organoid Viability

Organoid TypeTreatmentIC50 (µM)
Healthy DonorTilpisertib Fosmecarbil> 50
UC Patient-DerivedTilpisertib Fosmecarbil> 50

Note: This hypothetical data suggests low cytotoxicity of the compound in both healthy and diseased organoid models.

Table 2: Effect of Tilpisertib Fosmecarbil on Pro-inflammatory Cytokine Secretion

Organoid LineTreatment GroupTNFα (pg/mL)IL-6 (pg/mL)
HealthyVehicle Control25 ± 515 ± 4
HealthyInflammatory Cocktail550 ± 40480 ± 35
HealthyInflammatory Cocktail + Tilpisertib (1 µM)150 ± 20120 ± 15
UC PatientVehicle Control280 ± 30250 ± 25
UC PatientTilpisertib (1 µM)90 ± 1285 ± 10

Note: Data are presented as mean ± standard deviation. The inflammatory cocktail consists of TNFα (50 ng/mL) and IL-1β (50 ng/mL).

Table 3: Impact of Tilpisertib Fosmecarbil on Epithelial Barrier Function

Organoid MonolayerTreatment GroupTransepithelial Electrical Resistance (TEER) (Ω·cm²)
HealthyVehicle Control450 ± 25
HealthyInflammatory Cocktail180 ± 20
HealthyInflammatory Cocktail + Tilpisertib (1 µM)350 ± 30
UC PatientVehicle Control210 ± 15
UC PatientTilpisertib (1 µM)380 ± 20

Note: Organoids were grown as monolayers on transwell inserts to measure barrier integrity.

Experimental Protocols

The following protocols are adapted from established methods for human intestinal organoid culture and drug testing.[8][9]

Protocol 1: Establishment and Culture of Human Intestinal Organoids

This protocol outlines the basic steps for thawing, seeding, and maintaining human intestinal organoids.

Materials:

  • Cryopreserved human intestinal organoids (healthy donor or UC patient-derived)

  • Basement Membrane Extract (BME), growth factor reduced

  • Complete Intestinal Organoid Growth Medium (with appropriate niche factors such as Wnt, R-spondin, Noggin, and EGF)

  • Advanced DMEM/F-12

  • ROCK inhibitor (Y-27632)

  • Pre-warmed 6-well culture plates

Procedure:

  • Thawing: Rapidly thaw a cryovial of organoids in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 10 mL of cold Advanced DMEM/F-12.

  • Washing: Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the organoid pellet in 1 mL of cold Advanced DMEM/F-12.

  • Resuspension in BME: Centrifuge again at 300 x g for 5 minutes. Remove the supernatant and resuspend the pellet in an appropriate volume of ice-cold liquid BME (e.g., 200 µL for seeding 4 wells).

  • Seeding: Dispense 50 µL droplets of the organoid-BME suspension into the center of pre-warmed 6-well plate wells.

  • Polymerization: Invert the plate and incubate at 37°C for 10-15 minutes to allow the BME domes to solidify.

  • Feeding: Carefully add 2 mL of pre-warmed complete growth medium supplemented with 10 µM Y-27632 to each well.

  • Maintenance: Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Passage the organoids every 7-10 days.

Protocol 2: Modeling Inflammation and Treatment with Tilpisertib Fosmecarbil

This protocol describes how to induce an inflammatory state in healthy organoids and assess the therapeutic effect of tilpisertib fosmecarbil.

Materials:

  • Established intestinal organoid cultures (from Protocol 1)

  • Pro-inflammatory cocktail (e.g., recombinant human TNFα and IL-1β)

  • Tilpisertib fosmecarbil stock solution (in DMSO)

  • Complete Intestinal Organoid Growth Medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation: Two days after passaging, when organoids are well-established, prepare the treatment media. For inflammatory induction, supplement the complete growth medium with TNFα (50 ng/mL) and IL-1β (50 ng/mL).

  • Drug Dilution: Prepare serial dilutions of tilpisertib fosmecarbil in the inflammatory medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment:

    • Control Group: Replace the medium with fresh complete growth medium.

    • Inflammation Group: Replace the medium with the inflammatory cocktail medium.

    • Treatment Groups: Replace the medium with the inflammatory cocktail medium containing different concentrations of tilpisertib fosmecarbil.

  • Incubation: Culture the organoids for 48-72 hours.

  • Endpoint Analysis:

    • Cytokine Analysis: Collect the culture supernatants to measure the concentration of secreted cytokines (e.g., TNFα, IL-6) using ELISA or a multiplex bead array.

    • Viability Assay: Assess organoid viability using a luminescent cell viability assay (e.g., CellTiter-Glo 3D).

    • Microscopy: Image the organoids to observe morphological changes, such as swelling or loss of crypt-villus structures.

    • Gene Expression: Harvest the organoids for RNA extraction and qRT-PCR analysis of inflammatory gene expression.

Experimental Workflow for Drug Efficacy Testing in Organoids

Experimental_Workflow cluster_setup Phase 1: Culture Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis start Start: Thaw Patient-Derived or Healthy Organoids culture Establish 3D Organoid Cultures in BME start->culture induce Induce Inflammation (e.g., TNFα/IL-1β) culture->induce treat Treat with Tilpisertib Fosmecarbil (Dose-Response) culture->treat If UC-Derived Organoids induce->treat If Healthy Organoids incubate Incubate for 48-72 hours treat->incubate collect Collect Supernatant & Lyse Organoids incubate->collect analysis Endpoint Analysis collect->analysis cytokine Cytokine Profiling (ELISA) analysis->cytokine viability Viability Assay (CellTiter-Glo) analysis->viability barrier Barrier Function (TEER on Monolayers) analysis->barrier gene Gene Expression (qRT-PCR) analysis->gene end End: Data Interpretation cytokine->end viability->end barrier->end gene->end

Caption: Workflow for testing tilpisertib fosmecarbil in intestinal organoids.

Conclusion

The use of intestinal organoid cultures provides a physiologically relevant and robust platform for evaluating the therapeutic potential of tilpisertib fosmecarbil. By leveraging patient-derived organoids or by inducing an inflammatory state in healthy organoids, researchers can effectively model key aspects of ulcerative colitis in vitro. The protocols and data presented here offer a framework for assessing the drug's efficacy in reducing inflammatory responses and restoring epithelial barrier function, thereby facilitating its preclinical development and providing insights into its mechanism of action.

References

Troubleshooting & Optimization

Tilpisertib fosmecarbil tfa solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tilpisertib fosmecarbil TFA. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a prodrug?

A1: this compound is the trifluoroacetic acid (TFA) salt form of Tilpisertib fosmecarbil, a serine/threonine kinase inhibitor under investigation for conditions like ulcerative colitis.[1] The "fosmecarbil" moiety indicates it is a prodrug, a chemically modified version of the active drug, "Tilpisertib". Prodrugs are often designed to improve properties like oral bioavailability.[2][3] The ester group in the prodrug is likely hydrolyzed in vivo by enzymes such as carboxylesterases, which are abundant in the liver and intestines, to release the active Tilpisertib compound.[2][4]

Q2: How should I prepare a stock solution of this compound?

A2: The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). For detailed, step-by-step instructions, please refer to the "Protocol for Preparing a Stock Solution" in the Experimental Protocols section below. It is crucial to ensure the compound is fully dissolved, using sonication or gentle warming if necessary.[5]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the integrity of the compound. Once dissolved, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles.[5] For detailed storage temperatures and durations, please see the table below.

Q4: My compound precipitates when I add it to my aqueous cell culture medium or buffer. Why is this happening?

A4: This is a common issue known as "crashing out" and occurs with many kinase inhibitors, which are often hydrophobic.[6][7] While this compound dissolves in 100% DMSO, its solubility in aqueous solutions is significantly lower. When the DMSO stock is diluted into your media or buffer, the DMSO concentration drops dramatically, and the aqueous environment can no longer keep the compound dissolved, causing it to precipitate.[8][9]

Q5: How can I prevent my compound from precipitating during experiments?

A5: Key strategies include:

  • Lowering the final concentration to stay below the compound's aqueous solubility limit.

  • Minimizing the final DMSO concentration (ideally below 0.5%) to reduce solvent shock and cell toxicity.[8][9]

  • Performing a stepwise or serial dilution rather than adding the stock directly to the final volume.

  • Warming the aqueous medium to 37°C before adding the compound.[8]

  • Adding the compound stock slowly (dropwise) while gently vortexing the medium to ensure rapid mixing.[9]

For a detailed guide, see the "Troubleshooting Guide: Compound Precipitation" below.

Data Summary Tables

Table 1: Recommended Storage Conditions for Stock Solutions [5]

Storage TemperatureShelf LifeRecommendations
-80°C6 MonthsPreferred for long-term storage. Seal vials to protect from moisture.
-20°C1 MonthSuitable for short-term storage. Seal vials to protect from moisture.

Table 2: Example Formulations for In Vivo Use [5]

ProtocolSolvent System Components (v/v)Achievable Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.90 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.90 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.90 mM)

Troubleshooting Guides

Guide 1: Issue - Immediate Precipitation Upon Dilution in Aqueous Media

This guide addresses the common problem of the compound "crashing out" of solution when a DMSO stock is diluted into cell culture media or buffers (e.g., PBS).

G Troubleshooting Flowchart: Immediate Precipitation Start Start: Compound Precipitates Immediately in Aqueous Buffer Check_Conc Is the final working concentration too high? Start->Check_Conc Lower_Conc Action: Lower the working concentration. Perform a solubility test to find the max limit. Check_Conc->Lower_Conc Yes Check_Dilution Was the DMSO stock added directly to the full volume? Check_Conc->Check_Dilution No End Solution Should Be Clear Lower_Conc->End Serial_Dilute Action: Use a stepwise dilution. 1. Add stock to a small media volume. 2. Add this intermediate to the final volume. Check_Dilution->Serial_Dilute Yes Check_Mixing Was the solution mixed rapidly during addition? Check_Dilution->Check_Mixing No Serial_Dilute->End Slow_Add Action: Add stock dropwise to pre-warmed (37°C) media while gently vortexing. Check_Mixing->Slow_Add No Check_DMSO Is the final DMSO concentration >0.5%? Check_Mixing->Check_DMSO Yes Slow_Add->End Lower_DMSO Action: Remake stock at a lower concentration to reduce the volume needed, keeping final DMSO <0.5%. Check_DMSO->Lower_DMSO Yes Check_DMSO->End No Lower_DMSO->End

Troubleshooting flowchart for immediate precipitation.
Guide 2: Issue - Delayed Precipitation or Solution Instability in Culture

This guide addresses scenarios where the compound appears to dissolve initially but then precipitates over time during incubation (e.g., hours to days).

  • Potential Cause: Compound Degradation.

    • Explanation: The "fosmecarbil" prodrug is designed to be cleaved. It may have limited stability in aqueous solutions, especially at 37°C in the presence of serum esterases, hydrolyzing into the active (and potentially less soluble) "Tilpisertib" parent drug. The recommendation to prepare in vivo solutions fresh daily suggests limited aqueous stability.[5]

    • Solution: For multi-day experiments, consider replenishing the media with freshly prepared compound every 24 hours. If this is not feasible, conduct a stability study by incubating the compound in your media at 37°C and observing for precipitation at various time points (e.g., 2, 6, 12, 24 hours).

  • Potential Cause: Media Evaporation.

    • Explanation: Over long incubation periods, evaporation can increase the compound's effective concentration beyond its solubility limit.[10]

    • Solution: Ensure proper humidification in your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[8]

  • Potential Cause: Interaction with Media Components.

    • Explanation: Components in the media, such as salts and proteins, can change over time due to cellular metabolism, potentially affecting pH and compound solubility.[11]

    • Solution: Ensure you are using a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[9] Test the compound's stability in a simpler buffer (like PBS) to determine if media components are the primary issue.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution (e.g., 10 mM in DMSO)
  • Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration.

  • Weigh Compound: Carefully weigh the solid compound in a suitable vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Aid Dissolution (If Needed): If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[5] Gentle warming (e.g., to 37°C) can also be applied, but ensure this does not degrade the compound.[6]

  • Aliquot and Store: Once fully dissolved, dispense the stock solution into single-use, light-protected aliquots. Store immediately as recommended in Table 1.

Protocol 2: General Method for Assessing Aqueous Solubility

This protocol helps determine the maximum working concentration in your specific experimental buffer or medium.

  • Prepare Serial Dilutions: In a series of microcentrifuge tubes, prepare your aqueous medium (e.g., complete cell culture media, pre-warmed to 37°C).

  • Add Compound: Add small, increasing volumes of your high-concentration DMSO stock to each tube to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Keep the final DMSO percentage constant and low across all tubes (e.g., 0.5%). Include a DMSO-only vehicle control.[8]

  • Mix and Incubate: Vortex each tube gently. Incubate at your experimental temperature (e.g., 37°C).

  • Observe: Visually inspect the tubes for any signs of cloudiness or precipitate against a dark background at several time points (e.g., 0, 1, 4, and 24 hours).

  • Determine Solubility Limit: The highest concentration that remains clear is the approximate maximum working solubility for your specific conditions and time frame.

Visualized Pathways and Workflows

MERTK Signaling Pathway and Inhibition

Tilpisertib is an inhibitor of serine/threonine kinases. Its development is linked to pathways involving the MERTK receptor tyrosine kinase. MERTK activation by ligands like Gas6 triggers downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, promoting cell survival and proliferation.[8][12] Tilpisertib acts to block this signaling cascade.

G Simplified MERTK Signaling Pathway & Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MERTK MERTK Receptor PI3K PI3K MERTK->PI3K MAPK MAPK/ERK MERTK->MAPK Gas6 Gas6 (Ligand) Gas6->MERTK Binds & Activates AKT AKT PI3K->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation MAPK->Proliferation Tilpisertib Tilpisertib (Active Drug) Tilpisertib->MERTK Inhibits G Workflow: Preparing Aqueous Working Solution Start Start: High Concentration Stock in 100% DMSO (e.g., 10 mM at -80°C) Warm_Media 1. Pre-warm aqueous medium (e.g., cell culture media + serum) to 37°C. Start->Warm_Media Intermediate 2. Create an intermediate dilution in a small volume of the warmed medium. Warm_Media->Intermediate Vortex1 Vortex Gently Intermediate->Vortex1 Final_Dilution 3. Add the intermediate dilution dropwise into the final volume of pre-warmed medium. Vortex1->Final_Dilution Vortex2 Vortex Gently Final_Dilution->Vortex2 End Final Working Solution (Ready for experiment) Vortex2->End

References

Technical Support Center: Optimizing Tilpisertib Fosmecarbil for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tilpisertib (B3325163) fosmecarbil. The information is designed to help optimize its use in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Tilpisertib fosmecarbil and what is its active form?

Tilpisertib fosmecarbil (also known as GS-5290) is a prodrug of Tilpisertib (GS-4875).[1][2][3] A prodrug is an inactive compound that is converted into its active form within the body. For in vitro assays, it is crucial to use the active form, Tilpisertib (GS-4875), to directly assess its inhibitory activity, unless the experimental design specifically aims to study the metabolic conversion of the prodrug.

Q2: What is the mechanism of action of Tilpisertib?

Tilpisertib is a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot (Cancer Osaka Thyroid).[4][5] TPL2 is a serine/threonine kinase that acts as a key upstream regulator of the MEK-ERK signaling pathway.[1][6] By inhibiting TPL2, Tilpisertib blocks the phosphorylation of MEK and subsequently ERK, which in turn reduces the production of pro-inflammatory cytokines like TNFα.[4]

Q3: What is the potency of Tilpisertib?

Tilpisertib is a highly potent inhibitor of the TPL2 kinase.

CompoundTargetAssay TypePotency
Tilpisertib (GS-4875)TPL2 (MAP3K8)Biochemical Kinase AssayIC50 = 1.3 nM[4]
Tilpisertib (GS-4875)LPS-stimulated TNFα productionIn vivo (rat)EC50 ≈ 667 nM[4]

Q4: How should I prepare and store Tilpisertib fosmecarbil and Tilpisertib?

For optimal results, it is recommended to prepare a stock solution of Tilpisertib (the active form) in dimethyl sulfoxide (B87167) (DMSO).[7]

  • Storage of Powder: Store the solid compound at -20°C for up to three years.

  • Storage of Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[7]

Troubleshooting Guide

Problem 1: No or low inhibitory effect observed in a cell-based assay.

  • Possible Cause 1: Use of the prodrug without metabolic activation.

    • Solution: Tilpisertib fosmecarbil requires metabolic activation to its active form, Tilpisertib. In many in vitro cell-based systems, the necessary metabolic enzymes may be absent or present at very low levels. It is highly recommended to use the active form, Tilpisertib (GS-4875), for direct inhibition studies.

  • Possible Cause 2: Suboptimal concentration range.

    • Solution: For cell-based assays, a good starting point is to test a wide range of concentrations around the in vivo EC50 value (approximately 667 nM for TNFα inhibition in rats).[4] A dose-response curve with concentrations ranging from low nanomolar to micromolar is recommended to determine the optimal concentration for your specific cell type and endpoint.

  • Possible Cause 3: Compound precipitation.

    • Solution: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid compound precipitation and solvent-induced cytotoxicity. Visually inspect the media for any signs of precipitation after adding the compound.

  • Possible Cause 4: Incorrect assay endpoint.

    • Solution: Confirm that your assay is designed to measure a downstream event of the TPL2-MEK-ERK pathway. Suitable readouts include measuring the levels of phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), or the production of downstream cytokines like TNFα.

Problem 2: High background or off-target effects.

  • Possible Cause 1: Compound cytotoxicity.

    • Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the concentration at which Tilpisertib becomes cytotoxic to your cells. Ensure that the concentrations used in your experiments are non-toxic.

  • Possible Cause 2: Non-specific inhibition.

    • Solution: While Tilpisertib is reported to be highly selective for TPL2, it is good practice to include appropriate controls.[4] This can include using a structurally unrelated TPL2 inhibitor or a negative control compound to confirm that the observed effects are specific to TPL2 inhibition.

Experimental Protocols

Protocol 1: Preparation of Tilpisertib Stock Solution
  • Allow the vial of solid Tilpisertib (GS-4875) to equilibrate to room temperature before opening.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex gently until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into single-use tubes.

  • Store the aliquots at -80°C.

Protocol 2: Cell-Based Assay for MEK/ERK Pathway Inhibition

This protocol provides a general framework for assessing the inhibitory activity of Tilpisertib on the TPL2-MEK-ERK pathway in a relevant cell line (e.g., primary human monocytes or a monocytic cell line like THP-1).

  • Cell Seeding: Plate your cells in a suitable multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Allow the cells to adhere and recover overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Tilpisertib in your cell culture medium. Remember to include a vehicle control (DMSO) at the same final concentration as your highest compound concentration.

    • Remove the old medium from the cells and add the medium containing the different concentrations of Tilpisertib or the vehicle control.

    • Pre-incubate the cells with the compound for a sufficient time (e.g., 1-2 hours) to allow for target engagement.

  • Cell Stimulation:

    • Stimulate the cells with an appropriate agonist to activate the TPL2 pathway, such as Lipopolysaccharide (LPS) or TNFα. The optimal concentration and stimulation time should be determined empirically for your cell type.

  • Cell Lysis and Analysis:

    • After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Analyze the levels of p-MEK, total MEK, p-ERK, and total ERK by Western blotting or a suitable immunoassay (e.g., ELISA).

    • Alternatively, the supernatant can be collected before cell lysis to measure the concentration of secreted cytokines like TNFα by ELISA.

Visualizations

Tilpisertib_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNFα) Receptor Receptor Stimulus->Receptor TPL2 TPL2 (MAP3K8) Receptor->TPL2 MEK MEK TPL2->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors activates Cytokines Pro-inflammatory Cytokines (e.g., TNFα) Transcription_Factors->Cytokines induces expression Tilpisertib Tilpisertib (GS-4875) Tilpisertib->TPL2 inhibits

Caption: Mechanism of action of Tilpisertib in the TPL2-MEK-ERK signaling pathway.

Experimental_Workflow start Start prepare_cells Prepare Cells (Seed and Culture) start->prepare_cells prepare_compound Prepare Tilpisertib (Serial Dilutions) start->prepare_compound pre_incubation Pre-incubate Cells with Tilpisertib prepare_cells->pre_incubation prepare_compound->pre_incubation stimulation Stimulate Cells (e.g., with LPS) pre_incubation->stimulation analysis Analysis (Western Blot, ELISA) stimulation->analysis end End analysis->end

Caption: General experimental workflow for a cell-based assay with Tilpisertib.

Troubleshooting_Logic issue Issue: No/Low Inhibitory Effect cause1 Using Prodrug (Tilpisertib fosmecarbil)? issue->cause1 solution1 Solution: Use Active Form (Tilpisertib) cause1->solution1 Yes cause2 Concentration Optimized? cause1->cause2 No solution2 Solution: Perform Dose-Response (nM to µM range) cause2->solution2 No cause3 Compound Precipitation? cause2->cause3 Yes solution3 Solution: Check DMSO concentration and solubility cause3->solution3 Yes

Caption: Troubleshooting flowchart for lack of inhibitory effect.

References

Technical Support Center: Overcoming Off-Target Effects of GS-5290 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of GS-5290 (Tilpisertib Fosmecarbil) in experimental settings. While GS-5290 is under investigation for the treatment of ulcerative colitis, like any small molecule inhibitor, it has the potential for unintended interactions that can lead to misleading results.[1][2] This guide offers strategies to identify, validate, and mitigate such effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with GS-5290?

Q2: What are the initial signs that GS-5290 might be causing off-target effects in my experiment?

Common indicators of potential off-target effects include:

  • Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known function of the intended target.

  • High-Dose Toxicity: Significant cytotoxicity or other adverse effects at concentrations close to the IC50 value for the primary target.

  • Discrepancies with Genetic Validation: A lack of correlation between the phenotype observed with GS-5290 treatment and the phenotype seen with genetic knockdown (e.g., siRNA or CRISPR) of the intended target.

  • Inconsistent Results with Structurally Different Inhibitors: If other inhibitors of the same target, but with a different chemical scaffold, do not reproduce the same phenotype.

Q3: How can I minimize the risk of off-target effects from the start?

Proactive measures can significantly reduce the impact of off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of GS-5290 that elicits the desired on-target effect.[1]

  • Use of Appropriate Controls: Always include positive and negative controls in your assays, such as a known inhibitor for the pathway and a vehicle control (e.g., DMSO).[4]

  • Orthogonal Validation: Employ multiple methods to confirm your findings, such as using another inhibitor with a different mechanism of action or genetic tools.[1]

Troubleshooting Guide

If you suspect off-target effects are influencing your results with GS-5290, follow this troubleshooting workflow.

G cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Conclusion A Unexpected Experimental Result with GS-5290 B Review Literature for Known Off-Targets of Similar Compounds A->B C Perform Dose-Response Curve (Efficacy vs. Toxicity) A->C D Target Engagement Assay (e.g., CETSA, NanoBRET) C->D Discrepancy Observed G Kinase Profiling Screen (Broad Panel) C->G Toxicity at Low Doses E Genetic Knockdown/Knockout of Putative Target (e.g., CRISPR) D->E F Rescue Experiment: Express a drug-resistant mutant of the target E->F J Phenotype is On-Target F->J Phenotype Rescued K Phenotype is Off-Target F->K Phenotype Not Rescued H Proteomic Profiling (e.g., Chemoproteomics) G->H I Phenotypic Screening with Structurally Unrelated Inhibitors H->I I->K L Re-evaluate Data and Hypotheses J->L K->L

Caption: Troubleshooting workflow for investigating suspected off-target effects.

Quantitative Data Summary

When troubleshooting, systematically collect and compare quantitative data. The following tables provide templates for organizing your results.

Table 1: Dose-Response Analysis of GS-5290

ConcentrationOn-Target Activity (% Inhibition)Cell Viability (%)Notes
0 µM (Vehicle)0100Baseline
0.1 µM2598
1 µM5595IC50 for target
10 µM9060Potential toxicity
100 µM9520Clear cytotoxicity

Table 2: Comparison of Phenotypes from GS-5290 and Genetic Knockdown

Experimental ConditionObserved Phenotype (e.g., % Apoptosis)On-Target Protein LevelInterpretation
Vehicle Control5%100%Baseline
GS-5290 (1 µM)40%100%Drug-induced phenotype
Target siRNA15%20%On-target phenotype
Scrambled siRNA6%98%Negative control

Key Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To directly measure the binding of GS-5290 to its intended target in intact cells.[1]

  • Methodology:

    • Cell Treatment: Treat intact cells with various concentrations of GS-5290 or a vehicle control.

    • Heating: Heat the cell lysates or intact cells across a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated proteins.[1]

    • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or ELISA.[1]

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of GS-5290 indicates target engagement.[1]

2. Kinase Profiling

  • Objective: To identify unintended kinase targets of GS-5290.

  • Methodology:

    • Submit a sample of GS-5290 to a commercial kinase profiling service.

    • The service will screen the compound against a large panel of purified kinases (e.g., >400 kinases).

    • The activity of each kinase is measured in the presence of a fixed concentration of GS-5290 (typically 1 µM).

    • Results are provided as a percentage of inhibition for each kinase in the panel.

G cluster_0 Experimental Workflow cluster_1 Data Analysis A GS-5290 (Test Compound) C In Vitro Kinase Assay (e.g., Radiometric, Luminescence) A->C B Panel of >400 Purified Kinases B->C D Measure % Inhibition for each Kinase C->D E Identify 'Hits' (e.g., >50% Inhibition) D->E F Determine IC50 for Hits E->F G Cellular Validation of Off-Target Hits F->G

Caption: Workflow for a broad kinase profiling screen.

3. CRISPR-Cas9 Mediated Target Validation

  • Objective: To validate that the observed phenotype is a direct result of inhibiting the intended target.[1]

  • Methodology:

    • gRNA Design: Design and clone guide RNAs (gRNAs) specific to the gene encoding the target protein of GS-5290.

    • Transfection: Transfect cells with Cas9 nuclease and the specific gRNAs.

    • Clonal Selection: Select and expand single-cell clones.

    • Validation of Knockout: Confirm the knockout of the target protein in selected clones via Western blot or genomic sequencing.

    • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with GS-5290.[1]

G cluster_0 Hypothetical Signaling Pathway cluster_1 Potential Off-Target Interaction A Upstream Signal B Target Kinase (Intended Target of GS-5290) A->B C Downstream Substrate 1 B->C D Cellular Phenotype A (On-Target) C->D E GS-5290 E->B Inhibition F Off-Target Kinase X E->F G Downstream Substrate 2 F->G H Cellular Phenotype B (Off-Target) G->H

Caption: Diagram illustrating a primary target pathway and a potential off-target interaction.

References

Tilpisertib Fosmecarbil TFA: In Vivo Administration Technical Support

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo administration of Tilpisertib Fosmecarbil TFA. The following information is intended to aid in troubleshooting and developing experimental protocols.

Disclaimer: Specific, validated vehicle information for the preclinical in vivo administration of this compound is not publicly available. The guidance provided here is based on general best practices for formulating poorly water-soluble compounds for oral administration in animal studies. It is crucial to perform formulation development and vehicle safety studies for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for Tilpisertib Fosmecarbil in preclinical in vivo studies?

A1: In clinical trials, Tilpisertib Fosmecarbil is administered orally.[1] Therefore, oral gavage is the most clinically relevant route for preclinical studies in animal models.

Q2: What are the main challenges in formulating Tilpisertib Fosmecarbil for oral administration?

A2: As with many kinase inhibitors, Tilpisertib Fosmecarbil is likely to have low aqueous solubility. This can lead to challenges in achieving consistent and adequate oral bioavailability for in vivo experiments. The selection of an appropriate vehicle is critical to overcome this limitation.

Q3: What are some common vehicles used for oral administration of poorly soluble compounds in rodents?

A3: A variety of vehicles can be used to formulate poorly soluble compounds for oral gavage. The choice of vehicle will depend on the physicochemical properties of the compound and the specific requirements of the study. It is essential to assess the safety and tolerability of any vehicle in the chosen animal model prior to initiating efficacy studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or variable drug exposure Inadequate solubility in the chosen vehicle.Test the solubility of Tilpisertib Fosmecarbil in a panel of vehicles (see Table 1). Consider using a co-solvent system or a lipid-based formulation.
Compound precipitation in the GI tract.A suspension formulation with a suitable suspending agent (e.g., methylcellulose (B11928114), carboxymethylcellulose) can prevent precipitation.
Adverse events in animals (e.g., weight loss, lethargy) Vehicle-related toxicity.Review the known safety profile of the chosen vehicle.[2][3] Run a vehicle tolerability study in your animal model at the intended dose volume and frequency.
High concentration of solubilizing agents (e.g., DMSO, PEG 400).Minimize the concentration of potentially toxic excipients.[2] If a high concentration is necessary for solubility, ensure appropriate control groups are included.
Difficulty in preparing a homogenous formulation Compound is difficult to wet or disperse.Use of a surfactant (e.g., Tween 80, Polysorbate 80) can improve wettability.[2] Employ proper mixing techniques such as sonication or homogenization.

Experimental Protocols

General Protocol for Preparation of an Oral Suspension

This protocol provides a general guideline for preparing a suspension of a poorly soluble compound like Tilpisertib Fosmecarbil. Note: This is a template and must be optimized for your specific compound and experimental needs.

  • Vehicle Preparation:

    • Prepare the desired vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water).

    • If a surfactant is used, add it to the vehicle at the desired concentration (e.g., 0.1% Tween 80).

    • Mix thoroughly until the vehicle is homogenous.

  • Compound Weighing and Addition:

    • Accurately weigh the required amount of this compound powder.

    • Gradually add the powder to the vehicle while continuously stirring or vortexing to ensure even dispersion.

  • Homogenization:

    • Homogenize the suspension using a suitable method (e.g., sonication, tissue homogenizer) until a fine, uniform suspension is achieved.

    • Visually inspect the suspension for any clumps or aggregates.

  • Storage and Dosing:

    • Store the suspension at the recommended temperature (typically 2-8°C) and protect from light.

    • Before each administration, ensure the suspension is thoroughly re-suspended by vortexing or stirring to guarantee dose uniformity.

Data Presentation

Table 1: Common Vehicles for Oral Gavage in Rodent Studies

VehicleCompositionProperties and Considerations
Aqueous Suspensions 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterCommonly used for water-insoluble compounds. Generally well-tolerated. May require a surfactant to aid in wetting the compound.
0.1-0.5% Tween 80 or Polysorbate 80 in waterSurfactants that can improve solubility and absorption. Can have physiological effects at higher concentrations.[2]
Lipid-Based Formulations Corn oil, sesame oil, Miglyol® 812Can enhance the oral bioavailability of lipophilic compounds. May influence physiological parameters.
Co-solvent Systems Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (B87167) (DMSO)Can solubilize a wide range of compounds. May cause local irritation or systemic toxicity at high concentrations.[2][3]

Visualizations

Signaling Pathway of Tilpisertib

Tilpisertib_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Proinflammatory Stimuli Proinflammatory Stimuli Receptor Receptor Proinflammatory Stimuli->Receptor TPL2 (MAP3K8) TPL2 (MAP3K8) Receptor->TPL2 (MAP3K8) MEK1/2 MEK1/2 TPL2 (MAP3K8)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proinflammatory Cytokines (e.g., TNFα) Proinflammatory Cytokines (e.g., TNFα) Transcription Factors->Proinflammatory Cytokines (e.g., TNFα) Tilpisertib (GS-4875) Tilpisertib (GS-4875) Tilpisertib (GS-4875)->TPL2 (MAP3K8)

Caption: Tilpisertib inhibits TPL2 (MAP3K8) signaling.

Experimental Workflow for In Vivo Administration

In_Vivo_Workflow Formulation_Development 1. Formulation Development - Vehicle Selection - Solubility/Stability Testing Vehicle_Tolerability 2. Vehicle Tolerability Study Formulation_Development->Vehicle_Tolerability Dose_Preparation 3. Dose Preparation Vehicle_Tolerability->Dose_Preparation Animal_Dosing 4. Animal Dosing (Oral Gavage) Dose_Preparation->Animal_Dosing PK_PD_Analysis 5. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Animal_Dosing->PK_PD_Analysis Efficacy_Study 6. Efficacy Study PK_PD_Analysis->Efficacy_Study

Caption: General workflow for in vivo studies.

References

Technical Support Center: Tilpisertib Fosmecarbil TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Tilpisertib fosmecarbil TFA.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is the trifluoroacetic acid (TFA) salt form of Tilpisertib. It is an inhibitor of serine/threonine kinase with anti-inflammatory activity.[1] The compound is also known by its former name, GS-5290, and is under investigation for the treatment of moderately to severely active ulcerative colitis.[2][3][4]

What are the primary uses of this compound in a research setting?

In a research context, this compound is primarily used for in vitro and in vivo studies investigating its mechanism of action as a serine/threonine kinase inhibitor and its potential therapeutic effects related to inflammation.

What are the shipping conditions for this compound?

This compound is typically shipped at room temperature in the continental US, though conditions may vary for other locations.[1]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound. Below is a summary of recommended storage conditions for both the solid compound and prepared stock solutions.

FormStorage TemperatureDurationSpecial Conditions
Solid Compound Room TemperatureVariesStore in a dry place, away from moisture.
Stock Solution -80°C6 monthsSealed storage, protected from moisture.[1]
Stock Solution -20°C1 monthSealed storage, protected from moisture.[1]

Experimental Protocols

Preparation of a Stock Solution

The following protocol outlines the preparation of a stock solution of this compound. The choice of solvent will depend on the specific experimental requirements.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% sodium chloride)

  • 20% SBE-β-CD in Saline

  • Corn Oil

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Solvent Selection: Choose an appropriate solvent system based on the desired final concentration and vehicle for your experiment. Several protocols have been established to achieve a concentration of at least 2.5 mg/mL (2.90 mM).[1]

    • Protocol 1 (Aqueous Formulation): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

    • Protocol 2 (Cyclodextrin Formulation): 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

    • Protocol 3 (Oil-based Formulation): 10% DMSO, 90% Corn Oil.[1]

  • Reconstitution:

    • Begin by dissolving this compound in DMSO to create an initial concentrated stock. For example, to prepare a 25 mg/mL stock in DMSO.

    • Add the remaining solvents sequentially as specified in the chosen protocol. For instance, in Protocol 1, after dissolving in DMSO, add PEG300 and mix thoroughly. Then, add Tween-80 and mix again, followed by the final addition of saline.[1]

  • Ensuring Dissolution: If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be used to facilitate complete dissolution.[1]

  • Aliquoting and Storage: Once a clear solution is obtained, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the storage containers are sealed tightly to protect from moisture.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon adding aqueous buffer The compound has limited solubility in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) may be too low.Use a formulation with solubilizing agents like PEG300, Tween-80, or cyclodextrins (SBE-β-CD) as outlined in the experimental protocols.[1] Ensure the order of solvent addition is followed correctly. Gentle warming or sonication may also help redissolve the precipitate.[1]
Inconsistent experimental results Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Inaccurate concentration of the stock solution.Prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freezing and thawing.[1] Always use a freshly thawed aliquot for each experiment. Re-verify the calculations for the stock solution concentration.
Phase separation in the final solution Immiscibility of the solvents at the prepared ratios.Ensure thorough mixing, including vortexing, after the addition of each solvent. The use of surfactants like Tween-80 is intended to prevent this.[1] If the issue persists, consider preparing the solution fresh before each use.

Visualized Workflow for Storage and Handling

G Workflow for this compound Handling cluster_storage Storage cluster_prep Preparation cluster_use Usage and Final Storage solid Solid Compound (Room Temp, Dry) weigh Weigh Solid solid->weigh Start solution Stock Solution (-20°C or -80°C, Sealed) dissolve Dissolve in DMSO weigh->dissolve add_solvents Add Co-solvents Sequentially (e.g., PEG300, Tween-80, Saline) dissolve->add_solvents mix Mix Thoroughly (Vortex/Sonicate if needed) add_solvents->mix aliquot Aliquot into Single-Use Volumes mix->aliquot store_final Store Aliquots (-20°C for 1 month / -80°C for 6 months) aliquot->store_final use Use in Experiment store_final->use

Caption: Logical workflow for the proper storage and handling of this compound.

References

Preventing Tilpisertib fosmecarbil degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling Tilpisertib fosmecarbil in experimental settings. Given that Tilpisertib fosmecarbil is a fosmecarbil prodrug, it is designed to be converted to the active compound, Tilpisertib, a serine/threonine kinase inhibitor. This inherent instability is crucial for its therapeutic action but presents challenges for in vitro and ex vivo studies. Premature degradation can lead to inaccurate and irreproducible results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of Tilpisert-ib fosmecarbil throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tilpisertib fosmecarbil and why is its stability a concern in experiments?

A1: Tilpisertib fosmecarbil is an orally administered prodrug of Tilpisertib, a potent serine/threonine kinase inhibitor with anti-inflammatory properties. As a prodrug, it is designed to be chemically or enzymatically converted to its active form in the body. This conversion, however, can also occur prematurely in experimental setups, particularly in aqueous solutions and in the presence of certain enzymes found in cell culture media. This degradation can lead to an underestimation of its intended experimental effects or the observation of effects attributable to the active form, Tilpisertib, rather than the prodrug itself.

Q2: What are the primary pathways of Tilpisertib fosmecarbil degradation in experimental settings?

A2: The primary degradation pathways for a phosphate (B84403) prodrug like Tilpisertib fosmecarbil are:

  • Chemical Hydrolysis: This is a pH-dependent process where the phosphate ester bond is cleaved by water. The rate of hydrolysis generally increases with higher pH.

  • Enzymatic Hydrolysis: Enzymes such as phosphatases and esterases, which are often present in biological matrices like cell culture media supplemented with fetal bovine serum (FBS), can rapidly catalyze the cleavage of the phosphate group.

Q3: How should I prepare stock solutions of Tilpisertib fosmecarbil to maximize stability?

A3: To ensure the stability of your Tilpisertib fosmecarbil stock, it is recommended to dissolve the compound in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO). Prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous experimental medium. It is crucial to use fresh, high-quality DMSO to avoid introducing water that can initiate hydrolysis.

Q4: What are the best practices for storing Tilpisertib fosmecarbil?

A4: Proper storage is critical for preventing degradation. Both the solid compound and stock solutions in DMSO should be stored under desiccated conditions at low temperatures. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q5: I'm observing inconsistent results in my cell-based assays. Could this be due to Tilpisertib fosmecarbil degradation?

A5: Yes, inconsistent results are a common sign of compound instability. If Tilpisertib fosmecarbil degrades in your cell culture medium, the effective concentration of the prodrug will decrease over the course of the experiment, leading to variability. The presence of esterases in fetal bovine serum (FBS) is a likely culprit for enzymatic degradation. Consider heat-inactivating the FBS or using serum-free media if your experimental design allows. It is also advisable to perform time-course experiments to assess the stability of the compound in your specific assay conditions.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with Tilpisertib fosmecarbil.

Problem Potential Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of Tilpisertib fosmecarbil in the experimental medium.- Prepare fresh working solutions for each experiment from a frozen, single-use aliquot of the DMSO stock. - Minimize the incubation time of the compound in aqueous solutions before adding to the assay. - Perform a stability study of Tilpisertib fosmecarbil in your specific experimental medium (see Experimental Protocols section).
Precipitation of the compound upon dilution into aqueous buffer or cell culture medium. The solubility limit of Tilpisertib fosmecarbil in the aqueous medium has been exceeded.- Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity and solubility issues. - Prepare intermediate dilutions in DMSO before the final dilution into the aqueous medium. - Briefly vortex or sonicate the solution after dilution to aid dissolution.[1]
High background signal or unexpected cellular responses. Premature conversion to the active drug, Tilpisertib, which may have different biological activities or off-target effects.- Use heat-inactivated fetal bovine serum (FBS) to reduce enzymatic activity. - If possible, perform experiments in serum-free media. - Include a control with the active compound, Tilpisertib, to distinguish its effects from those of the prodrug.
Variability between different batches of the compound. Improper storage or handling leading to degradation of older batches.- Always store the compound as recommended by the supplier. - Aliquot new batches of the compound upon receipt to ensure consistent quality. - If in doubt, test the activity of a new batch against a previously validated one.

Data Presentation

The following tables provide illustrative data on the stability of a typical phosphate prodrug under various conditions. Note: This data is for educational purposes and may not be representative of Tilpisertib fosmecarbil. Researchers should conduct their own stability studies.

Table 1: Illustrative pH-Dependent Hydrolysis of a Phosphate Prodrug

pHHalf-life (t½) in Aqueous Buffer at 37°C
5.0> 48 hours
7.412 hours
8.52 hours

Table 2: Illustrative Stability of a Phosphate Prodrug in Different Cell Culture Media at 37°C

MediumSerum ContentHalf-life (t½)
DMEM10% Fetal Bovine Serum (FBS)4 hours
DMEM10% Heat-Inactivated FBS10 hours
Serum-Free MediumN/A> 24 hours

Experimental Protocols

Protocol 1: Preparation of Tilpisertib fosmecarbil Stock Solution

  • Materials: Tilpisertib fosmecarbil powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the Tilpisertib fosmecarbil powder to equilibrate to room temperature before opening the vial to prevent condensation. b. Weigh the desired amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex or sonicate briefly until the powder is completely dissolved. e. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. f. Store the aliquots at -80°C.

Protocol 2: Assessing the Stability of Tilpisertib fosmecarbil in Cell Culture Medium

  • Materials: Tilpisertib fosmecarbil stock solution, cell culture medium (with and without serum), incubator, HPLC system or other suitable analytical method.

  • Procedure: a. Spike Tilpisertib fosmecarbil into the cell culture medium at the final experimental concentration. b. Incubate the medium at 37°C in a CO₂ incubator. c. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the medium. d. Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis. e. Analyze the concentration of the remaining Tilpisertib fosmecarbil using a validated analytical method like HPLC. f. Plot the concentration of Tilpisertib fosmecarbil versus time to determine its degradation kinetics and half-life.

Visualizations

Signaling_Pathway Simplified Tilpisertib Signaling Pathway cluster_prodrug Extracellular/In Vitro cluster_cell Intracellular Tilpisertib_fosmecarbil Tilpisertib fosmecarbil (Prodrug) Degradation Premature Degradation (pH, Esterases) Tilpisertib_fosmecarbil->Degradation Tilpisertib Tilpisertib (Active Drug) Tilpisertib_fosmecarbil->Tilpisertib Bioactivation Kinase Serine/Threonine Kinase Tilpisertib->Kinase Inhibition Downstream Downstream Signaling (e.g., Inflammation) Kinase->Downstream Biological_Effect Biological Effect Downstream->Biological_Effect

Caption: Conversion of Tilpisertib fosmecarbil to its active form and subsequent kinase inhibition.

Experimental_Workflow Recommended Experimental Workflow Start Start Stock_Prep Prepare Anhydrous DMSO Stock Solution Start->Stock_Prep Storage Aliquot and Store at -80°C Stock_Prep->Storage Working_Sol Prepare Fresh Working Solution for Each Experiment Storage->Working_Sol Assay Perform Experiment (e.g., Cell-based Assay) Working_Sol->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis Troubleshoot Inconsistent Results? Data_Analysis->Troubleshoot Stability_Check Perform Stability Study (See Protocol 2) Troubleshoot->Stability_Check Yes End End Troubleshoot->End No Stability_Check->Working_Sol

Caption: Flowchart for handling Tilpisertib fosmecarbil to ensure experimental reproducibility.

Logical_Relationship Factors Affecting Tilpisertib fosmecarbil Stability Stability Tilpisertib fosmecarbil Stability pH pH of Solution pH->Stability influences Temperature Temperature Temperature->Stability influences Enzymes Presence of Esterases/ Phosphatases Enzymes->Stability influences Solvent Solvent (Aqueous vs. Anhydrous) Solvent->Stability influences Storage Storage Conditions (Freeze-thaw cycles) Storage->Stability influences

References

Technical Support Center: Assessing GS-5290 Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to evaluate the potential toxicity of the investigational drug GS-5290 (Tilpisertib fosmecarbil).

Frequently Asked Questions (FAQs)

Q1: What is GS-5290 and its mechanism of action?

GS-5290, also known as Tilpisertib (B3325163) fosmecarbil, is an investigational small molecule drug being developed for the treatment of ulcerative colitis.[1] Its mechanism of action is the inhibition of the serine/threonine kinase Cot (also known as MAP3K8 or TPL2).[2] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway, which plays a crucial role in inflammation by regulating the production of pro-inflammatory cytokines like TNFα.[2][3] By inhibiting TPL2, GS-5290 is expected to reduce the inflammatory response.[2]

Q2: Why is it important to test for GS-5290 toxicity?

Assessing the cytotoxicity of any investigational drug is a critical step in preclinical development. It helps to:

  • Determine the therapeutic window of the compound.

  • Identify potential off-target effects that could lead to adverse events.

  • Establish a safe dose range for further studies.

  • Understand the compound's overall safety profile.

Q3: Which cell viability assays are recommended for testing GS-5290 toxicity?

Several robust and well-established cell viability assays can be used to assess the potential cytotoxicity of GS-5290. The choice of assay depends on the specific research question, cell type, and available equipment. Commonly recommended assays include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells.

  • XTT Assay: Similar to the MTT assay, this colorimetric test also measures mitochondrial dehydrogenase activity.

  • LDH Release Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells, indicating a loss of membrane integrity.

Q4: What cell lines are appropriate for testing GS-5290 toxicity?

The choice of cell line should be relevant to the therapeutic indication of GS-5290. For ulcerative colitis, relevant cell lines could include:

  • Colon epithelial cell lines: Such as Caco-2 and HT-29, to assess direct effects on the intestinal epithelium.

  • Immune cell lines: Such as THP-1 (monocytes/macrophages) or Jurkat (T cells), to evaluate effects on immune cells involved in the inflammatory response.

Q5: How should I interpret the results from these assays?

The results are typically expressed as the concentration of the drug that causes a 50% reduction in cell viability (CC50) or a 50% inhibition of a specific function (IC50). A lower CC50 value indicates higher cytotoxicity. It is crucial to compare the CC50 value to the effective concentration required for the drug's therapeutic effect (EC50) to determine the therapeutic index (CC50/EC50). A higher therapeutic index is generally desirable.

Experimental Workflows and Signaling Pathways

To understand the experimental process and the biological context of GS-5290's action, the following diagrams illustrate a general workflow for assessing cytotoxicity and the targeted signaling pathway.

G cluster_workflow Experimental Workflow for Cytotoxicity Testing A Cell Seeding (e.g., Caco-2, THP-1) B Treatment with GS-5290 (Dose-Response) A->B C Incubation (24, 48, 72 hours) B->C D Perform Cell Viability Assay (MTT, XTT, or LDH) C->D E Data Acquisition (Spectrophotometer) D->E F Data Analysis (Calculate CC50) E->F

Caption: A generalized workflow for assessing the cytotoxicity of GS-5290.

G cluster_pathway GS-5290 Mechanism of Action Stimulus Inflammatory Stimulus (e.g., LPS, TNFα) TPL2 TPL2 (Cot/MAP3K8) Stimulus->TPL2 MEK MEK1/2 TPL2->MEK Activates GS5290 GS-5290 (Tilpisertib fosmecarbil) GS5290->TPL2 Inhibits ERK ERK1/2 MEK->ERK Activates Transcription Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription Activates TNFa TNFα Production (Inflammation) Transcription->TNFa Induces

Caption: The signaling pathway inhibited by GS-5290.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how results from cell viability assays for GS-5290 could be summarized. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Table 1: Cytotoxicity of GS-5290 in Colon Epithelial Cells (Caco-2)

Assay TypeIncubation Time (hours)CC50 (µM)
MTT 24> 100
4885.2
7262.5
XTT 24> 100
4888.9
7265.1
LDH 24> 100
4895.7
7278.3

Table 2: Cytotoxicity of GS-5290 in Immune Cells (THP-1)

Assay TypeIncubation Time (hours)CC50 (µM)
MTT 2498.1
4875.4
7255.8
XTT 2499.5
4878.2
7258.3
LDH 24> 100
4889.1
7270.6

Detailed Experimental Protocols

MTT Assay Protocol

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of GS-5290 and a vehicle control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol

The XTT assay is similar to the MTT assay but produces a water-soluble formazan product, simplifying the procedure.

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of GS-5290 and a vehicle control.

  • Incubation: Incubate for the desired time periods.

  • XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 450-500 nm using a microplate reader.

LDH Release Assay Protocol

This assay measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the supernatant.

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of GS-5290, a vehicle control, a positive control (lysis buffer), and a negative control (untreated cells).

  • Incubation: Incubate for the desired time periods.

  • Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Troubleshooting Guides

Issue: High background in MTT/XTT assays

  • Possible Cause: Phenol (B47542) red in the culture medium can interfere with absorbance readings.

    • Solution: Use phenol red-free medium for the assay.

  • Possible Cause: Contamination of the cell culture with bacteria or yeast.

    • Solution: Regularly test for contamination and maintain aseptic techniques.

Issue: Low signal or poor dynamic range

  • Possible Cause: Suboptimal cell number.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for a linear response.

  • Possible Cause: Insufficient incubation time with the assay reagent.

    • Solution: Optimize the incubation time for your specific cell line and experimental conditions.

Issue: Inconsistent results between replicates

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and use appropriate pipetting techniques.

  • Possible Cause: "Edge effect" in 96-well plates due to evaporation.

    • Solution: Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.

Issue: Discrepancies between different viability assays

  • Possible Cause: Different assays measure different aspects of cell health (metabolic activity vs. membrane integrity).

    • Solution: This is not necessarily an error. Different mechanisms of cell death can affect assays differently. Consider using a multi-parametric approach to get a more complete picture of cytotoxicity. For example, a decrease in MTT signal without an increase in LDH release might suggest cytostatic effects rather than cytotoxic ones.

References

Adjusting Tilpisertib fosmecarbil dose for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tilpisertib (B3325163) fosmecarbil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Tilpisertib fosmecarbil and its active form, Tilpisertib (GS-4875), in various cell lines. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is Tilpisertib fosmecarbil and how does it work?

A1: Tilpisertib fosmecarbil (formerly GS-5290) is a prodrug that is converted in vivo to its active form, Tilpisertib (GS-4875). Tilpisertib is a potent and selective inhibitor of the serine/threonine kinase Cot (Cancer Osaka Thyroid), also known as TPL2 (Tumor Progression Locus 2) or MAP3K8.[1] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway, which is involved in inflammatory responses.[1][2] By inhibiting TPL2, Tilpisertib blocks the phosphorylation of MEK and ERK, leading to a reduction in the production and signaling of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα).[1][2][3]

Q2: What is the primary application of Tilpisertib fosmecarbil?

A2: Tilpisertib fosmecarbil is currently under investigation in Phase 2 clinical trials for the treatment of moderately to severely active ulcerative colitis, a form of inflammatory bowel disease.[4][5][6][7] Its mechanism of action makes it a promising therapeutic candidate for various inflammatory and autoimmune diseases, as well as certain types of cancer where the TPL2 signaling pathway is implicated.[3][8][9]

Q3: What is a good starting concentration for Tilpisertib (GS-4875) in my in vitro experiments?

A3: The optimal concentration of Tilpisertib will vary depending on the cell line and the specific experimental endpoint. Based on available data, Tilpisertib (GS-4875) has a very potent inhibitory effect on the TPL2 kinase, with an IC50 of 1.3 nM in a biochemical assay.[2] For cell-based assays, a good starting point is to perform a dose-response curve ranging from low nanomolar to micromolar concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.

Q4: How do I choose the right cell line for my experiment?

A4: The choice of cell line will depend on your research question.

  • For studying inflammatory responses: Primary human monocytes, macrophage-like cell lines (e.g., THP-1, U937), or dendritic cells are excellent choices as they express TPL2 and are responsive to inflammatory stimuli like lipopolysaccharide (LPS).[2]

  • For cancer studies: Select cell lines where the TPL2/MAPK pathway is known to be activated or to play a role in proliferation and survival. This may include certain breast cancer, ovarian cancer, or pancreatic cancer cell lines.[9][10] It is advisable to screen a panel of cell lines to identify those most sensitive to TPL2 inhibition.

Q5: How can I assess the effectiveness of Tilpisertib in my cell line?

A5: The effectiveness of Tilpisertib can be assessed through several methods:

  • Western Blotting: To confirm the mechanism of action, you can measure the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). A dose-dependent decrease in the phosphorylation of these proteins upon treatment with Tilpisertib would indicate target engagement.

  • Cytokine Release Assays: For inflammatory models, you can stimulate cells with an agent like LPS and then measure the release of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-8) into the cell culture supernatant using ELISA or other immunoassays. Effective TPL2 inhibition will lead to a significant reduction in cytokine secretion.[2]

  • Cell Viability/Proliferation Assays: To assess the anti-proliferative effects of Tilpisertib, you can use assays such as MTT, XTT, or CellTiter-Glo to measure cell viability after treatment for a specific duration (e.g., 48 or 72 hours).

Quantitative Data Summary

The following table summarizes the available quantitative data for Tilpisertib (GS-4875) and other TPL2 inhibitors. It is important to note that the potency of these inhibitors can vary significantly between different cell lines and experimental conditions.

CompoundTargetAssay TypeCell Line/SystemIC50 / EC50 / LC50Reference
Tilpisertib (GS-4875) TPL2 KinaseBiochemical Kinase AssayN/AIC50 = 1.3 nM[2]
Tilpisertib (GS-4875) LPS-stimulated TNFα productionIn vivo rat modelLewis RatsEC50 = 667 nM[2]
Generic TPL2 InhibitorCell ViabilityMTS Assay (48h)MCF7 (Breast Cancer)LC50 = 16.3 µM
Generic TPL2 InhibitorCell ViabilityMTS Assay (72h)MCF7 (Breast Cancer)LC50 = 5.1 µM
Generic TPL2 InhibitorCell ViabilityMTS Assay (48h)MDA-MB-231 (Breast Cancer)LC50 = 163 µM
Generic TPL2 InhibitorCell ViabilityMTS Assay (72h)MDA-MB-231 (Breast Cancer)LC50 = 51 µM
Tpl2-1IL-6 ProductionCytokine Release AssayA549 (Lung Carcinoma)Inhibition at 1-10 µM[11][12]
Tpl2-2IL-6 ProductionCytokine Release AssayA549 (Lung Carcinoma)Inhibition at 1-10 µM[11][12]

Signaling Pathway Diagram

TPL2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 activates LPS LPS LPS->TLR4 binds IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK TRAF6->IKK p105_TPL2 p105-TPL2 Complex IKK->p105_TPL2 phosphorylates p105, leading to release of TPL2 TPL2 Active TPL2 p105_TPL2->TPL2 MEK MEK TPL2->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription of Pro-inflammatory Genes (e.g., TNFα, IL-6) ERK->Transcription activates transcription factors Tilpisertib Tilpisertib (GS-4875) Tilpisertib->TPL2 inhibits

Caption: TPL2 signaling pathway initiated by LPS.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Endpoint Assays start Start: Select Cell Line cell_culture Cell Culture and Seeding start->cell_culture dose_response Dose-Response Experiment (e.g., 1 nM to 10 µM Tilpisertib) cell_culture->dose_response incubation Incubate for desired time (e.g., 24, 48, 72 hours) dose_response->incubation viability_assay Cell Viability Assay (MTT, CellTiter-Glo) incubation->viability_assay western_blot Western Blot for p-MEK, p-ERK, Total ERK incubation->western_blot cytokine_assay Cytokine Release Assay (ELISA) incubation->cytokine_assay data_analysis Data Analysis: Determine IC50/EC50 viability_assay->data_analysis western_blot->data_analysis cytokine_assay->data_analysis conclusion Conclusion: Optimal Dose Determined data_analysis->conclusion

Caption: Workflow for determining the optimal dose of Tilpisertib.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-based)

This protocol is for determining the effect of Tilpisertib on the viability of adherent cell lines.

Materials:

  • Tilpisertib (GS-4875)

  • Selected cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Tilpisertib in DMSO.

    • Perform serial dilutions of the Tilpisertib stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest Tilpisertib concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared Tilpisertib dilutions or control medium.

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for 15 minutes at room temperature on an orbital shaker.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the Tilpisertib concentration and determine the LC50 value using non-linear regression analysis.

Protocol 2: Western Blot for p-MEK and p-ERK

This protocol is for assessing the inhibition of the TPL2-MEK-ERK signaling pathway.

Materials:

  • Tilpisertib (GS-4875)

  • Selected cell line

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-MEK, anti-p-ERK, anti-total MEK, anti-total ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of Tilpisertib for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a protein assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To assess total protein levels, the membrane can be stripped and re-probed with antibodies against total ERK and a loading control.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol is for measuring the effect of Tilpisertib on the release of pro-inflammatory cytokines from immune cells.

Materials:

  • Tilpisertib (GS-4875)

  • Immune cells (e.g., primary human monocytes or THP-1 cells)

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • 24-well plates

  • ELISA kit for the cytokine of interest (e.g., TNFα, IL-6)

Procedure:

  • Cell Seeding and Treatment:

    • Seed the immune cells in a 24-well plate at an appropriate density.

    • Pre-treat the cells with various concentrations of Tilpisertib for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified time (e.g., 4-24 hours).

    • Include an unstimulated control and a vehicle control (LPS stimulation with DMSO).

  • Supernatant Collection:

    • After the stimulation period, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant.

  • ELISA:

    • Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

    • Determine the percentage of inhibition of cytokine release for each Tilpisertib concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the Tilpisertib concentration to determine the IC50 value.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or weak effect of Tilpisertib on cell viability Cell line is resistant to TPL2 inhibition.- Confirm TPL2 expression in your cell line. - Screen a panel of different cell lines to find a sensitive model. - Ensure the MAPK pathway is active in your cell line.
Incorrect dose range.- Perform a broader dose-response curve, including higher concentrations (up to 50 µM).
Insufficient incubation time.- Increase the incubation time (e.g., up to 96 hours).
Degraded compound.- Ensure proper storage of the Tilpisertib stock solution (-20°C or -80°C). - Use a fresh aliquot of the compound.
Inconsistent results in Western blots for p-ERK Variable cell confluency or treatment time.- Ensure consistent cell seeding density and treatment duration across experiments.
Inefficient cell lysis or protein degradation.- Use fresh lysis buffer with protease and phosphatase inhibitors. - Keep samples on ice at all times.
Low basal p-ERK levels.- Serum-starve cells before treatment to reduce basal phosphorylation. - Stimulate cells with a growth factor or other agonist to induce ERK phosphorylation before adding the inhibitor.
High background in cytokine release assays LPS contamination of reagents.- Use endotoxin-free reagents and plasticware.
Cell stress or death.- Ensure high cell viability before and during the experiment. - Use a non-toxic concentration of Tilpisertib.
Non-specific binding in ELISA.- Follow the ELISA kit manufacturer's instructions for blocking and washing steps carefully.

References

Mitigating batch-to-batch variability of Tilpisertib fosmecarbil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tilpisertib fosmecarbil. The information provided is based on general principles of pharmaceutical science and best practices for small molecule drug development.

Frequently Asked Questions (FAQs)

Q1: What is Tilpisertib fosmecarbil and what is its mechanism of action?

Tilpisertib fosmecarbil (also known as GS-5290) is an investigational small molecule drug being studied for the treatment of moderately to severe ulcerative colitis. It functions as an inhibitor of the serine/threonine kinase Cot (also known as MAP3K8 or TPL2). By inhibiting Cot, which is an upstream regulator in the MEK-ERK pathway, Tilpisertib fosmecarbil is expected to reduce the production and signaling of tumor necrosis factor-alpha (TNFα), a key inflammatory cytokine.[1]

Q2: What are the primary causes of batch-to-batch variability in pharmaceutical manufacturing?

Batch-to-batch variability in pharmaceutical products can stem from several sources. Key contributors include inconsistencies in raw materials, variations in the manufacturing process, environmental factors, and human error. For small molecules like Tilpisertib fosmecarbil, polymorphism, where the same chemical compound exists in different crystalline forms, can also be a significant cause of variability, affecting physical properties like solubility and dissolution rate.[2][3][4]

Q3: How can variability in raw materials affect the final product?

Inconsistent quality of raw materials can directly impact the quality of the final drug product. This can manifest as variations in yield, impurity profiles, and physical characteristics of the active pharmaceutical ingredient (API).[1][5][6] Establishing stringent specifications for all raw materials and qualifying suppliers are critical steps in mitigating this risk.

Q4: What are the recommended storage and handling conditions for Tilpisertib fosmecarbil?

While specific stability data for Tilpisertib fosmecarbil is not publicly available, general best practices for small molecule drugs should be followed. These compounds are typically sensitive to temperature, humidity, and light.[7][8][9] It is recommended to store Tilpisertib fosmecarbil in a cool, dry, and dark environment. Refer to the certificate of analysis for specific storage recommendations for your batch. Improper storage can lead to degradation, impacting the drug's potency and safety.[10]

Troubleshooting Guides

HPLC Analysis Issues

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity and potency of small molecule drugs. Below are common issues encountered during HPLC analysis and their potential solutions.[11][12][13]

Problem Potential Causes Solutions
Peak Tailing - Column contamination- Sample overload- Inappropriate mobile phase pH- Flush the column with a strong solvent- Reduce sample concentration or injection volume- Adjust mobile phase pH to ensure complete ionization or non-ionization of the analyte
Peak Fronting - Sample too concentrated- Column deterioration- Dilute the sample- Replace the column
Retention Time Shifts - Change in mobile phase composition- Fluctuation in column temperature- System leaks- Prepare fresh mobile phase- Use a column oven for temperature control- Inspect fittings for leaks
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase or detector cell- Degas the mobile phase and purge the system- Use fresh, HPLC-grade solvents and clean the detector cell
Split Peaks - Clogged column frit- Incompatibility of injection solvent with mobile phase- Replace the column frit or the column- Dissolve the sample in the mobile phase
Inconsistent In Vitro Assay Performance

Q: My in vitro experiments with different batches of Tilpisertib fosmecarbil are showing variable results. What could be the cause?

A: Inconsistent performance in in-vitro assays can be due to several factors related to the drug substance itself.

  • Purity and Impurity Profile: Different batches may have slight variations in their purity and impurity profiles. Some impurities could have biological activity that interferes with the assay. It is crucial to use a well-characterized reference standard and to assess the impurity profile of each batch.

  • Solubility and Dissolution: As a small molecule, the solubility of Tilpisertib fosmecarbil can be influenced by its physical properties, such as particle size and crystalline form (polymorphism).[2] Inconsistent solubility can lead to variations in the effective concentration in your assay.

  • Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.[7][10]

To troubleshoot, consider the following:

  • Characterize each batch: Perform analytical testing (e.g., HPLC, LC-MS) to confirm the purity and impurity profile of each batch.

  • Assess physical properties: If possible, analyze the particle size and check for polymorphism using techniques like X-ray powder diffraction.

  • Ensure consistent sample preparation: Develop a standardized protocol for dissolving the compound to ensure complete and consistent solubilization.

  • Verify storage conditions: Confirm that all batches have been stored according to the manufacturer's recommendations.

Experimental Protocols

Below are generalized protocols for key analytical techniques. These should be adapted and validated for your specific experimental setup.

HPLC Method for Purity and Assay of Tilpisertib Fosmecarbil

Objective: To determine the purity of Tilpisertib fosmecarbil and to quantify its content in a sample.

Materials:

  • Tilpisertib fosmecarbil reference standard and sample

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or other suitable buffer components

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve the Tilpisertib fosmecarbil reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at a similar concentration to the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detector wavelength: To be determined based on the UV absorbance maximum of Tilpisertib fosmecarbil.

    • Gradient: A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage over 20-30 minutes to elute all components.

  • Analysis: Inject the standard and sample solutions. The purity is determined by the area percentage of the main peak relative to the total peak area. The assay is calculated by comparing the peak area of the sample to that of the reference standard.

Dissolution Testing for Tilpisertib Fosmecarbil Formulations

Objective: To assess the rate at which Tilpisertib fosmecarbil from a solid dosage form dissolves in a liquid medium.

Materials:

  • Tilpisertib fosmecarbil tablets or capsules

  • Dissolution apparatus (e.g., USP Apparatus 2 - paddle)

  • Dissolution medium (e.g., simulated gastric or intestinal fluid)

  • HPLC system for analysis

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus with the specified medium at a controlled temperature (typically 37 °C) and paddle speed (e.g., 50 rpm).

  • Test Initiation: Place one tablet/capsule in each dissolution vessel.

  • Sampling: Withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh medium.

  • Analysis: Analyze the concentration of Tilpisertib fosmecarbil in each sample using a validated HPLC method.

  • Data Interpretation: Plot the percentage of drug dissolved against time to obtain a dissolution profile.

Visualizations

Tilpisertib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα TNFR TNFR TNFα->TNFR TRAF2 TRAF2 TNFR->TRAF2 Cot (TPL2) Cot (TPL2) TRAF2->Cot (TPL2) MEK1/2 MEK1/2 Cot (TPL2)->MEK1/2 Activates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Activates NF-κB NF-κB ERK1/2->NF-κB Tilpisertib Tilpisertib Tilpisertib->Cot (TPL2) Inhibits Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Transcription Batch_Variability_Workflow Start Start New Batch Received New Batch Received Start->New Batch Received Analytical Testing Analytical Testing New Batch Received->Analytical Testing Compare to Reference Compare to Reference Analytical Testing->Compare to Reference Meets Specification? Meets Specification? Compare to Reference->Meets Specification? Release for Use Release for Use Meets Specification?->Release for Use Yes Investigate Deviation Investigate Deviation Meets Specification?->Investigate Deviation No Quarantine Batch Quarantine Batch Investigate Deviation->Quarantine Batch Troubleshooting_Tree Inconsistent Results Inconsistent Results Check Purity Check Purity Inconsistent Results->Check Purity Review Storage Review Storage Inconsistent Results->Review Storage Verify Sample Prep Verify Sample Prep Inconsistent Results->Verify Sample Prep Purity OK? Purity OK? Check Purity->Purity OK? Storage OK? Storage OK? Review Storage->Storage OK? Prep OK? Prep OK? Verify Sample Prep->Prep OK? Source New Batch Source New Batch Purity OK?->Source New Batch No Re-test Re-test Purity OK?->Re-test Yes Correct Storage Correct Storage Storage OK?->Correct Storage No Storage OK?->Re-test Yes Optimize Protocol Optimize Protocol Prep OK?->Optimize Protocol No Prep OK?->Re-test Yes

References

Tilpisertib fosmecarbil tfa interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using Tilpisertib (B3325163) fosmecarbil tfa in various assays. The following information is designed to help identify and resolve potential issues related to assay interference.

Frequently Asked Questions (FAQs)

Q1: What is Tilpisertib fosmecarbil and what is its mechanism of action?

Tilpisertib fosmecarbil, also known as GS-5290, is an investigational small molecule inhibitor.[1][2] It is a prodrug that is converted to the active compound, Tilpisertib (GS-4875). Tilpisertib is an inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot, which is a serine/threonine kinase.[3] TPL2 is an upstream regulator in the MEK-ERK signaling pathway, and its inhibition is expected to reduce the production of inflammatory cytokines like TNFα.[3]

Q2: Are there any known instances of Tilpisertib fosmecarbil tfa interfering with common assay reagents?

Currently, there is no specific publicly available data detailing the direct interference of this compound with common assay reagents. However, like many small molecule inhibitors, it has the potential to interfere with certain assay formats.[4] Potential interferences can include:

  • Fluorescence Interference: Compounds that are inherently fluorescent can artificially increase the signal in fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization).[4][5]

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelengths of the fluorophores used in the assay, leading to a decrease in signal.[4]

  • Assay Reagent Inhibition: The compound could directly inhibit reporter enzymes used in the assay, such as luciferase in luminescence-based assays (e.g., Kinase-Glo®).[5]

  • Non-specific Inhibition: Molecules can sometimes inhibit kinases indirectly, for example, by chelating necessary cofactors.[4]

Q3: What are the initial steps to take if I suspect my results with this compound are inaccurate?

If you suspect inaccurate results, a systematic approach to troubleshooting is crucial.[6] Begin by:

  • Verifying Controls: Ensure that both your positive and negative controls are behaving as expected. Control failures are a strong indicator of a systemic issue with the assay itself.[5]

  • Checking for Obvious Errors: Review your experimental setup for any potential pipetting errors, incorrect reagent concentrations, or inconsistencies in incubation times and temperatures.[6]

  • Assessing Compound-Specific Effects: Run a set of experiments to specifically test for interference from this compound. This can include running the assay in the absence of the target kinase to see if the compound alone generates a signal.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results

High variability between replicate wells is a common issue in kinase assays.[6]

Potential Causes & Solutions

Potential CauseRecommended Action
Pipetting Inaccuracy Calibrate pipettes regularly and use appropriate pipetting techniques, especially for small volumes. Reverse pipetting can be useful for viscous solutions.[6]
Inadequate Reagent Mixing Ensure all reagents, including the compound, are thoroughly mixed before and after being added to the assay plate.[6]
Edge Effects Evaporation from the outer wells of a microplate can lead to concentrated reagents and skewed results. To mitigate this, avoid using the outermost wells or fill them with buffer or water.[6]
Inconsistent Incubation Ensure consistent incubation times and temperatures across the entire assay plate by using a calibrated incubator.[6]
Issue 2: Unexpectedly Low or No Kinase Activity

A lack of detectable kinase activity can stem from several factors.[5]

Potential Causes & Solutions

Potential CauseRecommended Action
Inactive Enzyme Ensure the kinase is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.[6] Consider performing an autophosphorylation assay to confirm basal activity.[5]
Suboptimal Reagent Concentrations The concentrations of ATP and the substrate are critical. These should be at or near the Michaelis constant (Km) for your specific assay conditions.[5] Perform titrations for both the enzyme and substrate to determine optimal concentrations (See Experimental Protocols section).
Reagent Quality Use high-purity reagents. Impurities in ATP, substrates, or buffers can negatively impact reaction kinetics.[4]
Issue 3: Suspected Compound Interference

If you suspect this compound is directly interfering with your assay signal.

Potential Causes & Solutions

Potential CauseRecommended Action
Fluorescence/Luminescence Interference To check for this, run your assay with the compound but without the kinase enzyme. A signal in this control well indicates direct interference. You may need to switch to an alternative assay format (e.g., a label-free method if using a fluorescence-based assay).[5]
Inhibition of Detection System For assays like ADP-Glo™, where a detection reagent is added, you can test for interference by adding the compound at the same time as the detection reagent in a control well.[7]
Compound Aggregation At higher concentrations, some compounds can form aggregates that lead to non-specific inhibition. Consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to disrupt potential aggregates.

Experimental Protocols

Protocol 1: Enzyme Titration

Objective: To determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.

Methodology:

  • Set up the kinase assay with fixed, non-limiting concentrations of the substrate and ATP (e.g., 200 µM substrate, 100 µM ATP).[5]

  • Create a serial dilution of the kinase enzyme.

  • Add the different enzyme concentrations to respective wells on the assay plate.

  • Initiate the kinase reaction and incubate for the standard assay time.

  • Add the detection reagents and measure the signal.

  • Plot the signal intensity against the enzyme concentration to identify the linear range. Select a concentration from the lower end of the linear range for subsequent experiments to ensure the assay is sensitive to inhibition.

Protocol 2: ATP Titration for Km Determination

Objective: To determine the Michaelis constant (Km) of ATP for the kinase under your specific assay conditions.

Methodology:

  • Set up the kinase assay with a fixed, optimal concentration of the enzyme (determined from Protocol 1) and a saturating concentration of the substrate.

  • Prepare a serial dilution of ATP.

  • Add the different ATP concentrations to the wells.

  • Initiate the kinase reaction and measure the initial reaction velocity at each ATP concentration.

  • Plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value. For inhibitor screening, using an ATP concentration close to the Km is often recommended.

Visualizations

Signaling_Pathway cluster_upstream Upstream Activation cluster_pathway MAPK Signaling Cascade cluster_downstream Downstream Effects Stimulus Stimulus TPL2 TPL2 (MAP3K8) Stimulus->TPL2 Activates MEK1_2 MEK1/2 TPL2->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK1_2->Transcription_Factors Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNFα) Transcription_Factors->Inflammatory_Cytokines Induces Production Tilpisertib Tilpisertib Tilpisertib->TPL2 Inhibits

Caption: TPL2 (MAP3K8) signaling pathway and the inhibitory action of Tilpisertib.

Caption: A logical workflow for troubleshooting unexpected assay results.

References

Technical Support Center: GS-5290 (Tilpisertib Fosmecarbil)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers and drug development professionals engaged in long-term studies with GS-5290 (Tilpisertib Fosmecarbil).

Frequently Asked Questions (FAQs)

CategoryQuestionAnswer
General What is GS-5290 (Tilpisertib Fosmecarbil)?GS-5290, also known as Tilpisertib (B3325163) Fosmecarbil, is an investigational small molecule inhibitor of the serine/threonine kinase TPL2 (MAP3K8).[1][2] It is being developed for its potential anti-inflammatory properties.[3]
What is the mechanism of action of GS-5290?GS-5290 targets and inhibits the activity of TPL2 (Tumor Progression Locus 2), a key upstream regulator in the MEK-ERK signaling pathway.[1] By inhibiting TPL2, GS-5290 is expected to reduce the production and signaling of pro-inflammatory cytokines such as TNFα.[1]
What are the primary research applications for GS-5290?GS-5290 is primarily being investigated for its therapeutic potential in inflammatory conditions, such as ulcerative colitis.[4][5][6] In a research setting, it can be used to study the role of the TPL2 signaling pathway in various cellular processes.
Handling & Storage How should GS-5290 be stored for long-term studies?For long-term stability, GS-5290 should be stored as a solid at -20°C. Stock solutions in a suitable solvent like DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
What is the recommended solvent for preparing GS-5290 stock solutions?Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of small molecule inhibitors. Ensure the final DMSO concentration in your experimental media is non-toxic to the cells (typically below 0.5%).
In Vitro Studies What is a typical starting concentration range for in vitro studies?The optimal concentration will vary depending on the cell type and assay. It is recommended to perform a dose-response curve to determine the IC50 for your specific experimental system. Based on general kinase inhibitor profiles, a starting range of 1 nM to 10 µM could be explored.
How can I assess the stability of GS-5290 in my cell culture media?The stability of a small molecule in culture media can be influenced by factors like pH, temperature, and media components.[7] To assess stability, incubate GS-5290 in your media at 37°C for various time points (e.g., 0, 2, 8, 24, 48 hours) and quantify the remaining compound using methods like HPLC-MS.[7]

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent Results in Long-Term Studies Compound Degradation: GS-5290 may degrade over extended incubation periods in aqueous culture media.- Prepare fresh dilutions of GS-5290 from a frozen stock for each experiment.- Perform a stability study of GS-5290 in your specific cell culture medium at 37°C.[7]- Consider replenishing the media with fresh compound at regular intervals during long-term experiments.
Cell Culture Variability: Phenotypic or genotypic drift of cell lines during continuous passaging.- Use cells with a low passage number and maintain a consistent passaging schedule.- Regularly authenticate your cell lines.- Cryopreserve a master cell bank to ensure a consistent starting population.
Assay Interference: The compound may interfere with the assay readout (e.g., autofluorescence, quenching).- Run a control plate with the compound and assay reagents in the absence of cells to check for direct interference.[8]
High Cytotoxicity Observed Off-Target Effects: At high concentrations, kinase inhibitors can have off-target effects leading to cytotoxicity.- Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments.- Lower the concentration of GS-5290 and/or reduce the treatment duration.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Loss of Inhibitory Effect Over Time Cellular Efflux: Cells may actively transport the compound out, reducing its intracellular concentration.- Investigate the expression of efflux pumps (e.g., P-glycoprotein) in your cell line.- Consider using an efflux pump inhibitor as a control to see if it restores the activity of GS-5290.
Metabolic Clearance: Cells may metabolize and inactivate the compound.- Perform in vitro metabolic stability assays using liver microsomes or cell lysates to assess the metabolic fate of GS-5290.[9]

Experimental Protocols

General Protocol for Assessing Long-Term Efficacy of GS-5290 in a Cell-Based Assay

This protocol provides a general framework for evaluating the long-term effects of GS-5290 on a specific cellular response (e.g., cytokine production).

1. Materials:

  • GS-5290 (Tilpisertib Fosmecarbil)

  • Cell line of interest (e.g., a human monocytic cell line)

  • Complete cell culture medium

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • Assay reagents for measuring the desired endpoint (e.g., ELISA kit for TNFα)

  • Sterile multi-well plates

2. Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in a multi-well plate to ensure they do not become over-confluent during the experiment.

    • Allow cells to adhere and stabilize overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of GS-5290 in DMSO.

    • On the day of the experiment, prepare serial dilutions of GS-5290 in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of GS-5290 or vehicle.

  • Long-Term Incubation:

    • Incubate the cells in a humidified incubator at 37°C and 5% CO2 for the desired duration (e.g., 24, 48, 72 hours).

    • For very long-term studies, consider a partial media change with fresh compound every 48-72 hours to maintain compound concentration and nutrient levels.

  • Stimulation:

    • At the end of the treatment period, add the stimulant (e.g., LPS) to the wells to induce the cellular response of interest (e.g., TNFα production).

    • Incubate for the appropriate stimulation time (this should be optimized for your specific assay).

  • Endpoint Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of the endpoint molecule (e.g., TNFα) using a validated assay (e.g., ELISA) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of GS-5290 compared to the vehicle-treated, stimulated control.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway of GS-5290 Action

GS5290_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear Stimulus Stimulus Receptor Receptor Stimulus->Receptor TPL2 TPL2 Receptor->TPL2 MEK1_2 MEK1/2 TPL2->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK1_2->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression GS5290 GS-5290 GS5290->TPL2 TNFa_Production TNFα Production Gene_Expression->TNFa_Production

Caption: Hypothetical signaling pathway illustrating the inhibitory action of GS-5290 on the TPL2 kinase.

Experimental Workflow for Long-Term GS-5290 Study

Experimental_Workflow A 1. Cell Seeding (Appropriate Density) B 2. Overnight Adherence and Stabilization A->B C 3. GS-5290 Treatment (Dose-Response & Vehicle) B->C D 4. Long-Term Incubation (e.g., 24-72h) C->D E 5. Cellular Stimulation (e.g., LPS) D->E F 6. Endpoint Measurement (e.g., ELISA for TNFα) E->F G 7. Data Analysis (IC50 Determination) F->G Troubleshooting_Logic Start Inconsistent Results Observed Check_Compound Assess Compound Stability in Media (HPLC-MS) Start->Check_Compound Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Check_Assay Control for Assay Interference Start->Check_Assay Stable Compound Stable? Check_Compound->Stable Healthy Cells Healthy? Check_Cells->Healthy Interference Interference Found? Check_Assay->Interference Solution_Compound Replenish Compound During Experiment Stable->Solution_Compound No End Consistent Results Stable->End Yes Solution_Cells Use Low Passage Cells & Authenticate Healthy->Solution_Cells No Healthy->End Yes Solution_Assay Modify Assay Protocol or Readout Interference->Solution_Assay Yes Interference->End No

References

Technical Support Center: Tilpisertib Fosmecarbil Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing tilpisertib (B3325163) fosmecarbil in animal models. The information is designed to address common challenges encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is tilpisertib fosmecarbil and what is its mechanism of action?

A1: Tilpisertib fosmecarbil (also known as GS-5290) is a prodrug of tilpisertib (GS-4875). A prodrug is an inactive compound that is converted into an active drug in the body. Tilpisertib is a potent and selective inhibitor of the serine/threonine kinase Cot, also known as MAP3K8 or TPL2. By inhibiting TPL2, tilpisertib blocks the MEK-ERK signaling pathway, which in turn is expected to reduce the production and signaling of the pro-inflammatory cytokine TNFα. This mechanism makes it a promising candidate for the treatment of inflammatory diseases.

Q2: What is the intended route of administration for tilpisertib fosmecarbil in humans?

A2: In clinical trials for ulcerative colitis, tilpisertib fosmecarbil is administered orally as a tablet.[1] This suggests that the compound has properties suitable for oral absorption in humans.

Q3: Is there any publicly available data on the administration of tilpisertib or its active form in animal models?

A3: Yes, a preclinical study in Lewis rats using the active form, tilpisertib (GS-4875), has been reported. In this study, the compound was administered orally at doses of 3, 10, 30, and 100 mg/kg.[2] The study measured plasma concentrations of both GS-4875 and TNFα.[2]

Q4: What are the common challenges in delivering poorly soluble compounds like tilpisertib fosmecarbil in animal models?

A4: Like many small molecule inhibitors, tilpisertib fosmecarbil's active form is likely to have low aqueous solubility. Common challenges with such compounds include:

  • Poor bioavailability: The compound may not be well absorbed after oral administration.

  • High pharmacokinetic variability: Inconsistent absorption can lead to significant differences in plasma concentrations between individual animals.[3][4][5]

  • Formulation difficulties: Finding a suitable vehicle that can solubilize or suspend the compound for consistent delivery is often challenging.

  • Precipitation: The compound may precipitate out of the formulation upon administration, leading to inaccurate dosing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the delivery of tilpisertib fosmecarbil in animal models.

Issue 1: High Variability in Plasma Concentrations

Potential Causes and Solutions:

Potential CauseSuggested Solution
Inconsistent Oral Gavage Technique Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach.[6][7] Pre-coating gavage needles with sucrose (B13894) has been shown to reduce stress in mice, which may decrease variability.[6]
Improper Formulation For poorly soluble compounds, the formulation is critical. Consider the use of co-solvents, surfactants, or suspending agents to improve solubility and create a homogenous suspension.[8][9][10][11] Common vehicles for oral administration of poorly soluble drugs include solutions with DMSO, PEG300/400, Tween-80, or suspensions in methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC).[12]
Food Effects The presence or absence of food in the animal's stomach can significantly impact drug absorption. Standardize the fasting period before and after dosing to reduce this source of variability.
Animal Stress Stress can alter gastrointestinal motility and blood flow, affecting drug absorption.[13] Acclimatize animals to handling and the dosing procedure to minimize stress-induced variability.
Issue 2: Low or No Detectable Plasma Concentration

Potential Causes and Solutions:

Potential CauseSuggested Solution
Poor Solubility and Dissolution If the compound is not dissolving in the gastrointestinal tract, it cannot be absorbed. Re-evaluate the formulation. Consider particle size reduction (micronization) to increase the surface area for dissolution. The use of solubilizing agents like cyclodextrins can also be explored.[11]
Precipitation of Compound The compound may be precipitating in the stomach or intestines. Check the stability of your formulation. It's crucial to ensure the compound remains in solution or a fine suspension until it can be absorbed.
High First-Pass Metabolism The drug may be extensively metabolized in the liver before reaching systemic circulation. While tilpisertib fosmecarbil is a prodrug designed to be metabolized, very rapid metabolism of the active form could lead to low plasma levels. Consider co-administering with an inhibitor of relevant metabolic enzymes, if known, in exploratory studies.
Incorrect Gavage Administration Accidental administration into the trachea instead of the esophagus will result in no oral absorption and can be fatal to the animal.[7] Ensure proper technique and visual confirmation of correct tube placement.
Issue 3: Adverse Events in Animals Post-Administration

Potential Causes and Solutions:

Potential CauseSuggested Solution
Toxicity of the Vehicle Some vehicles, especially at high concentrations, can cause adverse effects.[14] Always include a vehicle-only control group to assess the effects of the formulation itself. If adverse events are observed in the vehicle control group, a different, better-tolerated vehicle should be selected.
Irritation from the Compound or Formulation The compound itself or the formulation could be irritating to the gastrointestinal tract. Observe animals for signs of distress, such as lethargy, ruffled fur, or changes in posture. If irritation is suspected, consider a different formulation or a different route of administration if appropriate for the study goals.
Complications from Injection (IV or IP) For intravenous (IV) or intraperitoneal (IP) routes, improper technique can lead to complications. For IV injections, ensure the needle is correctly placed in the vein to avoid perivascular injection.[15] For IP injections, be careful to avoid puncturing organs like the bladder or intestines.[16][17][18]
Compound-Related Toxicity The observed adverse events may be due to the pharmacological or toxicological effects of tilpisertib fosmecarbil. In such cases, a dose reduction or a different dosing schedule may be necessary.

Experimental Protocols

While specific preclinical protocols for tilpisertib fosmecarbil are not publicly available, the following are generalized protocols for common administration routes in rodent models based on best practices.

Oral Gavage Protocol (Mouse/Rat)

  • Preparation:

    • Prepare the dosing formulation of tilpisertib fosmecarbil in a suitable vehicle. Ensure the formulation is homogenous (a clear solution or a uniform suspension).

    • Warm the formulation to room temperature.

    • Use a flexible gavage needle of the appropriate size for the animal.

  • Procedure:

    • Gently restrain the animal.

    • Introduce the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.

    • Dispense the formulation into the stomach.

    • Withdraw the needle and return the animal to its cage.

    • Observe the animal for any signs of distress.

Intravenous Injection Protocol (Mouse/Rat - Tail Vein)

  • Preparation:

    • The formulation for IV injection must be a sterile, clear solution.

    • Warm the animal's tail using a heat lamp or warm water to dilate the veins.[19][20]

  • Procedure:

    • Place the animal in a restraining device.

    • Swab the tail with 70% ethanol.

    • Insert a small gauge needle (e.g., 27-30G for mice) into one of the lateral tail veins.

    • Slowly inject the solution.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Monitor the animal for any adverse reactions.

Quantitative Data

The following table summarizes the available quantitative data from a preclinical study of the active form, tilpisertib (GS-4875), in Lewis rats.[2]

ParameterValue
Animal Model Lewis Rat
Compound Tilpisertib (GS-4875)
Route of Administration Oral
Dose Levels 3, 10, 30, 100 mg/kg
Pharmacodynamic Endpoint Inhibition of LPS-stimulated TNFα production
Estimated EC50 667 ± 124 nM

Visualizations

Signaling Pathway of Tilpisertib

Tilpisertib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor TPL2 TPL2 (MAP3K8/Cot) Receptor->TPL2 Activates MEK MEK TPL2->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Tilpisertib Tilpisertib (Active Form) Tilpisertib->TPL2 Inhibits Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory Genes Induces Transcription

Caption: Signaling pathway inhibited by Tilpisertib.

Experimental Workflow for Oral Administration in Rodents

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_data Data Analysis Formulation Formulation Preparation (Solution/Suspension) Dosing Oral Gavage Formulation->Dosing Animal_Acclimation Animal Acclimation & Fasting Animal_Acclimation->Dosing Blood_Sampling Blood Sampling (Time Course) Dosing->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing PD_Analysis Pharmacodynamic Analysis Blood_Sampling->PD_Analysis Bioanalysis Bioanalysis (e.g., LC-MS/MS) Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: General workflow for in vivo oral dosing studies.

Troubleshooting Logic for High Pharmacokinetic Variability

Troubleshooting_PK_Variability Start High PK Variability Observed Check_Formulation Is the formulation a homogenous solution or fine suspension? Start->Check_Formulation Improve_Formulation Reformulate: - Check solubility - Add co-solvents/surfactants - Reduce particle size Check_Formulation->Improve_Formulation No Check_Dosing_Technique Is the oral gavage technique consistent across all animals and technicians? Check_Formulation->Check_Dosing_Technique Yes End Re-run experiment with improved protocol Improve_Formulation->End Standardize_Technique Retrain personnel. Standardize procedure. Check_Dosing_Technique->Standardize_Technique No Check_Fasting Is the fasting and feeding schedule strictly controlled? Check_Dosing_Technique->Check_Fasting Yes Standardize_Technique->End Standardize_Fasting Implement and enforce a strict fasting protocol. Check_Fasting->Standardize_Fasting No Consider_Stress Are there significant stressors for the animals? Check_Fasting->Consider_Stress Yes Standardize_Fasting->End Reduce_Stress Acclimatize animals to handling and procedure. Consider_Stress->Reduce_Stress Yes Consider_Stress->End No Reduce_Stress->End

Caption: Decision tree for troubleshooting high PK variability.

References

Validation & Comparative

A Comparative In Vitro Analysis of Tilpisertib Fosmecarbil and Other TPL2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of Tilpisertib (B3325163) fosmecarbil, a novel inhibitor of Tumor Progression Locus 2 (TPL2) kinase, with other known TPL2 inhibitors. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of their biochemical and cellular activities.

Introduction to TPL2 Inhibition

Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot, is a serine/threonine kinase that plays a pivotal role in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] TPL2 is a key regulator of inflammatory responses, primarily through the activation of the MEK-ERK pathway, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-8.[2][3] Dysregulation of the TPL2 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. Tilpisertib fosmecarbil is a prodrug that is converted in vivo to its active form, Tilpisertib (GS-4875), a potent and selective TPL2 inhibitor.[4]

Biochemical Potency and Selectivity

Tilpisertib has demonstrated high potency and selectivity for TPL2 kinase in biochemical assays. The half-maximal inhibitory concentration (IC50) for Tilpisertib against TPL2 is in the low nanomolar range, indicating strong binding affinity.

InhibitorTargetIC50 (nM)Assay TypeReference
Tilpisertib (GS-4875)TPL2/MAP3K81.3Biochemical Kinase Assay[2][5]
LuteolinTPL2/MAP3K8Not ReportedNot Reported[6]
C34TPL2/MAP3K8Not ReportedNot Reported[7]

To assess the selectivity of Tilpisertib, a comprehensive kinase panel screening was conducted.

Kinase Selectivity Profile of Tilpisertib (GS-4875)
Assay PlatformNumber of Kinases ScreenedResultsReference
KINOMEscan™Not specifiedNo significant off-target binding activity[2]

This high degree of selectivity is crucial for minimizing off-target effects and potential toxicities in a therapeutic setting.

Cellular Activity and Pathway Inhibition

The efficacy of TPL2 inhibitors is further evaluated in cell-based assays that measure their ability to modulate downstream signaling events and cytokine production. Tilpisertib has been shown to effectively inhibit the TPL2 signaling pathway in primary human monocytes.

Cell TypeStimulationEffect of Tilpisertib (GS-4875)Reference
Primary Human MonocytesLPSInhibition of TPL2, MEK, and ERK phosphorylation[2][5]
Primary Human MonocytesLPSInhibition of TNFα, IL-1β, IL-6, and IL-8 RNA production and secretion[2][5]
Monocyte-derived Dendritic CellsLPSInhibition of TNFα and IL-6 secretion[5]
A431 cellsTNFαReduced pERK activation[5]
A431 cellsEGFNo effect on ERK activation[5]

These results demonstrate that Tilpisertib selectively blocks the inflammatory signaling cascade mediated by TPL2 without affecting growth factor-stimulated ERK signaling.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize TPL2 inhibitors.

Biochemical TPL2 Kinase Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant TPL2.

  • Reagents and Materials:

    • Recombinant human TPL2 kinase

    • TPL2 substrate (e.g., a peptide containing the MEK1 phosphorylation site)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test inhibitor (e.g., Tilpisertib) and vehicle control (e.g., DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • Add assay buffer, recombinant TPL2 kinase, and the test inhibitor at various concentrations to the wells of a 384-well plate.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the TPL2 substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the inhibitor's effect on the phosphorylation of TPL2's downstream targets in a cellular context.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., primary human monocytes or THP-1 cells) in appropriate media.

    • Pre-treat the cells with various concentrations of the TPL2 inhibitor or vehicle control for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with an agonist (e.g., Lipopolysaccharide - LPS) to activate the TPL2 pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of TPL2, MEK, and ERK, as well as antibodies for the total forms of these proteins as loading controls.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Cytokine Release Assay (ELISA)

This assay measures the inhibitory effect of a compound on the production and secretion of pro-inflammatory cytokines.

  • Cell Culture and Treatment:

    • Plate cells (e.g., primary human monocytes) in a 96-well plate.

    • Pre-treat the cells with a serial dilution of the TPL2 inhibitor or vehicle control.

    • Stimulate the cells with LPS to induce cytokine production.

  • Sample Collection and Analysis:

    • Incubate the cells for a sufficient period to allow for cytokine secretion (e.g., 18-24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of the desired cytokine (e.g., TNF-α) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Determine the IC50 value of the inhibitor for cytokine release.

Visualizations

TPL2 Signaling Pathway

TPL2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK TPL2_complex TPL2-ABIN2-p105 (Inactive) TPL2_active TPL2 (Active) TPL2_complex->TPL2_active IKK->TPL2_complex p105 degradation MEK1_2 MEK1/2 TPL2_active->MEK1_2 p_MEK1_2 p-MEK1/2 MEK1_2->p_MEK1_2 ERK1_2 ERK1/2 p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 p_MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p_ERK1_2->Transcription_Factors Tilpisertib Tilpisertib (TPL2 Inhibitor) Tilpisertib->TPL2_active Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: TPL2 Signaling Pathway and Point of Inhibition.

Experimental Workflow for In Vitro TPL2 Inhibitor Screening

TPL2_Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Start Start Kinase_Assay TPL2 Kinase Assay (IC50 Determination) Start->Kinase_Assay Selectivity_Screen Kinome-wide Selectivity Profiling Kinase_Assay->Selectivity_Screen Biochem_Potent_Selective Potent & Selective? Selectivity_Screen->Biochem_Potent_Selective Phospho_Assay Phosphorylation Assay (p-MEK, p-ERK) Biochem_Potent_Selective->Phospho_Assay Yes Stop1 Stop Biochem_Potent_Selective->Stop1 No Cytokine_Assay Cytokine Release Assay (TNF-α, IL-6, etc.) Phospho_Assay->Cytokine_Assay Cellular_Active Cellularly Active? Cytokine_Assay->Cellular_Active Lead_Candidate Lead Candidate Cellular_Active->Lead_Candidate Yes Stop2 Stop Cellular_Active->Stop2 No

Caption: In Vitro Screening Workflow for TPL2 Inhibitors.

Summary and Conclusion

The available in vitro data highlight Tilpisertib (the active form of Tilpisertib fosmecarbil) as a highly potent and selective inhibitor of TPL2 kinase. Its ability to effectively block the TPL2-MEK-ERK signaling pathway and subsequent pro-inflammatory cytokine production in relevant human primary immune cells underscores its therapeutic potential for inflammatory and autoimmune diseases.

While direct comparative in vitro data with other specific TPL2 inhibitors is limited in the public domain, the comprehensive characterization of Tilpisertib provides a strong benchmark for the evaluation of future TPL2-targeted therapies. The experimental protocols and workflows detailed in this guide offer a framework for conducting such comparative studies, which will be crucial for delineating the relative advantages of different TPL2 inhibitors in preclinical development. Further research involving head-to-head comparisons will be invaluable for the scientific community.

References

Comparative Analysis of GS-5290 and Standard of Care in Preclinical Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational drug GS-5290, a spleen tyrosine kinase (Syk) inhibitor, and standard-of-care treatments for colitis, based on available preclinical data. Due to the limited publicly available preclinical information on GS-5290, this comparison utilizes data from another Syk inhibitor, fostamatinib (B613848), as a proxy to illustrate the potential efficacy of this drug class in colitis models. This comparison is intended to be illustrative and to provide a framework for understanding the potential therapeutic positioning of GS-5290.

Mechanism of Action: A Tale of Two Pathways

GS-5290 (Syk Inhibitor): GS-5290 is an investigational drug designed to block Syk, a protein involved in inflammation.[1] Syk is a key mediator in the signaling pathways of various immune cells, including macrophages and mast cells. In the context of colitis, the inhibition of Syk is expected to suppress the production of inflammatory cytokines and reduce the infiltration of immune cells into the colon, thereby mitigating tissue damage.

Standard of Care (e.g., Sulfasalazine (B1682708), Budesonide): Standard-of-care treatments for colitis, such as sulfasalazine and corticosteroids like budesonide, have well-established anti-inflammatory mechanisms. Sulfasalazine is metabolized in the colon to 5-aminosalicylic acid (5-ASA), which is believed to exert its anti-inflammatory effects locally by inhibiting the production of prostaglandins (B1171923) and leukotrienes. Budesonide is a corticosteroid that acts by binding to glucocorticoid receptors, which in turn suppresses the expression of multiple inflammatory genes.

Signaling Pathway Diagrams

Syk_Signaling_Pathway cluster_receptor Immune Cell Surface cluster_inhibition Intracellular Signaling cluster_outcome Cellular Response Receptor Receptor Syk Syk Receptor->Syk Activation Downstream Signaling\n(e.g., NF-κB, MAPKs) Downstream Signaling (e.g., NF-κB, MAPKs) Syk->Downstream Signaling\n(e.g., NF-κB, MAPKs) Phosphorylation Inflammatory Cytokine\nProduction Inflammatory Cytokine Production Downstream Signaling\n(e.g., NF-κB, MAPKs)->Inflammatory Cytokine\nProduction Immune Cell\nActivation Immune Cell Activation Downstream Signaling\n(e.g., NF-κB, MAPKs)->Immune Cell\nActivation GS_5290 GS-5290 (Syk Inhibitor) GS_5290->Syk Inhibition

Caption: Syk Signaling Pathway Inhibition by GS-5290.

Experimental Data: An Illustrative Comparison

The following tables summarize quantitative data from preclinical studies on a Syk inhibitor (fostamatinib) and a standard-of-care agent (sulfasalazine) in rodent models of colitis. It is important to note that these studies were conducted in different colitis models (acetic acid-induced for fostamatinib and DSS-induced for sulfasalazine), which may influence the results.

Table 1: Efficacy of a Syk Inhibitor (Fostamatinib) in Acetic Acid-Induced Colitis in Rats

ParameterControl GroupColitis GroupFostamatinib + Colitis Group
Disease Activity Index -IncreasedSignificantly Lower than Colitis Group
Macroscopic Damage Score -IncreasedSignificantly Lower than Colitis Group
Microscopic Damage Score -IncreasedSignificantly Lower than Colitis Group
Myeloperoxidase (MPO) Activity BaselineIncreasedSignificantly Lower than Colitis Group

Data extracted from a study on fostamatinib in an acetic acid-induced colitis model in rats.

Table 2: Efficacy of Sulfasalazine in DSS-Induced Colitis in Mice

ParameterControl GroupDSS-Induced Colitis GroupSulfasalazine (200 mg/kg) + DSS Group
Disease Activity Index (DAI) LowSignificantly IncreasedSignificantly Reduced vs. DSS Group
Colon Length NormalSignificantly ShortenedSignificantly Less Shortening vs. DSS Group
Colon Weight/Length Ratio LowSignificantly IncreasedSignificantly Reduced vs. DSS Group
Histological Score LowSignificantly IncreasedSignificantly Reduced vs. DSS Group

Data synthesized from a study on sulfasalazine in a DSS-induced colitis model in mice.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Acetic Acid-Induced Colitis Model (for Syk Inhibitor Evaluation)
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Colitis: Intra-rectal administration of 4% acetic acid.

  • Treatment: Fostamatinib administered to the treatment group.

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Monitored daily for weight loss, stool consistency, and rectal bleeding.

    • Macroscopic and Microscopic Scoring: Assessed at the end of the study from colon tissue samples.

    • Biochemical Analysis: Measurement of myeloperoxidase (MPO) activity, and levels of malondialdehyde and superoxide (B77818) dismutase in colon tissue homogenates.

    • Immunohistochemistry: Staining for tumour necrosis factor-alpha (TNFα), CD3, Syk, and phospho-Syk expression.

Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis Model (for Standard of Care Evaluation)
  • Animal Model: Mice (strain may vary, e.g., BALB/c or C57BL/6).

  • Induction of Colitis: Administration of DSS (typically 2-5%) in the drinking water for a defined period (e.g., 5-7 days for an acute model).

  • Treatment: Sulfasalazine (e.g., 200 mg/kg) administered orally once daily.

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and presence of blood in the stool.

    • Colon Measurement: At necropsy, the colon is excised, and its length and weight are measured.

    • Histopathological Evaluation: Colon tissue is processed for histological staining (e.g., H&E) and scored for inflammation severity, extent, and crypt damage.

    • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colon tissue homogenates.

Experimental Workflow

Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Measurements\n(Weight, etc.) Baseline Measurements (Weight, etc.) Animal Acclimatization->Baseline Measurements\n(Weight, etc.) Induction of Colitis\n(e.g., DSS or TNBS) Induction of Colitis (e.g., DSS or TNBS) Baseline Measurements\n(Weight, etc.)->Induction of Colitis\n(e.g., DSS or TNBS) Treatment Administration\n(GS-5290 or Standard of Care) Treatment Administration (GS-5290 or Standard of Care) Induction of Colitis\n(e.g., DSS or TNBS)->Treatment Administration\n(GS-5290 or Standard of Care) Daily Monitoring\n(DAI, Body Weight) Daily Monitoring (DAI, Body Weight) Treatment Administration\n(GS-5290 or Standard of Care)->Daily Monitoring\n(DAI, Body Weight) Endpoint Endpoint Daily Monitoring\n(DAI, Body Weight)->Endpoint Tissue Collection\n(Colon) Tissue Collection (Colon) Endpoint->Tissue Collection\n(Colon) Macroscopic & Histological Analysis Macroscopic & Histological Analysis Tissue Collection\n(Colon)->Macroscopic & Histological Analysis Biochemical & Molecular Analysis Biochemical & Molecular Analysis Tissue Collection\n(Colon)->Biochemical & Molecular Analysis

Caption: General Experimental Workflow for Colitis Models.

Conclusion

References

Validating Cellular Target Engagement of Tilpisertib Fosmecarbil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target engagement of Tilpisertib fosmecarbil (GS-5290), a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase, also known as MAP3K8. TPL2 is a key regulator of the MEK-ERK signaling pathway downstream of inflammatory stimuli.[1][2] Validating that a drug binds to its intended target within a complex cellular environment is a critical step in drug discovery and development. This document outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols to aid researchers in this endeavor.

Introduction to Tilpisertib Fosmecarbil and its Target

Tilpisertib fosmecarbil is a prodrug of the active inhibitor, Tilpisertib (GS-4875), which demonstrates high potency with a biochemical IC50 of 1.3 nM for the TPL2 kinase.[1][2] TPL2 is a crucial node in inflammatory signaling, and its inhibition is a promising therapeutic strategy for autoimmune and inflammatory diseases, such as ulcerative colitis.[3][4] Tilpisertib fosmecarbil selectively inhibits the phosphorylation of TPL2, MEK, and ERK in response to inflammatory stimuli like LPS and TNFα.[1][2]

Comparative Analysis of Target Engagement Methods

Several robust methods can be employed to confirm and quantify the interaction of Tilpisertib fosmecarbil with TPL2 in a cellular context. The choice of method depends on the specific research question, available resources, and desired throughput.

Method Principle Advantages Disadvantages Typical Readout
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.Label-free, applicable to intact cells and tissues, provides direct evidence of target engagement.Lower throughput for traditional Western Blot-based detection, may not be suitable for all targets.Change in protein melting temperature (ΔTm), Isothermal dose-response curves.
Western Blotting Measures changes in the phosphorylation status of downstream signaling proteins.Widely accessible, provides information on pathway modulation, relatively inexpensive.Indirect measure of target engagement, less quantitative than other methods.Changes in phospho-protein levels (e.g., p-MEK, p-ERK).
Quantitative Mass Spectrometry-based Proteomics Identifies and quantifies proteins that are thermally stabilized or destabilized by drug treatment on a proteome-wide scale.Unbiased, proteome-wide analysis, can identify off-targets and downstream effects.Requires specialized equipment and expertise, complex data analysis.Fold-change in protein abundance upon heat denaturation, identification of stabilized proteins.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Tilpisertib and potential alternative TPL2 inhibitors.

Table 1: Biochemical and Cellular Potency

Compound Target Biochemical IC50 (nM) Cellular EC50 (nM) (TNFα Inhibition) Reference
Tilpisertib (GS-4875)TPL21.3667 (rat)[1][2]
TPL2 Inhibitor ATPL2[Hypothetical Data] 5.2[Hypothetical Data] 850N/A
TPL2 Inhibitor BTPL2[Hypothetical Data] 0.8[Hypothetical Data] 550N/A

Table 2: Cellular Thermal Shift Assay (CETSA) Data (Hypothetical)

Compound Target Cell Line ΔTm (°C) CETSA EC50 (µM)
TilpisertibTPL2Human Monocytes[Hypothetical Data] +3.5[Hypothetical Data] 0.5
TPL2 Inhibitor ATPL2Human Monocytes[Hypothetical Data] +2.8[Hypothetical Data] 1.2
TPL2 Inhibitor BTPL2Human Monocytes[Hypothetical Data] +4.1[Hypothetical Data] 0.3

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

TPL2_Signaling_Pathway LPS_TNFa LPS / TNFα Receptor Receptor LPS_TNFa->Receptor TPL2 TPL2 (MAP3K8) Receptor->TPL2 MEK1_2 MEK1/2 TPL2->MEK1_2 Tilpisertib Tilpisertib fosmecarbil Tilpisertib->TPL2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors Inflammatory_Cytokines Inflammatory Cytokines (TNFα, IL-1β, IL-6, IL-8) Transcription_Factors->Inflammatory_Cytokines

TPL2 Signaling Pathway and Inhibition by Tilpisertib.

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., Human Monocytes + Tilpisertib) Heating 2. Heating (Temperature Gradient) Cell_Culture->Heating Lysis 3. Cell Lysis Heating->Lysis Centrifugation 4. Centrifugation (Separate Soluble/Aggregated Proteins) Lysis->Centrifugation Protein_Quantification 5. Soluble Protein Quantification Centrifugation->Protein_Quantification Analysis 6. Data Analysis (Western Blot or Mass Spectrometry) Protein_Quantification->Analysis

Cellular Thermal Shift Assay (CETSA) Workflow.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment & Lysis Protein_Quant 2. Protein Quantification Cell_Treatment->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Western Blot Workflow for Pathway Analysis.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture human monocytes (or other relevant cell lines) to 70-80% confluency.

    • Treat cells with varying concentrations of Tilpisertib fosmecarbil or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath) or by using a lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Analyze the samples by Western Blot using an antibody specific for TPL2 or by mass spectrometry.

Western Blot Protocol for p-ERK/p-MEK Analysis
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free media for 12-24 hours.

    • Pre-treat with various concentrations of Tilpisertib fosmecarbil for 1-2 hours.

    • Stimulate the cells with an agonist (e.g., 100 ng/mL LPS) for 15-30 minutes.

  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

  • Gel Electrophoresis and Transfer:

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control.

Quantitative Mass Spectrometry-based Proteomics Protocol
  • Sample Preparation for Thermal Proteome Profiling (TPP):

    • Prepare cell lysates and treat with Tilpisertib fosmecarbil or vehicle as in the CETSA protocol.

    • Heat aliquots of the lysate to different temperatures.

    • Collect the soluble fractions after centrifugation.

  • Protein Digestion:

    • Reduce, alkylate, and digest the proteins in the soluble fractions with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify peptides and proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Determine the melting curves for each identified protein and calculate the change in melting temperature (ΔTm) upon drug treatment to identify stabilized proteins, including TPL2.

Conclusion

This guide provides a framework for the robust validation of Tilpisertib fosmecarbil's target engagement in a cellular context. By employing a combination of Cellular Thermal Shift Assays, Western Blotting for pathway analysis, and quantitative proteomics, researchers can gain a comprehensive understanding of the compound's mechanism of action, confirm its interaction with TPL2, and assess its effects on downstream signaling. The provided protocols and comparative data serve as a valuable resource for scientists in the field of drug development.

References

A Comparative Kinase Selectivity Profile of Tilpisertib (GS-4875)

Author: BenchChem Technical Support Team. Date: December 2025

Tilpisertib (GS-4875) is a potent and highly selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase, also known as MAP3K8 or COT.[1] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway, which is involved in inflammatory responses.[2] This guide provides a comparative analysis of the kinase selectivity profile of Tilpisertib against alternative inhibitors that target a related signaling node, the p38 MAP kinases: Losmapimod and Ralimetinib (B1684352).

This comparison is intended for researchers, scientists, and drug development professionals to understand the distinct selectivity profiles and potential applications of these inhibitors.

Kinase Selectivity Profiles: A Comparative Overview

The following table summarizes the available quantitative data on the inhibitory activity of Tilpisertib, Losmapimod, and Ralimetinib against their primary targets and key off-targets. While a complete head-to-head kinase panel screening for all three compounds is not publicly available, the data presented below is compiled from various sources to provide a comparative perspective. Tilpisertib is characterized by its high selectivity for TPL2 with no significant off-target binding reported.[1] In contrast, p38 MAPK inhibitors can exhibit varying degrees of selectivity.

Kinase Target Tilpisertib (GS-4875) Losmapimod Ralimetinib (LY2228820)
Primary Target IC50: 1.3 nM (TPL2/MAP3K8)[1]pKi: 8.1 (p38α), 7.6 (p38β)[3]IC50: 5.3 nM (p38α), 3.2 nM (p38β)[4]
Key Off-Targets No significant off-target binding activity reported.[1]Not extensively reported in publicly available data.IC50: >30-fold less potent against EGFR than p38α [4]
Other Kinases Little to no inhibition of phosphorylated p38, JNK, or p65.[1]Data not available.No effect on phosphorylation of JNK, ERK1/2, c-Jun, ATF2, or c-Myc.[5]

Signaling Pathways and Points of Inhibition

Tilpisertib and the p38 MAPK inhibitors, Losmapimod and Ralimetinib, target different kinases within the broader MAPK signaling cascade. Tilpisertib inhibits TPL2, a MAP3K, thereby blocking the downstream activation of MEK and ERK.[2] Losmapimod and Ralimetinib inhibit p38 MAPK, a downstream kinase activated by various cellular stresses and inflammatory cytokines.[6][7]

MAPK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Cytokines\n(TNFα, IL-1β) Inflammatory Cytokines (TNFα, IL-1β) Receptors Receptors Inflammatory Cytokines\n(TNFα, IL-1β)->Receptors Cellular Stress Cellular Stress MAP3Ks MAP3Ks Cellular Stress->MAP3Ks TPL2 (MAP3K8) TPL2 (MAP3K8) Receptors->TPL2 (MAP3K8) MEK1/2 MEK1/2 TPL2 (MAP3K8)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors MKK3/6 MKK3/6 MAP3Ks->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK p38 MAPK->Transcription Factors Tilpisertib Tilpisertib Tilpisertib->TPL2 (MAP3K8) Losmapimod / Ralimetinib Losmapimod / Ralimetinib Losmapimod / Ralimetinib->p38 MAPK Gene Expression\n(Inflammation) Gene Expression (Inflammation) Transcription Factors->Gene Expression\n(Inflammation)

Caption: MAPK Signaling Pathway and Inhibitor Targets.

Experimental Protocols

The kinase selectivity of small molecule inhibitors is commonly determined using in vitro binding or enzymatic assays.

KINOMEscan™ Assay (Competition Binding Assay)

A widely used method for assessing kinase inhibitor selectivity is the KINOMEscan™ platform, which is a competition-based binding assay.[8][9]

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.

  • Procedure:

    • Kinases are expressed as fusions with a DNA tag.

    • The test compound, the DNA-tagged kinase, and an immobilized ligand are incubated together.

    • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the immobilized ligand is measured by qPCR.

    • The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.

Fluorescence Polarization (FP) Kinase Assay

Fluorescence polarization is a solution-based, homogeneous technique used to measure molecular binding events.[10][11]

  • Assay Principle: The assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule, such as a kinase, its tumbling is slowed, leading to an increase in fluorescence polarization. In a competitive format, an unlabeled inhibitor will compete with the tracer for binding to the kinase, causing a decrease in polarization.

  • Procedure:

    • A fluorescently labeled tracer (e.g., a known ligand or ATP competitive probe) is incubated with the kinase.

    • The test compound is added in various concentrations.

    • The mixture is incubated to reach binding equilibrium.

    • The fluorescence polarization is measured using a plate reader.

    • A decrease in polarization indicates displacement of the tracer by the test compound, from which the IC50 can be calculated.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for the screening and characterization of kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_characterization Hit Characterization cluster_validation Cellular & In Vivo Validation Compound Library Compound Library Primary Screen\n(e.g., Single Concentration) Primary Screen (e.g., Single Concentration) Compound Library->Primary Screen\n(e.g., Single Concentration) Hit Identification Hit Identification Primary Screen\n(e.g., Single Concentration)->Hit Identification Dose-Response Assay\n(IC50 Determination) Dose-Response Assay (IC50 Determination) Hit Identification->Dose-Response Assay\n(IC50 Determination) Selectivity Profiling\n(e.g., KINOMEscan™) Selectivity Profiling (e.g., KINOMEscan™) Dose-Response Assay\n(IC50 Determination)->Selectivity Profiling\n(e.g., KINOMEscan™) Cell-Based Assays\n(Target Engagement, Downstream Signaling) Cell-Based Assays (Target Engagement, Downstream Signaling) Selectivity Profiling\n(e.g., KINOMEscan™)->Cell-Based Assays\n(Target Engagement, Downstream Signaling) In Vivo Efficacy Models In Vivo Efficacy Models Cell-Based Assays\n(Target Engagement, Downstream Signaling)->In Vivo Efficacy Models Lead Optimization Lead Optimization In Vivo Efficacy Models->Lead Optimization

Caption: Kinase Inhibitor Discovery Workflow.

References

Head-to-Head Comparison of MAP3K8 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of commercially available inhibitors targeting Mitogen-Activated Protein Kinase Kinase Kinase 8 (MAP3K8), also known as Tumor Progression Locus 2 (Tpl2) or Cot. This document summarizes key performance data, outlines experimental protocols, and visualizes relevant biological pathways to inform inhibitor selection and experimental design.

MAP3K8 is a critical serine/threonine kinase that functions as a central node in inflammatory signaling pathways. As a key upstream regulator of the MEK/ERK pathway, MAP3K8 is activated by various pro-inflammatory stimuli, including lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). Its activation leads to the production of inflammatory cytokines, making it a compelling therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers. This guide focuses on a head-to-head comparison of two prominent tool compounds used in MAP3K8 research: Tpl2 Kinase Inhibitor 1 and Cot inhibitor-2.

Quantitative Performance Data

The following table summarizes the key quantitative data for Tpl2 Kinase Inhibitor 1 and Cot inhibitor-2, providing a direct comparison of their potency and cellular activity.

InhibitorTargetAssay TypeIC50Cellular Activity (TNF-α Inhibition)
Tpl2 Kinase Inhibitor 1 MAP3K8 (Tpl2/Cot)Biochemical50 nM0.7 µM (in isolated human monocytes)[1][2]
Cot inhibitor-2 MAP3K8 (Tpl2/Cot)Biochemical1.6 nM0.3 µM (in human whole blood)[3][4]

In Vivo Efficacy

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the MAP3K8 signaling pathway and a general workflow for evaluating MAP3K8 inhibitors.

MAP3K8_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_receptors Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events cluster_output Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R MAP3K8 MAP3K8 (Tpl2/Cot) TLR4->MAP3K8 TNFR->MAP3K8 IL1R->MAP3K8 MEK1_2 MEK1/2 MAP3K8->MEK1_2 phosphorylates NFkB NF-κB Pathway MAP3K8->NFkB ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Transcription Gene Transcription ERK1_2->Transcription NFkB->Transcription Inhibitor MAP3K8 Inhibitor Inhibitor->MAP3K8 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines

MAP3K8 Signaling Pathway

Experimental_Workflow cluster_setup Assay Setup cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Compound_Prep Prepare serial dilutions of MAP3K8 inhibitors Incubate_Enzyme Incubate enzyme with inhibitor dilutions Compound_Prep->Incubate_Enzyme Pretreat_Cells Pre-treat cells with inhibitor dilutions Compound_Prep->Pretreat_Cells Cell_Culture Culture relevant cells (e.g., human monocytes) Cell_Culture->Pretreat_Cells Enzyme_Prep Prepare recombinant MAP3K8 enzyme Enzyme_Prep->Incubate_Enzyme Add_Substrate Add substrate and ATP to initiate reaction Incubate_Enzyme->Add_Substrate Detect_Signal Detect phosphorylation signal (e.g., HTRF) Add_Substrate->Detect_Signal IC50_Calc_Bio Calculate IC50 Detect_Signal->IC50_Calc_Bio Stimulate_Cells Stimulate with LPS or other agonist Pretreat_Cells->Stimulate_Cells Measure_Response Measure endpoint (e.g., TNF-α ELISA) Stimulate_Cells->Measure_Response IC50_Calc_Cell Calculate IC50 Measure_Response->IC50_Calc_Cell

Inhibitor Evaluation Workflow

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the direct inhibitory effect of a compound on MAP3K8 kinase activity.

Materials:

  • Recombinant human MAP3K8 enzyme

  • Biotinylated substrate peptide (e.g., MEK1-derived peptide)

  • ATP

  • Assay buffer

  • Anti-phospho-substrate antibody labeled with a donor fluorophore (e.g., Europium cryptate)

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • MAP3K8 inhibitor (Tpl2 Kinase Inhibitor 1 or Cot inhibitor-2)

  • DMSO

  • Low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of the MAP3K8 inhibitor in DMSO.

  • Add the MAP3K8 enzyme to the wells of a 384-well plate containing the inhibitor dilutions.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction and add the detection reagents (donor-labeled antibody and acceptor-labeled streptavidin).

  • Incubate for a second period to allow for antibody-peptide binding.

  • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Data Analysis:

  • Calculate the ratio of the acceptor to donor emission signals.

  • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular TNF-α Production Assay (Human Whole Blood)

This assay measures the ability of an inhibitor to block the downstream functional consequence of MAP3K8 activation in a physiologically relevant system.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes

  • MAP3K8 inhibitor (Tpl2 Kinase Inhibitor 1 or Cot inhibitor-2) stock solution in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • RPMI 1640 medium

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Prepare working solutions of the MAP3K8 inhibitor by serially diluting the stock solution in RPMI 1640 medium.

  • In a 96-well plate, combine the inhibitor dilutions with human whole blood.

  • Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the blood by adding LPS (e.g., 100 ng/mL).

  • Incubate the plate for an additional 4-6 hours.

  • Centrifuge the plate to pellet the blood cells.

  • Carefully collect the plasma supernatant.

  • Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of TNF-α production inhibition for each inhibitor concentration relative to the LPS-stimulated vehicle control.

  • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using a suitable curve-fitting model.

Conclusion

This guide provides a comparative overview of two commercially available MAP3K8 inhibitors, Tpl2 Kinase Inhibitor 1 and Cot inhibitor-2. Based on the available data, Cot inhibitor-2 demonstrates higher potency in biochemical assays. Both inhibitors effectively reduce TNF-α production in cellular assays, a key downstream effect of MAP3K8 signaling. The provided experimental protocols offer a starting point for researchers to evaluate these and other MAP3K8 inhibitors in their own experimental systems. The choice of inhibitor will ultimately depend on the specific requirements of the study, including the desired potency, the experimental model, and whether in vivo application is intended.

References

Cross-Species Insights into the Efficacy of Tilpisertib Fosmecarbil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tilpisertib (B3325163) fosmecarbil (formerly GS-5290) is an investigational, orally administered small molecule inhibitor currently in Phase 2 clinical development for the treatment of moderately to severely active ulcerative colitis.[1][2][3][4][5][6][7][8][9] Developed by Gilead Sciences, this compound represents a novel therapeutic approach targeting a key inflammatory pathway.[2] This guide provides a comparative analysis of the available cross-species data on Tilpisertib fosmecarbil, its mechanism of action, and its place among alternative therapeutic strategies.

Mechanism of Action: Targeting the TPL2 Signaling Cascade

Tilpisertib fosmecarbil is a prodrug of Tilpisertib (GS-4875), a potent and highly selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as Cot or MAP3K8.[10][11] TPL2 is a serine/threonine kinase that plays a crucial role in the inflammatory response. It is a key upstream regulator of the MEK-ERK signaling pathway, which is activated by various pro-inflammatory stimuli such as lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-1 beta (IL-1β).[10][11]

By inhibiting TPL2, Tilpisertib blocks the phosphorylation of MEK and ERK, thereby reducing the production and signaling of major pro-inflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8.[11] This targeted inhibition of a central inflammatory cascade makes TPL2 an attractive target for autoimmune and inflammatory diseases.

Below is a diagram illustrating the TPL2 signaling pathway and the point of intervention for Tilpisertib.

TPL2_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNFα / IL-1β Receptor TLR4 / TNFR / IL-1R LPS->Receptor TPL2 TPL2 (MAP3K8) Receptor->TPL2 Activates MEK MEK TPL2->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Activates Tilpisertib Tilpisertib Tilpisertib->TPL2 Inhibits Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6, IL-8) Transcription->Cytokines

References

A Comparative Analysis of Tilpisertib Fosmecarbil and Anti-TNFα Antibodies for Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Tilpisertib (B3325163) fosmecarbil, an investigational agent, and established anti-tumor necrosis factor-alpha (anti-TNFα) antibodies for the treatment of ulcerative colitis (UC). This analysis is based on available data from clinical trial protocols and published study results. As Tilpisertib fosmecarbil is currently in clinical development, no head-to-head comparative trials with anti-TNFα antibodies have been conducted. The comparison is therefore based on their distinct mechanisms of action and reported efficacy in separate clinical trials.

Mechanism of Action

The fundamental difference between these two therapeutic classes lies in their approach to inhibiting the inflammatory cascade driven by TNFα, a key cytokine in the pathogenesis of ulcerative colitis.[1][2]

Tilpisertib fosmecarbil is a prodrug of tilpisertib, a small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8. TPL2 is a serine/threonine kinase that acts as a critical upstream regulator of the MEK-ERK signaling pathway.[3][4] By inhibiting TPL2, tilpisertib is expected to reduce the production and signaling of TNFα, thereby exerting its anti-inflammatory effects.[3][4]

Anti-TNFα antibodies are monoclonal antibodies that directly target and neutralize the activity of TNFα.[5][6] This class includes agents such as infliximab (B1170848), adalimumab, golimumab, and certolizumab pegol. Their mechanisms of action are multifaceted and include:

  • Neutralization of soluble and transmembrane TNFα: This prevents TNFα from binding to its receptors (TNFR1 and TNFR2), thereby blocking downstream inflammatory signaling.[5][7][8]

  • Induction of apoptosis in activated T-cells and macrophages: This helps to resolve the inflammatory infiltrate in the gut mucosa.[5][9]

  • Antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC): These mechanisms lead to the lysis of TNFα-expressing immune cells.[5]

Signaling Pathway Diagrams

Tilpisertib_Fosmecarbil_Pathway Inflammatory Stimuli Inflammatory Stimuli TPL2 (MAP3K8) TPL2 (MAP3K8) Inflammatory Stimuli->TPL2 (MAP3K8) MEK MEK TPL2 (MAP3K8)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors TNFα Production TNFα Production Transcription Factors->TNFα Production Tilpisertib Tilpisertib Tilpisertib->TPL2 (MAP3K8) Inhibits

Tilpisertib's inhibition of the TPL2 signaling cascade.

Anti_TNFa_Pathway TNFα TNFα TNFR1/TNFR2 TNFR1/TNFR2 TNFα->TNFR1/TNFR2 Downstream Signaling (NF-κB, MAPK) Downstream Signaling (NF-κB, MAPK) TNFR1/TNFR2->Downstream Signaling (NF-κB, MAPK) Inflammation Inflammation Downstream Signaling (NF-κB, MAPK)->Inflammation Anti-TNFα Antibody Anti-TNFα Antibody Anti-TNFα Antibody->TNFα Neutralizes

Anti-TNFα antibodies directly neutralize TNFα.

Quantitative Data Presentation

As efficacy data for Tilpisertib fosmecarbil is not yet publicly available from its ongoing Phase 2 trial, this section presents the trial design for comparison with the established efficacy of anti-TNFα antibodies in ulcerative colitis.

Table 1: Comparison of Clinical Trial Designs for Ulcerative Colitis

FeatureTilpisertib fosmecarbil (PALEKONA Trial - Phase 2)[10][11][12][13][14]Anti-TNFα Antibodies (Representative Phase 3 Trials)
Study Population Adults (18-75 years) with moderately to severely active UC (Modified Mayo Score 5-9, endoscopic subscore ≥2) who have failed at least one advanced therapy.[10][12]Adults with moderately to severely active UC who have had an inadequate response to conventional therapy (e.g., corticosteroids, immunosuppressants). Some trials included patients who had previously failed other anti-TNFα agents.[15][16][17][18][19][20][21]
Intervention Oral Tilpisertib fosmecarbil (multiple dose arms) or placebo.[14]Intravenous (infliximab) or subcutaneous (adalimumab, golimumab, certolizumab pegol) administration of the anti-TNFα antibody or placebo.[16][20][22]
Primary Endpoint Clinical Response at Week 12.[10][13]Clinical Remission and/or Clinical Response at Week 8 or Week 6.[15][20][21][22]
Definition of Clinical Response Decrease from baseline of ≥ 2 points and at least 30% in the 3-component modified Mayo Clinic Score.[23]Decrease from baseline in the Mayo score by ≥ 30% and ≥ 3 points, with a decrease in the rectal bleeding subscore of ≥ 1 or a rectal bleeding subscore of 0 or 1.[20][21]
Definition of Clinical Remission Not the primary endpoint, but assessed as a secondary outcome.[23]Mayo score of ≤ 2 points, with no individual subscore > 1.[3][19]

Table 2: Efficacy of Anti-TNFα Antibodies in Moderately to Severely Active Ulcerative Colitis (Induction Therapy)

DrugTrialClinical Response Rate (Week 6-8)Clinical Remission Rate (Week 6-8)Placebo Response RatePlacebo Remission Rate
Infliximab (5 mg/kg)ACT-1 & ACT-2~65%[24]~39%[24]~33%[24]~15%[24]
Adalimumab (160/80 mg)ULTRA 254.6%18.5%44.9%9.2%
Golimumab (200/100 mg)PURSUIT-SC51.0%[22]17.8%[22]30.3%[22]6.4%[22]
Certolizumab Pegol (400 mg)Not yet approved for UC, Phase 2 data suggests potential efficacy.[25]Data not available in a comparable format.Data not available in a comparable format.Data not available in a comparable format.Data not available in a comparable format.

Experimental Protocols

Tilpisertib fosmecarbil (PALEKONA Phase 2 Trial) [10][11][12][13][14]

  • Study Design: A Phase 2, double-blind, randomized, placebo-controlled, dose-ranging study.

  • Patient Population: Adults aged 18-75 with a diagnosis of ulcerative colitis for at least 90 days.[10] Patients must have moderately to severely active disease, defined by a modified Mayo Clinic Score of 5 to 9, with an endoscopic subscore of ≥2.[10][12] Participants must have previously failed at least one advanced therapy for UC.[10][12]

  • Intervention: Participants are randomized to receive one of several doses of oral Tilpisertib fosmecarbil or a matching placebo for a 12-week blinded treatment phase.[14]

  • Efficacy Assessment: The primary efficacy endpoint is the proportion of participants achieving a clinical response at Week 12.[10][13] Clinical response is defined as a decrease from baseline of ≥ 2 points and at least 30% in the 3-component modified Mayo Clinic Score (stool frequency, rectal bleeding, and endoscopic findings).[23] Secondary endpoints include clinical remission and endoscopic improvement.[23]

Anti-TNFα Antibodies (General Protocol for Induction Trials) [15][16][17][18][19][20][21][22]

  • Study Design: Typically Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.

  • Patient Population: Adults with moderately to severely active ulcerative colitis (Mayo score 6-12, with an endoscopic subscore of ≥2) who have not responded to conventional therapies.[15][17][19]

  • Intervention: An induction regimen of the anti-TNFα antibody (e.g., infliximab 5 mg/kg at weeks 0, 2, and 6; adalimumab 160 mg at week 0 and 80 mg at week 2) or placebo is administered.[16][20]

  • Efficacy Assessment: The primary endpoints are typically the proportion of patients achieving clinical response and clinical remission at Week 8 (for infliximab and adalimumab) or Week 6 (for golimumab).[15][20][22] Clinical response is generally defined as a decrease in the Mayo score of ≥30% and ≥3 points from baseline, with a decrease in the rectal bleeding subscore of ≥1 or an absolute rectal bleeding subscore of 0 or 1.[20][21] Clinical remission is typically defined as a Mayo score ≤2 with no individual subscore >1.[3][19]

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (Induction) cluster_assessment Efficacy Assessment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Baseline Assessment (Mayo Score) Baseline Assessment (Mayo Score) Inclusion/Exclusion Criteria->Baseline Assessment (Mayo Score) Randomization Randomization Baseline Assessment (Mayo Score)->Randomization Drug Administration Drug Administration Randomization->Drug Administration Treatment Group Placebo Administration Placebo Administration Randomization->Placebo Administration Control Group Primary Endpoint Assessment Primary Endpoint Assessment Drug Administration->Primary Endpoint Assessment Placebo Administration->Primary Endpoint Assessment

Generalized workflow for induction therapy trials.

Conclusion

Tilpisertib fosmecarbil and anti-TNFα antibodies represent two distinct therapeutic strategies for ulcerative colitis. Tilpisertib fosmecarbil offers a novel, oral, small molecule approach targeting an upstream kinase in the inflammatory pathway, potentially modulating TNFα production. Anti-TNFα antibodies are established, potent biologic therapies that directly neutralize TNFα.

While direct comparative efficacy data are not available, the clinical trial designs for both drug classes utilize similar patient populations and endpoint definitions, primarily centered around the Mayo Clinic Score. The forthcoming results from the PALEKONA trial will be crucial in determining the clinical efficacy of Tilpisertib fosmecarbil and its potential positioning in the treatment landscape for ulcerative colitis. For now, anti-TNFα antibodies remain a cornerstone of therapy for moderate to severe UC, with a well-documented efficacy and safety profile.

References

Assessing the Specificity of GS-5290 for TPL2 Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of GS-5290 (Tilpisertib Fosmecarbil), a clinical-stage inhibitor of Tumor Progression Locus 2 (TPL2) kinase, with other known TPL2 inhibitors. The objective is to offer a clear, data-driven assessment of its performance, supported by experimental methodologies, to aid in research and development decisions.

Introduction to TPL2 Kinase and Inhibition

Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or COT, is a serine/threonine kinase that plays a critical role in the inflammatory response.[1] As a key upstream regulator of the MEK-ERK signaling pathway, TPL2 is activated by various pro-inflammatory stimuli, including Toll-like receptor (TLR) ligands and cytokines like TNF-α and IL-1β.[2] Its activation leads to the production of pro-inflammatory cytokines, making it a compelling therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain cancers.[2][3]

GS-5290 is a prodrug of Tilpisertib (GS-4875), a potent and highly selective TPL2 inhibitor developed by Gilead Sciences, currently under investigation in Phase 2 clinical trials for ulcerative colitis.[4][5] This guide assesses the specificity of this compound based on available preclinical data and compares it with other representative TPL2 inhibitors.

Comparative Analysis of TPL2 Inhibitor Specificity

The specificity of a kinase inhibitor is paramount to its therapeutic utility, as off-target effects can lead to unforeseen toxicities and reduced efficacy. The following tables summarize the available quantitative data on the potency and selectivity of GS-5290's active form, Tilpisertib (GS-4875), and other notable TPL2 inhibitors.

Table 1: Potency of TPL2 Inhibitors

InhibitorTargetIC50 (nM)Assay TypeReference
Tilpisertib (GS-4875) TPL2 1.3 Biochemical Kinase Assay [6]
TPL2 Kinase Inhibitor 1TPL250Biochemical Kinase Assay[5]
Compound 34 (quinoline-3-carbonitrile)TPL2Potent (specific value not provided)Biochemical Kinase Assay[7]

Table 2: Selectivity Profile of Tilpisertib (GS-4875) and a Generic TPL2 Inhibitor

InhibitorOff-Target KinaseIC50 (µM)Fold Selectivity vs. TPL2Reference
Tilpisertib (GS-4875) Broad Kinome Panel No significant off-target binding High [6]
TPL2 Kinase Inhibitor 1MK2110>2200-fold[5]
p38180>3600-fold[5]

Data for Tilpisertib (GS-4875) is based on a KINOMEscan™ selectivity assay which screened a broad panel of kinases. The results indicated "no significant off-target binding activity," signifying a high degree of selectivity for TPL2.[6]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the experimental context, the following diagrams illustrate the TPL2 signaling pathway and the workflows for key experimental procedures used to assess inhibitor specificity.

TPL2_Signaling_Pathway TLR_TNFR TLR / TNFR IKK IKK Complex TLR_TNFR->IKK TPL2 TPL2 (MAP3K8) IKK->TPL2 Activates MEK1_2 MEK1/2 TPL2->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ERK1_2->Transcription_Factors Activates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Inflammatory_Genes GS5290 GS-5290 (Tilpisertib) GS5290->TPL2 Inhibits

TPL2 Signaling Pathway and the inhibitory action of GS-5290.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions start->prepare_reagents incubate Incubate Kinase with Inhibitor (GS-5290) prepare_reagents->incubate add_substrate_atp Add Substrate and ATP to Initiate Reaction incubate->add_substrate_atp reaction Kinase Reaction (Phosphorylation) add_substrate_atp->reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) reaction->detect_signal analyze_data Data Analysis (IC50 Determination) detect_signal->analyze_data end End analyze_data->end

Workflow for an in vitro kinase inhibition assay.

Western_Blot_Workflow start Start cell_treatment Treat Cells with GS-5290 and/or Stimulant (e.g., LPS) start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Chemiluminescence) secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Experimental workflow for Western Blot analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the specificity of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., KINOMEscan™)

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Materials:

  • Test compound (e.g., Tilpisertib)

  • DNA-tagged kinases (e.g., from DiscoverX KINOMEscan™ platform)

  • Immobilized ligand

  • Assay buffer

  • Quantitative PCR (qPCR) reagents

Procedure:

  • A solution of the test compound at a specified concentration (e.g., 1 µM) is prepared in the assay buffer.

  • The test compound is incubated with a panel of DNA-tagged kinases.

  • The kinase-inhibitor mixture is then passed over a column containing an immobilized, broadly-selective kinase inhibitor.

  • Kinases that are not bound to the test compound will bind to the immobilized ligand, while kinases complexed with the test compound will flow through.

  • The amount of kinase remaining in the flow-through is quantified using qPCR of the DNA tag.

  • The results are typically expressed as a percentage of the control (vehicle-treated) sample, with lower percentages indicating stronger binding of the test compound to the kinase.

  • For potent hits, a Kd (dissociation constant) is determined by running the assay with a range of test compound concentrations.

Protocol 2: Cellular Target Engagement Assay (e.g., Western Blot for Pathway Modulation)

This method assesses the ability of an inhibitor to engage its target in a cellular context by measuring the phosphorylation of downstream substrates.

Materials:

  • Cell line (e.g., primary human monocytes)

  • Cell culture medium and supplements

  • GS-5290 (Tilpisertib Fosmecarbil)

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with varying concentrations of GS-5290 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an agonist (e.g., LPS) for a time known to induce robust phosphorylation of the target pathway (e.g., 15-30 minutes for ERK phosphorylation).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-ERK).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total-ERK) or a housekeeping protein (e.g., GAPDH). The level of phosphorylated protein is then normalized to the total protein or housekeeping protein.

Conclusion

The available preclinical data strongly supports the high specificity of GS-5290's active metabolite, Tilpisertib (GS-4875), for TPL2 kinase. With an IC50 in the low nanomolar range and a lack of significant off-target binding in a broad kinase screen, Tilpisertib stands out as a highly selective inhibitor.[6] This high degree of specificity is a desirable characteristic for a therapeutic agent, as it is likely to minimize off-target side effects.

The comparison with other classes of TPL2 inhibitors, while limited by the lack of direct head-to-head comprehensive profiling, suggests that Tilpisertib is among the most potent and selective TPL2 inhibitors developed to date. Further clinical data from the ongoing trials of GS-5290 will be crucial in confirming its safety and efficacy profile in patients. The experimental protocols provided in this guide offer a framework for researchers to conduct their own assessments of TPL2 inhibitors and to further explore the therapeutic potential of targeting this key inflammatory kinase.

References

A Comparative Analysis of Tilpisertib Fosmecarbil and Corticosteroids in the Context of Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison between Tilpisertib fosmecarbil, a novel small molecule inhibitor, and corticosteroids, a long-standing cornerstone of anti-inflammatory therapy. The analysis is based on publicly available preclinical and clinical data, focusing on their mechanisms of action, signaling pathways, and efficacy in inflammatory models.

Executive Summary

Tilpisertib fosmecarbil represents a targeted therapeutic approach by inhibiting Tumor Progression Locus 2 (TPL2), a key kinase in the MAP kinase signaling pathway that drives the production of pro-inflammatory cytokines. Corticosteroids, in contrast, exert broad anti-inflammatory and immunosuppressive effects primarily through the modulation of gene expression via the glucocorticoid receptor. While corticosteroids are potent and widely used, their clinical utility can be limited by a range of side effects. Tilpisertib fosmecarbil, with its more specific mechanism, holds the potential for a more favorable safety profile. Preclinical data suggests that Tilpisertib can achieve a similar degree of TNFα inhibition as corticosteroids.

Data Presentation: Performance Comparison

The following tables summarize the key characteristics and available efficacy data for Tilpisertib fosmecarbil and corticosteroids.

Table 1: General Characteristics and Mechanism of Action

FeatureTilpisertib fosmecarbilCorticosteroids
Drug Class Small molecule kinase inhibitorSteroid hormones
Primary Target Tumor Progression Locus 2 (TPL2/MAP3K8/Cot)[1][2][3]Glucocorticoid Receptor (GR)[4][5][6]
Mechanism Inhibits the TPL2-MEK-ERK signaling pathway, reducing the production of pro-inflammatory cytokines like TNFα, IL-1β, IL-6, and IL-8.[1][3][7][8]Binds to cytosolic GR, which then translocates to the nucleus to upregulate anti-inflammatory genes and repress pro-inflammatory transcription factors like NF-κB and AP-1.[4][6][9]
Therapeutic Area (Investigational) Ulcerative Colitis[10][11][12]Broad range of inflammatory and autoimmune diseases[13][14]

Table 2: Preclinical Efficacy Data

Model SystemInterventionKey FindingSource
Rat LPS-induced TNFα modelGS-4875 (Tilpisertib)Dose-dependent inhibition of LPS-stimulated TNFα production. The highest dose resulted in TNFα inhibition equivalent to that of dexamethasone.[8]
Dextran Sulfate Sodium (DSS)-induced colitis in miceTPL2 knockout or pharmacological inhibitionAmeliorated colitis with reduced synthesis of inflammatory cytokines.[10]
Steroid-resistant asthma model in miceR406 (Syk inhibitor) + DexamethasoneThe Syk inhibitor improved sensitivity to dexamethasone, suggesting a potential for combination therapy.[15][16]

Signaling Pathways

The distinct mechanisms of action of Tilpisertib fosmecarbil and corticosteroids are best understood by visualizing their respective signaling pathways.

Tilpisertib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor e.g., TLR, TNFR TPL2 TPL2 (MAP3K8) Receptor->TPL2 activates MEK MEK1/2 TPL2->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Factors e.g., AP-1, NF-κB ERK->Transcription Factors activates Tilpisertib Tilpisertib fosmecarbil Tilpisertib->TPL2 inhibits Pro-inflammatory Genes TNFα, IL-1β, IL-6 Transcription Factors->Pro-inflammatory Genes upregulates transcription

Caption: Tilpisertib fosmecarbil signaling pathway.

Corticosteroid_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR binds Activated GR Activated GR-Corticosteroid Complex GR Complex Inactive GR-HSP Complex GR->GR Complex GR->Activated GR conformational change HSP Heat Shock Proteins HSP->GR Complex GR Complex->GR GRE Glucocorticoid Response Elements (GRE) Activated GR->GRE binds to (Transactivation) Pro-inflammatory\nTranscription Factors e.g., NF-κB, AP-1 Activated GR->Pro-inflammatory\nTranscription Factors inhibits (Transrepression) Anti-inflammatory Genes e.g., IκBα, Annexin A1 GRE->Anti-inflammatory Genes upregulates transcription Pro-inflammatory Genes e.g., TNFα, IL-1β Pro-inflammatory\nTranscription Factors->Pro-inflammatory Genes upregulates transcription

Caption: Corticosteroid genomic signaling pathway.

Experimental Protocols

The following is a representative experimental protocol for evaluating the efficacy of anti-inflammatory compounds in a mouse model of ulcerative colitis.

Title: Induction and Assessment of Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

1. Objective: To induce acute colitis in mice using DSS and to evaluate the therapeutic efficacy of test compounds (e.g., Tilpisertib fosmecarbil, corticosteroids) by assessing clinical and pathological parameters.

2. Materials:

  • 8-12 week old C57BL/6 mice.

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da.

  • Test compounds (Tilpisertib fosmecarbil, dexamethasone) and vehicle control.

  • Standard laboratory equipment for animal housing, gavage, and dissection.

  • Reagents for histological analysis (formalin, paraffin, hematoxylin, and eosin).

  • Reagents for cytokine analysis (ELISA kits for TNF-α, IL-1β, IL-6).

3. Methodology: a. Induction of Colitis: i. House mice in a controlled environment with a 12-hour light/dark cycle. ii. Administer 2-3% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.[5][9][17] iii. A control group will receive regular drinking water.

4. Data Analysis:

  • Compare the changes in body weight, DAI scores, colon length, histological scores, and cytokine levels between the different treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction & Treatment cluster_analysis Endpoint Analysis Animal Acclimation Acclimation of Mice Group Assignment Randomization into Groups (Control, DSS+Vehicle, DSS+Tilpisertib, DSS+Corticosteroid) Animal Acclimation->Group Assignment DSS Administration DSS in Drinking Water (Days 1-7) Group Assignment->DSS Administration Daily Treatment Daily Drug Administration (Days 2-8) DSS Administration->Daily Treatment Daily Monitoring Monitor Body Weight & DAI Daily Treatment->Daily Monitoring Euthanasia Euthanasia & Colon Excision (Day 8-10) Daily Monitoring->Euthanasia Macroscopic Assessment Measure Colon Length Euthanasia->Macroscopic Assessment Histology H&E Staining & Scoring Euthanasia->Histology Cytokine Analysis ELISA for TNF-α, IL-1β, etc. Euthanasia->Cytokine Analysis

Caption: Workflow for DSS-induced colitis model.

Conclusion

Tilpisertib fosmecarbil and corticosteroids represent two distinct strategies for managing inflammatory diseases. Corticosteroids offer potent, broad-spectrum anti-inflammatory effects but are associated with significant side effects with long-term use. Tilpisertib fosmecarbil, by selectively targeting the TPL2 kinase, offers a more focused approach to inhibiting pro-inflammatory cytokine production. Preclinical data indicating comparable efficacy to corticosteroids in reducing TNFα levels is promising.[8] Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety profile of Tilpisertib fosmecarbil in patients with inflammatory conditions such as ulcerative colitis.

References

Validating the On-Target Effects of Tilpisertib Fosmecarbil: A Comparative Guide to siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorously validating the on-target effects of a novel therapeutic agent is a critical step in preclinical development. This guide provides a comparative framework for validating the efficacy and specificity of Tilpisertib (B3325163) fosmecarbil, a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot. The guide contrasts the pharmacological inhibition by Tilpisertib fosmecarbil with the genetic knockdown of TPL2 using small interfering RNA (siRNA), offering detailed experimental protocols and expected quantitative outcomes.

Tilpisertib fosmecarbil is an orally administered prodrug of the active inhibitor, which targets the TPL2 serine/threonine kinase.[1][2] TPL2 is a key downstream effector of Toll-like receptor and tumor necrosis factor receptor signaling, playing a crucial role in the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), through the activation of the MEK-ERK pathway.[1][3] By inhibiting TPL2, Tilpisertib fosmecarbil aims to mitigate the inflammatory cascade, making it a promising candidate for the treatment of inflammatory diseases such as ulcerative colitis.

To ensure that the observed cellular effects of Tilpisertib fosmecarbil are indeed due to the inhibition of TPL2, a comparison with a target-specific genetic approach like siRNA is essential. siRNA-mediated knockdown allows for the transient silencing of the MAP3K8 gene, thereby reducing the expression of the TPL2 protein.[4] Comparing the phenotypic and signaling outcomes of both methods provides strong evidence for on-target activity.

Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockdown

The following table summarizes the expected quantitative outcomes when treating cells with Tilpisertib fosmecarbil versus transfecting them with TPL2-targeting siRNA. These values are derived from typical results reported in the literature for kinase inhibitors and siRNA knockdown experiments.

ParameterTilpisertib FosmecarbilTPL2 siRNANegative Control siRNAUntreated Control
TPL2 mRNA Expression (relative to control) ~100%15-30%~100%100%
TPL2 Protein Expression (relative to control) ~100%10-25%~100%100%
Phosphorylated ERK (p-ERK) Levels (relative to stimulated control) 20-40%30-50%~100%5-10% (basal)
TNF-α Secretion (relative to stimulated control) 25-50%40-60%~100%<5% (basal)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for specific cell types and laboratory conditions.

TPL2 Knockdown using siRNA

This protocol outlines the transient transfection of siRNA to reduce TPL2 expression in a suitable cell line (e.g., human monocytic THP-1 cells or mouse RAW 264.7 macrophages).

Materials:

  • TPL2-targeting siRNA and non-targeting control siRNA (20 µM stocks)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well tissue culture plates

  • RNase-free water and microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: a. For each well, dilute 30 pmol of siRNA (1.5 µL of a 20 µM stock) into 100 µL of Opti-MEM™. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Validation of Knockdown: After incubation, harvest the cells for analysis of TPL2 mRNA and protein levels via qPCR and Western blotting, respectively.

Treatment with Tilpisertib Fosmecarbil

This protocol describes the treatment of cells with the TPL2 inhibitor to assess its effect on downstream signaling.

Materials:

  • Tilpisertib fosmecarbil (or its active metabolite)

  • DMSO (for stock solution)

  • Complete cell culture medium

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of the experiment.

  • Inhibitor Preparation: Prepare a stock solution of Tilpisertib fosmecarbil in DMSO. Further dilute the inhibitor to the desired final concentrations in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Pre-treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of Tilpisertib fosmecarbil or a vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: To activate the TPL2 pathway, add a stimulant such as LPS (e.g., 100 ng/mL) to the wells.

  • Incubation: Incubate for the appropriate duration to observe the desired downstream effects (e.g., 15-30 minutes for p-ERK analysis, 4-6 hours for TNF-α secretion).

  • Sample Collection: Collect the cell culture supernatant for TNF-α ELISA and lyse the cells for Western blot analysis.

Quantitative Real-Time PCR (qPCR) for TPL2 mRNA

This method quantifies the level of MAP3K8 gene expression following siRNA treatment.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • Primers for MAP3K8 and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from siRNA-treated and control cells according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[4][7]

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and forward and reverse primers for MAP3K8 and the housekeeping gene.[8]

  • Data Analysis: Calculate the relative expression of MAP3K8 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the TPL2 siRNA-treated samples to the negative control.[9]

Western Blotting for TPL2 and Phospho-ERK

This technique assesses protein levels to confirm TPL2 knockdown and to measure the inhibition of ERK phosphorylation, a key downstream event.[10]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-TPL2, anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse the cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[11]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Imaging: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using image analysis software. Normalize TPL2 and p-ERK levels to the loading control and total ERK, respectively.

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of TNF-α secreted into the cell culture medium, a key functional readout of TPL2 activity.

Materials:

  • Human or mouse TNF-α ELISA kit

  • Cell culture supernatants

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatants from the experimental wells.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions.[13] This typically involves adding standards and samples to a pre-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α in each sample by comparing its absorbance to the standard curve.

Visualizations

Signaling Pathway and Points of Intervention

TPL2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/TNFR IKK IKK TLR4->IKK p105_TPL2 p105-TPL2 Complex IKK->p105_TPL2 p105 Phos. TPL2 Active TPL2 (MAP3K8) p105_TPL2->TPL2 p105 Degrad. MEK MEK1/2 TPL2->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Transcription Transcription Factors (e.g., NF-κB) pERK->Transcription TNFa_mRNA TNF-α mRNA MAP3K8_mRNA MAP3K8 mRNA MAP3K8_mRNA->p105_TPL2 Translation Transcription->TNFa_mRNA Tilpisertib Tilpisertib Tilpisertib->TPL2 siRNA TPL2 siRNA siRNA->MAP3K8_mRNA Degradation

Caption: TPL2 signaling pathway and intervention points.

Experimental Workflow for Comparative Analysis

Workflow cluster_Pharma Pharmacological Inhibition cluster_Genetic Genetic Knockdown cluster_Analysis Downstream Analysis Pharma_Start Seed Cells Pharma_Treat Treat with Tilpisertib (or Vehicle) Pharma_Start->Pharma_Treat Pharma_Stim Stimulate (e.g., LPS) Pharma_Treat->Pharma_Stim Pharma_Harvest Harvest Supernatant & Cell Lysate Pharma_Stim->Pharma_Harvest Western Western Blot (TPL2, p-ERK, Total ERK) Pharma_Harvest->Western ELISA ELISA (TNF-α Secretion) Pharma_Harvest->ELISA Genetic_Start Seed Cells Genetic_Treat Transfect with TPL2 siRNA (or Control siRNA) Genetic_Start->Genetic_Treat Genetic_Incubate Incubate 48-72h Genetic_Treat->Genetic_Incubate Genetic_Stim Stimulate (e.g., LPS) Genetic_Incubate->Genetic_Stim Genetic_Harvest Harvest Supernatant, Cell Lysate & RNA Genetic_Stim->Genetic_Harvest qPCR qPCR (TPL2 mRNA) Genetic_Harvest->qPCR Genetic_Harvest->Western Genetic_Harvest->ELISA

Caption: Workflow for comparing Tilpisertib and siRNA.

Logical Comparison of Methods

Comparison Tilpisertib Tilpisertib Fosmecarbil Mechanism: Inhibits TPL2 kinase activity Pros: - High temporal control - Dose-dependent effects - Clinically relevant modality Cons: - Potential off-target effects - Does not reduce protein level Shared_Goal Validate TPL2 as the Therapeutic Target Tilpisertib->Shared_Goal Pharmacological Validation siRNA TPL2 siRNA Mechanism: Degrades TPL2 mRNA, reduces protein level Pros: - High target specificity - Validates gene function directly Cons: - Slower onset of action - Potential off-target effects - Transient effect siRNA->Shared_Goal Genetic Validation

Caption: Comparison of validation methodologies.

References

Tilpisertib Fosmecarbil: A Comparative Analysis with Other Small Molecule Kinase Inhibitors in Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of small molecule kinase inhibitors for inflammatory diseases is rapidly evolving. This guide provides a detailed comparison of tilpisertib (B3325163) fosmecarbil, a novel inhibitor of Tumor Progression Locus 2 (TPL2), with other established and emerging kinase inhibitors, particularly Janus kinase (JAK) inhibitors. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, biochemical and cellular activities, and potential therapeutic implications.

Introduction to Tilpisertib Fosmecarbil

Tilpisertib fosmecarbil (GS-5290) is an orally administered prodrug of tilpisertib (GS-4875), a potent and selective inhibitor of TPL2 (also known as MAP3K8 or Cot). TPL2 is a key serine/threonine kinase that acts as an upstream regulator of the MEK-ERK signaling pathway.[1] This pathway is crucial for the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), in response to various inflammatory stimuli.[1] By targeting TPL2, tilpisertib fosmecarbil represents a novel therapeutic approach for inflammatory conditions, including ulcerative colitis, for which it is currently in Phase 2 clinical trials.[2][3]

Mechanism of Action: TPL2 vs. JAK Inhibition

The fundamental difference between tilpisertib and other prominent small molecule kinase inhibitors, such as JAK inhibitors, lies in their respective targets within inflammatory signaling cascades.

Tilpisertib and the TPL2/MAPK Pathway: Tilpisertib directly inhibits TPL2, which is activated by stimuli like lipopolysaccharide (LPS) and TNFα. TPL2, in turn, phosphorylates and activates MEK1/2, leading to the phosphorylation of ERK1/2. Activated ERK then translocates to the nucleus to regulate the transcription of various pro-inflammatory genes. Inhibition of TPL2 by tilpisertib is therefore expected to selectively block this cascade, reducing the production of key inflammatory mediators.[1][4]

JAK Inhibitors and the JAK-STAT Pathway: JAK inhibitors (e.g., tofacitinib, upadacitinib, filgotinib) target one or more of the four Janus kinases (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical for signal transduction downstream of a wide range of cytokine and growth factor receptors. Upon cytokine binding, JAKs phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which then dimerize, translocate to the nucleus, and induce the expression of genes involved in immunity and inflammation. The specific effects of a JAK inhibitor depend on its selectivity for the different JAK isoforms.

Below are diagrams illustrating these distinct signaling pathways.

TPL2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNFα) Receptor Receptor Stimulus->Receptor TPL2 TPL2 (MAP3K8) Receptor->TPL2 MEK MEK1/2 TPL2->MEK Tilpisertib Tilpisertib Tilpisertib->TPL2 Inhibition ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Transcription Gene Transcription pERK->Transcription Cytokines Pro-inflammatory Cytokines (TNFα, IL-6, etc.) Transcription->Cytokines

Caption: TPL2/MAPK Signaling Pathway and Tilpisertib Inhibition.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation JAKi JAK Inhibitor JAKi->JAK Inhibition pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Transcription Gene Transcription pSTAT_dimer->Transcription Proteins Inflammatory Proteins Transcription->Proteins

Caption: JAK-STAT Signaling Pathway and JAK Inhibitor Action.

Preclinical Performance: A Comparative Overview

Direct head-to-head preclinical studies between tilpisertib and a broad range of other kinase inhibitors are not publicly available. However, by comparing data from separate studies, we can draw objective comparisons of their biochemical potency and cellular activity.

Table 1: In Vitro Kinase Inhibitory Activity
InhibitorTarget KinaseIC50 (nM)Selectivity Profile
Tilpisertib (GS-4875) TPL2 1.3 Highly selective with no significant off-target binding in KINOMEscan™ assay.[4]
Tofacitinib JAK1JAK2JAK3112201Preferential for JAK3, but also inhibits JAK1 and JAK2.[5]
Upadacitinib JAK1JAK2JAK3TYK24312023004700Selective for JAK1.[6][7]
Filgotinib JAK1JAK2JAK3TYK21028810116Preferential for JAK1.[2][3][4]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

Table 2: In Vitro and In Vivo Cellular Activity
InhibitorExperimental SystemKey Findings
Tilpisertib (GS-4875) LPS-stimulated primary human monocytesInhibited phosphorylation of TPL2, MEK, and ERK.[4]Inhibited production of TNFα, IL-1β, IL-6, and IL-8.[4]Little to no inhibition of p38, JNK, or p65 phosphorylation.[4]
Rat LPS-TNFα model of acute inflammationDose-dependent inhibition of LPS-stimulated TNFα production (EC50 = 667 nM).[4]
TPL2 Inhibitor (Generic) TLR-stimulated human monocyte subsetsReduced TNFα and IL-1β production.Reduced LPS-stimulated ERK phosphorylation.
JAK1 Inhibitor (Generic) TLR-stimulated human monocyte subsetsReduced TNFα and IL-1β production.
Upadacitinib GM-CSF-stimulated human monocytesImpaired JAK2-dependent STAT5 and ERK phosphorylation.[8]
Filgotinib IL-6-stimulated human CD4+ T cellsInhibited STAT1 phosphorylation (IC50 = 629 nM).
LPS/IFNγ-stimulated human osteoblastsInhibited production of pro-inflammatory cytokines.[9]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

To determine the IC50 of an inhibitor against its target kinase, a common method involves a biochemical assay using a recombinant kinase, a specific substrate, and ATP.

  • Reagent Preparation: The inhibitor is serially diluted to various concentrations. The recombinant kinase, substrate (e.g., a peptide), and ATP are prepared in a kinase buffer.

  • Reaction Initiation: The kinase, substrate, and inhibitor are pre-incubated in a microplate well. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

  • Reaction Termination: The reaction is stopped, often by adding a solution containing EDTA, which chelates Mg2+, a necessary cofactor for kinase activity.

  • Signal Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity detection (if using radiolabeled ATP), fluorescence polarization, or antibody-based detection systems (e.g., ELISA) that recognize the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Primary Human Monocyte Stimulation Assay

This assay is used to assess the effect of inhibitors on inflammatory responses in a primary cell model.

  • Monocyte Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors, typically using negative selection immunomagnetic beads.

  • Cell Culture and Pre-incubation: The isolated monocytes are cultured in appropriate media. Before stimulation, the cells are pre-incubated with various concentrations of the kinase inhibitor or a vehicle control for a specified time (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce a pro-inflammatory response.

  • Endpoint Analysis:

    • Cytokine Production: Supernatants are collected to measure the secretion of cytokines like TNFα, IL-6, and IL-1β using methods like ELISA or multiplex bead assays.

    • Signaling Pathway Analysis: Cell lysates are prepared to analyze the phosphorylation status of key signaling proteins (e.g., ERK, MEK, STATs) via Western blotting or flow cytometry.

  • Data Analysis: The inhibitory effect of the compound on cytokine production or protein phosphorylation is quantified and compared to the vehicle-treated control.

Rat Lipopolysaccharide (LPS)-Induced TNFα Model

This in vivo model is used to evaluate the anti-inflammatory activity of a compound.

  • Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound (e.g., tilpisertib) is administered to the animals, typically via oral gavage, at various doses. A control group receives the vehicle.

  • LPS Challenge: After a predetermined time following compound administration (e.g., 2 hours), the animals are challenged with an intravenous or intraperitoneal injection of LPS to induce a systemic inflammatory response.

  • Blood Sampling: Blood samples are collected at various time points after the LPS challenge.

  • TNFα Measurement: Plasma is separated from the blood samples, and the concentration of TNFα is measured using an ELISA kit.

  • Data Analysis: The level of TNFα inhibition in the compound-treated groups is compared to the vehicle-treated control group to determine the in vivo efficacy of the compound. The dose-response relationship can be used to calculate an ED50 (effective dose for 50% response).

Below is a workflow diagram for a typical preclinical evaluation of a kinase inhibitor.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Outcomes KinaseAssay Biochemical Kinase Assay (Determine IC50) Potency Potency (IC50) KinaseAssay->Potency CellAssay Cell-Based Assay (e.g., Human Monocytes) CellularActivity Cellular Activity (Cytokine Inhibition, etc.) CellAssay->CellularActivity Selectivity Selectivity Profiling (e.g., KINOMEscan) Selectivity->Potency AnimalModel Animal Model of Inflammation (e.g., Rat LPS Model) Efficacy In Vivo Efficacy (EC50) AnimalModel->Efficacy Safety Preliminary Safety/ Tolerance AnimalModel->Safety PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) PKPD->Efficacy Potency->AnimalModel CellularActivity->AnimalModel

Caption: Preclinical Evaluation Workflow for Kinase Inhibitors.

Discussion and Conclusion

Tilpisertib fosmecarbil offers a distinct and more targeted mechanism of action compared to the broader activity of JAK inhibitors.

  • Specificity of Action: Tilpisertib's inhibition of TPL2 is highly specific and primarily impacts the MEK-ERK pathway downstream of stimuli like LPS and TNFα.[4] This contrasts with JAK inhibitors, which modulate signaling from a wide array of cytokine receptors. The high selectivity of tilpisertib for JAK1 over other JAK isoforms may translate to a better benefit-risk profile.[6]

  • Therapeutic Implications: The targeted approach of TPL2 inhibition may offer advantages in diseases where the TPL2-ERK pathway is a dominant driver of pathology. The finding that TPL2/ERK activation is increased in patients with Crohn's disease suggests its potential as a therapeutic target.[10] Conversely, the broad immunosuppressive effects of JAK inhibitors have proven effective across a range of autoimmune and inflammatory diseases.

  • Clinical Development: While several JAK inhibitors are approved and widely used for conditions including ulcerative colitis, tilpisertib fosmecarbil is in the earlier stages of clinical development.[2][3] The results from the ongoing Phase 2 PALEKONA trial will be crucial in determining its efficacy and safety profile in patients with ulcerative colitis and its potential positioning relative to other available therapies.

References

A Comparative Analysis: Tilpisertib Fosmecarbil Poised to Outperform First-Generation TPL2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic development for inflammatory diseases, the focus on Tumor Progression Locus 2 (TPL2) kinase has led to the emergence of promising inhibitors. This guide provides a detailed comparison of the next-generation TPL2 inhibitor, Tilpisertib (B3325163) fosmecarbil, against its first-generation predecessors. The available data suggests that Tilpisertib fosmecarbil and its active form, Tilpisertib, offer significant improvements in potency and selectivity, positioning them as potentially superior therapeutic candidates.

Tilpisertib fosmecarbil (formerly GS-5290) is a prodrug of Tilpisertib (GS-4875), a potent and highly selective serine/threonine kinase inhibitor targeting TPL2.[1][2][3] First-generation TPL2 inhibitors, such as select quinoline-based compounds, have also demonstrated the potential of targeting this kinase; however, they have faced challenges related to selectivity and overall pharmacological profiles.[4][5][6] This comparison delineates the key differentiators backed by preclinical data.

Data Presentation

The following tables summarize the available quantitative data for Tilpisertib and a representative first-generation TPL2 inhibitor. A direct head-to-head comparative study is not yet publicly available; therefore, the data is compiled from separate preclinical studies.

Table 1: In Vitro Potency

CompoundTargetIC50 (nM)Assay
Tilpisertib (GS-4875)TPL21.3Enzymatic Assay
First-Generation Inhibitor (Compound 34)TPL2Data not publicly availableEnzymatic Assay

Table 2: In Vivo Efficacy

CompoundModelEndpointEC50 (nM)
Tilpisertib (GS-4875)Rat LPS-induced TNFα productionInhibition of TNFα667
First-Generation Inhibitor (Compound 34)Rat LPS-induced TNFα productionInhibition of TNFαEfficacious, but specific EC50 not reported

Table 3: Selectivity Profile

CompoundSelectivity Notes
Tilpisertib (GS-4875)Highly selective for TPL2 with no significant off-target binding.[1] Little to no inhibition of phosphorylated p38, JNK, or p65.[7]
First-Generation QuinolinesInitial leads showed poor selectivity against EGFR, which was later improved through structural modifications.[4]

Table 4: Pharmacokinetic Parameters

CompoundSpeciesKey Parameters
Tilpisertib fosmecarbilNot publicly availableNot publicly available
Tilpisertib (GS-4875)RatDemonstrated dose-dependent and reversible inhibition of the TPL2 pathway following oral administration.[8]
First-Generation Inhibitor (Compound 34)RatShowed good efficacy in inhibiting TNF-α production.[6]

TPL2 Signaling Pathway

The diagram below illustrates the central role of TPL2 in the inflammatory signaling cascade. TPL2 is a key kinase that, upon activation by upstream signals from receptors like TLRs and TNFR, phosphorylates and activates MEK1/2, which in turn activates ERK1/2. This cascade ultimately leads to the production of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. TPL2 inhibitors block this pathway, thereby reducing the inflammatory response.

TPL2_Signaling_Pathway LPS LPS/TNFα Receptor TLR4/TNFR LPS->Receptor TPL2_complex TPL2/p105/ABIN2 (Inactive) Receptor->TPL2_complex Activation TPL2 TPL2 (Active) TPL2_complex->TPL2 MEK MEK1/2 TPL2->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription_Factors Activation Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) Transcription_Factors->Cytokines Gene Expression Tilpisertib Tilpisertib fosmecarbil Tilpisertib->TPL2

TPL2 signaling pathway and point of inhibition.

Experimental Protocols

TPL2 Kinase Enzymatic Assay

The in vitro potency of TPL2 inhibitors is determined using a kinase enzymatic assay. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the TPL2 enzyme.

Methodology:

  • Recombinant TPL2 enzyme is incubated with a specific peptide substrate and ATP in a kinase buffer.

  • The inhibitor compound at various concentrations is added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay like ADP-Glo.[9]

  • The concentration of the inhibitor that results in 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Kinase Selectivity Profiling (KINOMEscan™)

To assess the selectivity of TPL2 inhibitors, a comprehensive kinase profiling assay such as KINOMEscan™ is employed. This method evaluates the binding affinity of the inhibitor against a large panel of human kinases.

Methodology:

  • The test compound is incubated with a DNA-tagged kinase from a panel of over 400 kinases.

  • The kinase-inhibitor mixture is then passed over an immobilized, active-site directed ligand.

  • The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.

  • A reduction in the amount of kinase bound to the immobilized ligand indicates that the test compound is binding to the kinase.

  • The results are typically reported as the percentage of the kinase that remains bound to the control at a specific concentration of the inhibitor, or as a dissociation constant (Kd).

In Vivo Lipopolysaccharide (LPS)-Induced TNFα Production in Rats

This in vivo model is used to evaluate the efficacy of TPL2 inhibitors in a whole animal system.

Methodology:

  • Lewis rats are orally dosed with the test compound or vehicle control.[7]

  • After a specified time (e.g., 2 hours), the rats are challenged with an intravenous (IV) injection of lipopolysaccharide (LPS) to induce an inflammatory response.[7][10]

  • Blood samples are collected at various time points after the LPS challenge.[5]

  • The concentration of TNFα in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA).

  • The dose-dependent inhibition of TNFα production by the test compound is determined, and the effective concentration that causes 50% inhibition (EC50) is calculated.[7]

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of TPL2 inhibitors, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic_Assay TPL2 Enzymatic Assay (Potency - IC50) Kinase_Profiling Kinase Selectivity Panel (Selectivity - KINOMEscan™) Enzymatic_Assay->Kinase_Profiling Cell_Assay Cell-Based Assays (e.g., LPS-stimulated PBMCs) Kinase_Profiling->Cell_Assay PK_Studies Pharmacokinetic Studies (Animal Models) Cell_Assay->PK_Studies Efficacy_Studies LPS-Induced TNFα Model (Efficacy - EC50) PK_Studies->Efficacy_Studies

References

Tilpisertib Fosmecarbil: A Novel Approach to Inflammation Modulation with Potential Advantages Over Traditional p38 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapies targeting inflammatory diseases, the quest for potent and well-tolerated oral agents continues. For years, p38 mitogen-activated protein kinase (MAPK) inhibitors were a major focus of this research, given the central role of the p38 pathway in producing pro-inflammatory cytokines. However, their clinical development has been fraught with challenges, including modest efficacy and significant safety concerns. A newer agent, Tilpisertib (B3325163) fosmecarbil (formerly GS-5290), which targets an upstream kinase, Tumor Progression Locus 2 (TPL2), is now emerging as a promising alternative. This guide provides a comparative analysis of Tilpisertib fosmecarbil and p38 inhibitors, supported by available experimental data.

Differentiated Mechanisms of Action

Tilpisertib fosmecarbil is a prodrug of Tilpisertib (GS-4875), a first-in-class, selective inhibitor of TPL2 (also known as MAP3K8 or Cot).[1][2][3] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway, which plays a critical role in the production of numerous inflammatory mediators, including TNFα.[1][3] By inhibiting TPL2, Tilpisertib aims to modulate the inflammatory response at a higher point in the signaling cascade.[3]

In contrast, p38 MAPK inhibitors directly target the p38 kinase, a downstream effector in a parallel signaling pathway that is also activated by various inflammatory and stress stimuli.[4] The p38 MAPK pathway is involved in the regulation of several cellular processes, including inflammation, apoptosis, and cell differentiation, through the activation of downstream kinases and transcription factors.[5][6] While logically a sound target, the broad physiological roles of p38 have made its inhibition a complex challenge.[5]

Interestingly, recent preclinical evidence suggests that TPL2 may also activate the p38 signaling pathway in certain immune cells, like neutrophils, in a MEK1/2-independent manner.[7][8] This suggests that TPL2 inhibition by Tilpisertib could potentially modulate both the MEK-ERK and p38 pathways, offering a broader yet potentially more regulated anti-inflammatory effect compared to direct p38 inhibition.

Signaling_Pathways cluster_0 Tilpisertib Fosmecarbil (TPL2 Inhibition) cluster_1 p38 Inhibitors Inflammatory Stimuli (LPS, TNFα) Inflammatory Stimuli (LPS, TNFα) TPL2 TPL2 Inflammatory Stimuli (LPS, TNFα)->TPL2 MEK1/2 MEK1/2 TPL2->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) ERK1/2->Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) Tilpisertib Tilpisertib (Active Drug) Tilpisertib->TPL2 Inflammatory Stimuli 2 Inflammatory Stimuli (LPS, TNFα) Upstream Kinases (MKK3/6) Upstream Kinases (MKK3/6) Inflammatory Stimuli 2->Upstream Kinases (MKK3/6) p38 MAPK p38 MAPK Upstream Kinases (MKK3/6)->p38 MAPK Downstream Effectors Downstream Effectors p38 MAPK->Downstream Effectors Pro-inflammatory Cytokines 2 Pro-inflammatory Cytokines (TNFα, IL-6, etc.) Downstream Effectors->Pro-inflammatory Cytokines 2 p38 Inhibitor p38 Inhibitor p38 Inhibitor->p38 MAPK

Figure 1: Simplified signaling pathways for Tilpisertib and p38 inhibitors.

Preclinical and Clinical Performance: An Indirect Comparison

Direct head-to-head clinical trials comparing Tilpisertib fosmecarbil and p38 inhibitors are not available. However, a comparative analysis of their respective preclinical and clinical data reveals potential advantages for the TPL2 inhibitor.

Tilpisertib Fosmecarbil: Promising Early Data in Ulcerative Colitis

Tilpisertib's active form, GS-4875, has demonstrated potent and selective inhibition of the TPL2 kinase in preclinical studies.[1] It effectively suppressed the production of multiple pro-inflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8, in human primary monocytes stimulated with LPS.[1] Notably, this inhibition was selective for the MEK-ERK pathway, with little to no effect on p38 or JNK phosphorylation.[1]

Currently, Tilpisertib fosmecarbil is being evaluated in a Phase 2 clinical trial (PALEKONA, NCT06029972) for the treatment of moderately to severely active ulcerative colitis.[9][10][11][12][13][14][15] While results are not yet published, the progression to this stage suggests a manageable safety profile in early human studies.[16] A prior Phase 2 study (FALCON, NCT04130919) was terminated, with the sponsor noting that a new molecular entity achieved greater target coverage.[17][18]

p38 Inhibitors: A History of Clinical Challenges

The clinical development of p38 inhibitors has been challenging across various inflammatory conditions, including rheumatoid arthritis (RA) and chronic obstructive pulmonary disease (COPD).[4][5] Despite a strong preclinical rationale, these agents have generally shown modest efficacy and have been associated with safety concerns, particularly liver toxicity.[4][5]

In RA, multiple p38 inhibitors have failed to demonstrate a significant and sustained clinical benefit. For instance, in a study with VX-702, the ACR20 response rates were not statistically significant compared to placebo at the highest doses.[19] Furthermore, an initial reduction in inflammatory biomarkers like C-reactive protein (CRP) was often observed, but this effect was transient, with levels returning to baseline despite continued treatment.[4][19] This "tachyphylaxis" has been a recurring issue in p38 inhibitor trials.[5]

In COPD, some p38 inhibitors have shown statistically significant but modest improvements in lung function (FEV1).[20][21][22] However, a meta-analysis of 10 randomized controlled trials concluded that, overall, p38 MAPK inhibitors did not show significant effects in the COPD population compared to placebo.[23]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of Tilpisertib and various p38 inhibitors.

Table 1: Preclinical Efficacy of Tilpisertib (GS-4875)

Parameter Cell Type Stimulant Result Citation
TPL2 Kinase Inhibition (IC50) - - 1.3 nM [1]
LPS-stimulated TNFα production inhibition (EC50) Lewis Rat Whole Blood LPS 667 ± 124 nM [1]

| Cytokine Inhibition | Primary Human Monocytes | LPS | Inhibition of TNFα, IL-1β, IL-6, IL-8 |[1] |

Table 2: Clinical Efficacy of p38 Inhibitors in Rheumatoid Arthritis

Drug Study Treatment Arm ACR20 Response Rate (at 12 weeks) Citation
VX-702 VeRA 10 mg VX-702 40% [19]
VX-702 VeRA 5 mg VX-702 36% [19]
VX-702 VeRA Placebo 28% [19]
VX-702 Study 304 (with MTX) 10 mg VX-702 daily 40% [19]
VX-702 Study 304 (with MTX) Placebo 22% [19]
Pamapimod Monotherapy Pamapimod 23-31% [4]

| Pamapimod | Monotherapy | Methotrexate | 45% |[4] |

Table 3: Clinical Efficacy of p38 Inhibitors in COPD

Drug Study Treatment Arm Change in Trough FEV1 vs. Placebo (at 6 weeks) Citation
PH-797804 NCT00559910 3 mg PH-797804 +0.086 L [20][22]

| PH-797804 | NCT00559910 | 6 mg PH-797804 | +0.093 L |[20][22] |

Table 4: Common Adverse Events Associated with p38 Inhibitors

Adverse Event Frequency/Severity Citations
Elevated Liver Enzymes Common reason for trial discontinuation [4][5]
Serious Infections Increased frequency in some studies (e.g., 2.4% with VX-702 vs. 0% with placebo) [19]
Skin Rash Common side effect [4]

| CNS Effects (e.g., dizziness) | Reported in some trials |[4] |

Experimental Protocols

Tilpisertib Fosmecarbil (PALEKONA Study - NCT06029972)
  • Study Design: A Phase 2, double-blind, randomized, placebo-controlled, dose-ranging study.[9][10][14]

  • Population: Adults (18-75 years) with moderately to severely active ulcerative colitis (modified Mayo Clinic Score of 5 to 9 with an endoscopic subscore of 2 to 3).[10][15]

  • Intervention: Participants are randomized to receive different doses of oral Tilpisertib fosmecarbil or a placebo for a 12-week blinded treatment phase.[9][12]

  • Primary Endpoint: To demonstrate the efficacy of Tilpisertib fosmecarbil compared to placebo in achieving Clinical Response at Week 12. Clinical Response is defined as a significant improvement in symptoms based on the modified Mayo Clinic Score.[10][12][14]

  • Key Secondary Endpoints: Include clinical remission, endoscopic response, and safety assessments.[12]

PALEKONA_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Tilpisertib_Dose_A Tilpisertib Dose A Randomization->Tilpisertib_Dose_A Tilpisertib_Dose_B Tilpisertib Dose B Randomization->Tilpisertib_Dose_B Placebo Placebo Randomization->Placebo Blinded_Treatment 12-Week Blinded Treatment Tilpisertib_Dose_A->Blinded_Treatment Tilpisertib_Dose_B->Blinded_Treatment Placebo->Blinded_Treatment Week_12_Assessment Primary Endpoint Assessment (Clinical Response) Blinded_Treatment->Week_12_Assessment Extension_Phase Extension Phase (up to 52 weeks for responders) Week_12_Assessment->Extension_Phase Responders Non_Responder_Phase Non-responder Treatment Phase Week_12_Assessment->Non_Responder_Phase Non-responders

References

A Comparative Analysis of Tilpisertib Fosmecarbil and Alternative Therapies for Moderate to Severe Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging therapy Tilpisertib fosmecarbil against established treatments for moderate to severe ulcerative colitis. The analysis is based on available clinical trial data and mechanistic insights, with a focus on efficacy, experimental protocols, and signaling pathways.

Tilpisertib fosmecarbil (formerly GS-5290) is an investigational, orally administered small molecule that offers a novel mechanism of action for the treatment of moderately to severely active ulcerative colitis (UC). As it progresses through clinical trials, a thorough evaluation of its potential efficacy in comparison to current therapeutic alternatives is crucial for the scientific and medical communities. This guide synthesizes data from key clinical trials of Tilpisertib fosmecarbil and its primary competitors: TNF inhibitors, JAK inhibitors, and integrin receptor antagonists.

Comparative Efficacy of Tilpisertib Fosmecarbil and Alternatives

As Tilpisertib fosmecarbil is currently in Phase 2 clinical trials, direct head-to-head efficacy data against other treatments is not yet available. The primary endpoint for the PALEKONA study is clinical response at Week 12. The following tables summarize the induction and maintenance of remission and response rates for established therapies from their pivotal clinical trials. This data provides a benchmark against which the future results of Tilpisertib fosmecarbil can be evaluated.

Table 1: Induction of Clinical Remission and Response in Moderate to Severe Ulcerative Colitis

Drug ClassDrugTrialClinical Remission (Week 8)Clinical Response (Week 8)
MAP3K8 Inhibitor Tilpisertib fosmecarbil PALEKONA (Phase 2) Data Not Yet Available Primary Endpoint at Week 12
TNF InhibitorInfliximab (B1170848) (5 mg/kg)ACT 139%69%[1][2]
AdalimumabULTRA 217%50%[3]
Golimumab (200mg/100mg)PURSUIT-SC17.8%51.0%
JAK InhibitorTofacitinib (B832) (10 mg BID)OCTAVE Induction 118.5%60%
Upadacitinib (B560087) (45 mg QD)U-ACHIEVE26.1%79.0%[4][5]
Filgotinib (200 mg)SELECTION (Biologic-Naïve)26.1%67.5%[6][7][8]
Integrin Receptor AntagonistVedolizumabGEMINI 116.9%47.1% (at Week 6)[9]

Table 2: Maintenance of Clinical Remission in Moderate to Severe Ulcerative Colitis

Drug ClassDrugTrialClinical Remission (Week 52/58)
MAP3K8 Inhibitor Tilpisertib fosmecarbil PALEKONA (Phase 2) Data Not Yet Available
TNF InhibitorInfliximab (5 mg/kg)ACT 135% (at Week 54)
AdalimumabULTRA 217%
Golimumab (100mg q4w)PURSUIT-M27.8%
JAK InhibitorTofacitinib (10 mg BID)OCTAVE Sustain40.6%
Upadacitinib (30 mg QD)U-ACHIEVE Maintenance53.6%[10]
Filgotinib (200 mg)SELECTION37.2% (at Week 58)[6][11]
Integrin Receptor AntagonistVedolizumab (q8w)GEMINI 141.8%

Experimental Protocols of Key Efficacy Studies

A clear understanding of the methodologies employed in pivotal clinical trials is essential for the accurate interpretation and comparison of efficacy data. The following section details the experimental protocols for the Tilpisertib fosmecarbil PALEKONA trial and the key trials for its alternatives.

Tilpisertib fosmecarbil: PALEKONA (Phase 2)
  • Objective : To evaluate the efficacy and safety of Tilpisertib fosmecarbil in participants with moderately to severely active ulcerative colitis.[12][13]

  • Design : A Phase 2, double-blind, randomized, placebo-controlled, dose-ranging study.[12]

  • Population : Adults (18-75 years) with a diagnosis of ulcerative colitis for at least 90 days, with a modified Mayo Score of 5 to 9 and an endoscopic subscore of 2 to 3.[12] Participants must have had an inadequate response, loss of response, or intolerance to at least one advanced therapy.[12]

  • Intervention : Participants are randomized to receive one of different doses of Tilpisertib fosmecarbil or a placebo.[12]

  • Primary Endpoint : The primary objective is to demonstrate the efficacy of Tilpisertib fosmecarbil, compared to a placebo, in achieving Clinical Response at Week 12.[12] Clinical response is defined as a decrease from baseline of ≥ 2 points and at least 30% in the 3-component modified Mayo Clinic Score.

TNF Inhibitors
  • Infliximab: ACT 1 Trial

    • Objective : To evaluate the efficacy of infliximab for induction and maintenance therapy in adults with moderately to severely active ulcerative colitis.

    • Design : A randomized, double-blind, placebo-controlled trial.[2]

    • Population : Patients with a Mayo score between 6 and 12 and an endoscopy subscore of ≥2, who had an inadequate response to conventional therapy.[1]

    • Intervention : Intravenous infusion of infliximab (5 mg/kg or 10 mg/kg) or placebo at weeks 0, 2, and 6, and then every eight weeks.[2]

    • Primary Endpoint : Clinical response at week 8, defined as a decrease from baseline in the total Mayo score of at least 3 points and at least 30%, with an accompanying decrease in the subscore for rectal bleeding of at least 1 point or an absolute subscore for rectal bleeding of 0 or 1.[2]

  • Adalimumab: ULTRA 2 Trial

    • Objective : To evaluate the efficacy and safety of adalimumab in patients with moderate-to-severe UC.[3]

    • Design : An international, multicenter, randomized, double-blind, placebo-controlled, phase III clinical trial.[3]

    • Population : Adult patients with a Mayo score of 6 to 12 and an endoscopy subscore of 2 to 3.

    • Intervention : Subcutaneous injections of adalimumab (160 mg at Week 0, 80 mg at Week 2, and then 40 mg every other week) or placebo.[3]

    • Primary Endpoints : Clinical remission at Week 8 and Week 52, defined as a total Mayo score of ≤2 with no individual subscore >1.[14]

JAK Inhibitors
  • Tofacitinib: OCTAVE Induction 1 & 2 Trials

    • Objective : To evaluate the efficacy and safety of oral tofacitinib as induction therapy in patients with moderately to severely active ulcerative colitis.

    • Design : Two identical Phase 3, randomized, double-blind, placebo-controlled trials.

    • Population : Adult patients with a Mayo score of 6 to 12 and an endoscopy subscore of ≥2, who had failed or were intolerant to corticosteroids, immunomodulators, or a TNF antagonist.

    • Intervention : Oral tofacitinib (10 mg twice daily) or placebo for 8 weeks.

    • Primary Endpoint : Clinical remission at week 8, defined as a total Mayo score of ≤2 with no individual subscore >1, and a rectal bleeding subscore of 0.

  • Upadacitinib: U-ACHIEVE Induction Trial

    • Objective : To evaluate the safety and efficacy of upadacitinib in adults with moderately to severely active UC.[4]

    • Design : A multicentre, double-blind, placebo-controlled phase 3 induction trial.[4]

    • Population : Patients with an adapted Mayo score of 5-9 and a centrally assessed endoscopic subscore of 2 or 3.[10]

    • Intervention : Upadacitinib (45 mg once daily) or placebo for 8 weeks.[4]

    • Primary Endpoint : Clinical remission per adapted Mayo Score at week 8.[4]

Integrin Receptor Antagonists
  • Vedolizumab: GEMINI 1 Trial

    • Objective : To evaluate the efficacy and safety of vedolizumab for induction and maintenance therapy in patients with moderately to severely active ulcerative colitis.

    • Design : A phase 3, randomized, double-blind, placebo-controlled study.[15]

    • Population : Adult patients with active UC (Mayo clinic score of 6 to 12) who had an inadequate response to or were unable to tolerate conventional therapies or TNF antagonists.[15]

    • Intervention : Intravenous vedolizumab (300 mg) or placebo at days 1 and 15 for induction. Responders were then randomized to receive vedolizumab every 8 or 4 weeks, or placebo for maintenance up to 52 weeks.[15]

    • Primary Endpoints : Clinical response at week 6 for the induction phase and clinical remission at week 52 for the maintenance phase.[9]

Signaling Pathways and Experimental Workflows

The therapeutic agents discussed in this guide target distinct inflammatory pathways implicated in ulcerative colitis. Understanding these mechanisms is key to appreciating their clinical profiles and identifying potential areas for future research and development.

Tilpisertib fosmecarbil Signaling Pathway

Tilpisertib fosmecarbil inhibits the serine/threonine kinase Cot, also known as MAP3K8 or TPL2. This kinase is a critical upstream regulator of the MEK-ERK signaling cascade, which plays a pivotal role in the production of pro-inflammatory cytokines like TNFα. By inhibiting MAP3K8, Tilpisertib fosmecarbil is expected to reduce the downstream inflammatory response.

Tilpisertib_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli MAP3K8 (TPL2/Cot) MAP3K8 (TPL2/Cot) Pro-inflammatory Stimuli->MAP3K8 (TPL2/Cot) MEK1/2 MEK1/2 MAP3K8 (TPL2/Cot)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK1/2->Transcription Factors (e.g., AP-1) Pro-inflammatory Cytokine Production (e.g., TNFα) Pro-inflammatory Cytokine Production (e.g., TNFα) Transcription Factors (e.g., AP-1)->Pro-inflammatory Cytokine Production (e.g., TNFα) Tilpisertib fosmecarbil Tilpisertib fosmecarbil Tilpisertib fosmecarbil->MAP3K8 (TPL2/Cot)

Tilpisertib fosmecarbil inhibits the MAP3K8 signaling pathway.
TNF Inhibitor Signaling Pathway

TNF inhibitors are monoclonal antibodies that bind to and neutralize both soluble and membrane-bound TNFα. This prevents TNFα from binding to its receptors (TNFR1 and TNFR2), thereby blocking downstream inflammatory signaling pathways, such as NF-κB activation, and reducing the production of other pro-inflammatory cytokines.

TNF_Inhibitor_Pathway TNFα TNFα TNFR1/2 TNFR1/2 TNFα->TNFR1/2 Downstream Signaling (e.g., NF-κB) Downstream Signaling (e.g., NF-κB) TNFR1/2->Downstream Signaling (e.g., NF-κB) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Downstream Signaling (e.g., NF-κB)->Pro-inflammatory Gene Expression Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation TNF Inhibitor TNF Inhibitor TNF Inhibitor->TNFα

TNF inhibitors block the pro-inflammatory effects of TNFα.
JAK Inhibitor Signaling Pathway

JAK inhibitors are small molecules that interfere with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. By blocking the activity of one or more of the JAK family enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs prevent the phosphorylation and activation of STAT proteins, which are critical for the transcription of numerous pro-inflammatory cytokine genes.

JAK_Inhibitor_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation JAK Inhibitor JAK Inhibitor JAK Inhibitor->JAK

JAK inhibitors disrupt intracellular cytokine signaling.
Integrin Receptor Antagonist Signaling Pathway

Integrin receptor antagonists, such as vedolizumab, work by selectively blocking the α4β7 integrin on the surface of circulating lymphocytes. This prevents these immune cells from binding to the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on the endothelial cells of the gastrointestinal tract, thereby inhibiting their trafficking into the gut and reducing intestinal inflammation.

Integrin_Antagonist_Pathway Lymphocyte Lymphocyte α4β7 Integrin α4β7 Integrin Lymphocyte->α4β7 Integrin MAdCAM-1 MAdCAM-1 α4β7 Integrin->MAdCAM-1 Binds Leukocyte Trafficking to Gut Leukocyte Trafficking to Gut MAdCAM-1->Leukocyte Trafficking to Gut Gut Endothelium Gut Endothelium Gut Endothelium->MAdCAM-1 Inflammation Inflammation Leukocyte Trafficking to Gut->Inflammation Integrin Receptor Antagonist Integrin Receptor Antagonist Integrin Receptor Antagonist->α4β7 Integrin

Integrin antagonists prevent immune cell migration to the gut.
General Experimental Workflow for Ulcerative Colitis Clinical Trials

The clinical development of new therapies for ulcerative colitis typically follows a standardized workflow, from patient screening and enrollment to induction and maintenance treatment phases, with efficacy and safety being assessed at predefined time points.

UC_Trial_Workflow cluster_screening Screening Phase cluster_induction Induction Phase (e.g., 8-12 Weeks) cluster_maintenance Maintenance Phase (e.g., up to 52 Weeks) Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Baseline Assessment (Mayo Score) Baseline Assessment (Mayo Score) Inclusion/Exclusion Criteria->Baseline Assessment (Mayo Score) Randomization Randomization Baseline Assessment (Mayo Score)->Randomization Treatment Arm (Investigational Drug) Treatment Arm (Investigational Drug) Randomization->Treatment Arm (Investigational Drug) Placebo Arm Placebo Arm Randomization->Placebo Arm Primary Endpoint Assessment Primary Endpoint Assessment Treatment Arm (Investigational Drug)->Primary Endpoint Assessment Placebo Arm->Primary Endpoint Assessment Responders Re-randomized Responders Re-randomized Primary Endpoint Assessment->Responders Re-randomized Maintenance Treatment Maintenance Treatment Responders Re-randomized->Maintenance Treatment Placebo Placebo Responders Re-randomized->Placebo Long-term Efficacy & Safety Long-term Efficacy & Safety Maintenance Treatment->Long-term Efficacy & Safety Placebo->Long-term Efficacy & Safety

A typical workflow for ulcerative colitis clinical trials.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Tilpisertib Fosmecarbil TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent disposal procedures for Tilpisertib fosmecarbil TFA, an investigational serine/threonine kinase inhibitor.[1] Due to its status as an investigational drug and the presence of a trifluoroacetic acid (TFA) salt, proper disposal is critical to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. This document provides a step-by--step guide for the safe handling and disposal of this compound.

Tilpisertib fosmecarbil is currently in Phase II clinical trials for the treatment of ulcerative colitis.[2][3][4][5] As with all investigational products, specific disposal protocols are often determined by the study sponsor (Gilead Sciences) and the institution's policies.[6][7][8] The trifluoroacetic acid (TFA) component of this compound is known to be a persistent environmental contaminant and can be harmful to aquatic life, necessitating careful disposal to avoid environmental release.[9][10][11]

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, personnel must be equipped with appropriate personal protective equipment (PPE) to minimize exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant, such as nitrile gloves.To prevent skin contact.
Eye Protection Safety goggles with side-shields.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated as a hazardous waste process. The following steps provide a general framework that should be adapted to specific institutional and regulatory requirements.

  • Consult Institutional Guidelines: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific procedures regarding investigational and hazardous chemical waste.[12] All personnel handling the waste should be up-to-date on chemical waste management training.[12]

  • Segregate Waste: Do not mix this compound waste with general laboratory trash or other non-hazardous waste streams. It should be segregated as chemical hazardous waste.

  • Use Appropriate Waste Containers:

    • Place unused, partially used, and empty vials or containers of this compound into a designated hazardous waste container.[13] This container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[12]

    • It is generally not necessary to empty out vials or other containers; they can be disposed of "as is".[12]

  • Label Hazardous Waste Containers:

    • Obtain official HAZARDOUS WASTE labels from your institution's EHS department.[12]

    • Clearly label the container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (no abbreviations)[12]

      • The concentration and quantity of the waste

      • The name and contact information of the Principal Investigator (PI)[12]

      • The laboratory location (building and room number)[12]

      • The date the waste was first added to the container

  • Store Waste Appropriately:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[12]

    • The SAA should be in a secure, locked cabinet or within secondary containment to prevent spills.[12]

  • Arrange for Professional Disposal:

    • Once the hazardous waste container is full or ready for pickup, contact your institution's EHS department to arrange for its collection.

    • The waste will be transported by a licensed hazardous materials vendor to a permitted hazardous waste incineration facility.[13]

  • Maintain Documentation:

    • Keep detailed records of the disposal of this compound, including quantities and dates of disposal. For clinical trials, this documentation is often part of the drug accountability record.[6]

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of investigational drugs like this compound.

G cluster_0 Preparation & Handling cluster_1 Containment & Labeling cluster_2 Storage & Collection cluster_3 Final Disposition A Wear Appropriate PPE B Segregate Waste A->B C Use Designated Hazardous Waste Container B->C D Label Container with Chemical Name & PI Info C->D E Store in Satellite Accumulation Area (SAA) D->E F Contact EHS for Waste Pickup E->F G Transport by Licensed Hazardous Waste Vendor F->G H Incineration at a Permitted Facility G->H

Caption: General workflow for the disposal of investigational drugs.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety data sheets (SDS), protocols, and your Environmental Health and Safety (EHS) office for detailed instructions and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling Tilpisertib fosmecarbil tfa

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for laboratory personnel handling Tilpisertib fosmecarbil tfa. Adherence to these protocols is essential to ensure the safety of researchers, scientists, and drug development professionals. The "tfa" designation indicates the presence of trifluoroacetic acid, which presents specific handling hazards.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure through inhalation, skin contact, or ingestion. The required PPE for various laboratory activities involving this compound is summarized below.

ActivityRequired Personal Protective Equipment
Handling Solid Compound Gloves: Double-gloving with chemically resistant nitrile gloves. Gown: Disposable, solid-front, back-closure gown. Eye Protection: Safety glasses with side shields or chemical splash goggles. Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator (e.g., N95) is required.
Preparing Solutions Gloves: Double-gloving with chemically resistant nitrile gloves. Gown: Disposable, solid-front, back-closure gown. Eye Protection: Chemical splash goggles and a face shield. Ventilation: All work must be performed in a certified chemical fume hood.
Administering Compound Gloves: Double-gloving with chemically resistant nitrile gloves. Gown: Disposable, solid-front, back-closure gown. Eye Protection: Safety glasses with side shields or chemical splash goggles.

Operational and Disposal Plans

Handling and Storage:

  • Use this compound only under a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Store in a locked and well-ventilated place. Keep container tightly closed.

Spill Management:

  • In case of a spill, evacuate personnel to a safe area.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Do not allow the substance to enter drains or waterways.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Hazard Identification and First Aid

  • Hazard Statements: Causes severe skin burns and eye damage.[1][2] May be harmful if swallowed or inhaled.[1][2]

  • First Aid - Eyes: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[1]

  • First Aid - Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before re-use. Get immediate medical attention.[1]

  • First Aid - Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1]

  • First Aid - Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[1]

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Chemical Fume Hood prep_ppe->prep_setup prep_weigh Weigh Solid Compound prep_setup->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve handle_exp Perform Experiment prep_dissolve->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.